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Core Science & Biosynthesis

Foundational

The Role of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) in the SAR Optimization of Pan-FGFR Inhibitors

Prepared by: Senior Application Scientist, Oncology Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the highly demanding landscape of targeted onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Oncology Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the highly demanding landscape of targeted oncology therapeutics, the structural optimization of small-molecule kinase inhibitors requires specialized chemical building blocks. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a highly substituted, halogenated alkynylbenzene derivative[1]. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, most notably the clinical candidate ASP5878 [1, 2].

This technical whitepaper deconstructs the physicochemical properties of this intermediate, explains the mechanistic causality behind its specific substitution pattern, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Profiling

The strategic placement of electron-withdrawing halogens (chloro, fluoro) alongside electron-donating methoxy groups on the benzene ring makes this compound a highly tunable pharmacophore fragment. The terminal alkyne (ethynyl group) provides a robust synthetic handle for cross-coupling reactions.

Table 1: Chemical and Structural Profile
PropertySpecification
Chemical Name 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene
CAS Registry Number 1453211-51-2
Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
Mass Spectrometry (MS) m/z [M]+ 214
Key Structural Features Terminal alkyne, ortho-halogenation, meta-dimethoxy substitution
Primary Application SAR building block for pyrimidine-derivative kinase inhibitors

Mechanistic Context: FGFR Inhibition & Structural Optimization

The Biological Target

The FGFR family (FGFR1–4) plays a crucial role in cellular proliferation, survival, and migration. Aberrant FGFR signaling—driven by gene amplification, mutation, or fusion (e.g., FGF19-expressing hepatocellular carcinoma or FGFR3-dependent urothelial cancer)—is a primary oncogenic driver [2, 3].

The "Why": Causality Behind the Substitution Pattern

During the discovery phase of ASP5878, researchers faced two major hurdles common to early-generation kinase inhibitors: poor metabolic stability and off-target hERG channel inhibition (which leads to severe cardiotoxicity) [4].

The incorporation of fragments like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene into the SAR library was driven by precise mechanistic logic:

  • hERG Suppression: The hERG channel contains a critical phenylalanine residue (Phe656) that binds to drugs via π−π stacking. By introducing halogens (chloro and fluoro) and methoxy groups to the phenyl ring, medicinal chemists effectively reduced the π -electrical density of the aromatic system. This weakened the π−π stacking interaction with Phe656, successfully suppressing cardiotoxicity [4].

  • Metabolic Stability: The steric hindrance provided by the ortho-chloro and fluoro substituents protects the aromatic core from rapid cytochrome P450-mediated oxidative metabolism, enhancing the compound's systemic exposure and oral bioavailability [4].

FGFR_Pathway FGF FGF Ligand (e.g., FGF19) FGFR FGFR1-4 (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 Phosphorylation FGFR->FRS2 Phosphorylates Inhibitor Pan-FGFR Inhibitor (Optimized Candidate) Inhibitor->FGFR Blocks Kinase Domain ERK ERK / MAPK Pathway FRS2->ERK Activates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Drives

Caption: FGFR signaling cascade and the intervention point of optimized pan-FGFR inhibitors.

Synthetic Methodology & Protocol Integration

To utilize CAS 1453211-51-2 in library synthesis, the terminal ethynyl group is typically subjected to a Palladium-catalyzed Sonogashira cross-coupling to attach the fragment to a pyrimidine or pyrazole core.

Protocol: Pd-Catalyzed Sonogashira Coupling of CAS 1453211-51-2

This protocol is designed as a self-validating system to ensure high yield and prevent side reactions.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and 1.1 eq of the aryl halide core in anhydrous DMF. Add 3.0 eq of triethylamine (Et3N). Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. The presence of O2​ triggers the Glaser homocoupling of the terminal alkyne, consuming the intermediate and destroying the reaction yield.

Step 2: Catalyst Activation

  • Action: Under a positive Argon flow, add 0.05 eq of Pd(PPh3​)4​ and 0.1 eq of CuI.

  • Causality: The CuI acts as a co-catalyst, reacting with the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate seamlessly transmetallates with the Palladium complex, driving the catalytic cycle forward.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 80°C for 4–6 hours.

  • Self-Validation: Monitor the reaction continuously via LC-MS. The integrity of the protocol is validated when the 214 m/z peak (starting material) disappears and the target mass emerges. The absence of a 426 m/z peak (the homocoupled dimer) internally validates the success of the Step 1 degassing procedure.

Step 4: Workup

  • Action: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and purify via flash chromatography.

SAR_Workflow Lead Initial Pyrimidine Lead (Metabolically Unstable) Intermediate SAR Building Block CAS: 1453211-51-2 Lead->Intermediate Structural Variation Coupling Pd-Catalyzed Coupling & Linker Optimization Intermediate->Coupling Synthesis Candidate Optimized Candidate (e.g., ASP5878) Coupling->Candidate Yields Validation In Vivo Efficacy & hERG Suppression Candidate->Validation Testing

Caption: SAR optimization workflow utilizing CAS 1453211-51-2 to yield clinical candidates.

Experimental Validation: In Vitro & In Vivo Workflows

Once the SAR optimization yields a final candidate (such as ASP5878), the compound must pass a rigorous, self-validating screening cascade to confirm on-target efficacy.

In Vitro Kinase Inhibition Profiling

The optimized candidate is tested against a panel of recombinant human kinases using a mobility shift assay or TR-FRET.

Table 2: Kinase Selectivity Profile of Optimized Candidate (ASP5878) [2, 5]

Target KinaseIC50 (nM)Biological Implication
FGFR1 0.47Blocks angiogenesis and tumor microenvironment signaling.
FGFR2 0.60Suppresses gastric and breast cancer proliferation.
FGFR3 0.74Highly effective against FGFR3-mutated urothelial carcinomas.
FGFR4 3.50Drives apoptosis in FGF19-overexpressing hepatocellular carcinoma.
In Vivo Pharmacodynamics (HCC Xenograft Model)

To validate the physiological impact of the optimized structure, candidates are tested in murine xenograft models.

Protocol: Hep3B2.1-7 Xenograft Efficacy Study

  • Inoculation: Subcutaneously inoculate 4-week-old male nude mice with Hep3B2.1-7 cells. Causality: This specific cell line overexpresses FGF19, making its survival highly dependent on FGFR4 signaling, thereby providing a highly sensitive model for FGFR4 inhibitors [2].

  • Dosing: Once tumors reach ~100-200 mm3 , administer the drug orally (e.g., 1 mg/kg or 3 mg/kg suspended in 0.5% methylcellulose) once daily for 14 days.

  • Self-Validation: Vehicle-treated cohorts serve as the baseline for uninhibited tumor growth. Concurrently, daily body weight monitoring validates that the observed tumor regression is due to on-target efficacy rather than systemic toxicity (a stable body weight indicates low off-target toxicity).

Table 3: In Vivo Pharmacodynamic Response (Hep3B2.1-7 Model) [2]

Oral Dose (Once Daily)Tumor RegressionBiomarker Modulation (Tumor Lysate)
Vehicle Control 0% (Continuous Growth)Constitutive FRS2/ERK phosphorylation
1 mg/kg 9%Partial suppression of FRS2/ERK
3 mg/kg 88%Complete suppression of FRS2/ERK

References

  • Osaka University Academic Information Repository (OUKA). (2017). がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 (Highly active and selective fibroblast growth factor receptor (FGFR) inhibitor ASP5878 for cancer treatment). Retrieved from[Link]

  • Futami, T., et al. (2017). ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma. Molecular Cancer Therapeutics, 16(1), 68-75. Retrieved from[Link]

  • National Institutes of Health (NIH). (2017). ASP5878, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance. Retrieved from[Link]

  • OpenAIRE. (2021). Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity. Retrieved from[Link]

  • PubChem, National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71736582, Asp-5878. Retrieved from [Link]

Exploratory

structure and bonding of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

An In-Depth Technical Guide to the Structure, Bonding, and Conformational Dynamics of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Executive Summary In the realm of advanced medicinal chemistry and rational drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure, Bonding, and Conformational Dynamics of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Executive Summary

In the realm of advanced medicinal chemistry and rational drug design, highly substituted aromatic scaffolds serve as precision tools for probing protein binding pockets. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a quintessential example of a heavily functionalized, penta-substituted benzene ring. This molecule integrates five distinct stereoelectronic modulators—two methoxy groups, a chlorine atom, a fluorine atom, and an ethynyl moiety—onto a single planar core.

This whitepaper dissects the structural topography, electronic "push-pull" dynamics, and intermolecular bonding capabilities of this molecule. By understanding the causality behind its conformational preferences and electrostatic potential, drug development professionals can leverage this building block for bioisosteric replacement, click-chemistry functionalization, and targeted halogen bonding.

Molecular Topography & Electronic Architecture

The structural integrity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is governed by the competing steric demands and electronic effects of its substituents. The molecule operates as a complex "push-pull" π -system.

The Push-Pull π -System
  • Methoxy Groups (Positions 1 & 5): These act as strong π -donors (+M) and σ -acceptors (-I). However, their ability to donate electron density into the aromatic ring is highly dependent on their coplanarity with the benzene core. Both the chloro and methoxy groups exhibit dual electrostatic behavior, possessing both electron-rich and electron-deficient regions that allow for versatile interactions within protein pockets[1].

  • Halogen Modulators (Positions 2 & 4):

    • 2-Chloro: Exerts a strong inductive withdrawal (-I) and weak resonance donation (+M). Crucially, the polarizability of chlorine allows for the formation of a σ -hole —a region of positive electrostatic potential along the extension of the C–Cl bond, enabling it to act as a halogen bond donor[2].

    • 4-Fluoro: The most electronegative atom, exerting a powerful -I effect that locally depletes electron density, enhancing the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation at the 4-position.

  • The Ethynyl Handle (Position 3): The sp -hybridized ethynyl group (-C CH) is a rigid, linear moiety. Because of its 180° geometry, it introduces minimal steric bulk laterally, allowing it to nestle between the bulky chlorine and fluorine atoms without disrupting the ring's planarity. In medicinal chemistry, the ethynyl group is frequently deployed as a non-classical bioisostere for halogens (such as iodine), mimicking their spatial properties while providing a weak hydrogen bond donor capability via its polarized terminal C–H[3].

Conformational Locking via Steric Clash

The penta-substitution pattern forces specific conformational states. The methoxy group at C1 is sandwiched between the unsubstituted C6 position and the bulky C2-chlorine. To minimize steric repulsion, the C1-methoxy group will rotate its methyl group toward the less hindered C6-H position. Similarly, the C5-methoxy group will orient its methyl group toward C6 to avoid the C4-fluorine. This concerted rotation breaks perfect C2v​ symmetry and creates a highly directional dipole moment.

ElectronicEffects Core Aromatic Core (Electron Conduit) Methoxy 1,5-Dimethoxy (+M, -I) Methoxy->Core Pi-Donation (Sterically Modulated) Chloro 2-Chloro (-I, +M, Sigma-Hole) Chloro->Core Inductive Withdrawal / Halogen Bond Fluoro 4-Fluoro (Strong -I, +M) Fluoro->Core Strong Inductive Withdrawal Ethynyl 3-Ethynyl (-I, sp-hybridized) Ethynyl->Core Electron Withdrawal / Bioisostere

Fig 1: Push-pull electronic network and substituent effects on the aromatic core.

Intermolecular Interactions & Drug Design Relevance

The unique combination of substituents on this scaffold provides a multi-faceted toolkit for non-covalent interactions, making it an ideal fragment for structure-based drug design (SBDD).

Table 1: Quantitative & Qualitative Interaction Modalities

SubstituentPositionElectronic EffectSteric Demand (A-value approx)Primary Intermolecular Role
Methoxy 1, 5+M, -IModerate (~0.6 kcal/mol)H-bond acceptor, Conformational locking
Chloro 2-I, +M (weak)High (~0.43 kcal/mol)Halogen bond donor ( σ -hole)[2]
Ethynyl 3-I, -MLow (Linear geometry)Bioisostere, Click-chemistry handle[3]
Fluoro 4-I (strong), +MLow (~0.15 kcal/mol)Metabolic blocker, Inductive modulator

Self-Validating Experimental Protocols

To accurately utilize this molecule in drug development, its exact 3D conformation and electrostatic properties must be empirically and computationally validated. Below are the rigorous, step-by-step methodologies required for structural elucidation.

Protocol A: X-Ray Crystallographic Elucidation

Causality: Highly substituted aromatics often exhibit subtle out-of-plane twisting to relieve steric strain. X-ray diffraction is required to empirically measure the C-O-C-C dihedral angles and validate the existence of the chlorine σ -hole via electron density mapping.

  • Solvent Selection & Crystallization: Dissolve 50 mg of the compound in a 1:3 mixture of Dichloromethane (DCM) and Hexane. Reasoning: The differing polarities and vapor pressures of these solvents create a controlled supersaturation gradient during slow evaporation, which is critical for growing defect-free single crystals of rigid aromatics.

  • Cryogenic Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream. Reasoning: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), allowing for precise resolution of the ethynyl hydrogen and the subtle electron density deformations around the halogens.

  • Refinement & Validation: Solve the structure using direct methods (SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL). Validate the self-consistency of the model by ensuring the final R1​ factor is < 5% and no residual electron density peaks exceed 0.5 e−3 .

Protocol B: Computational (DFT) Mapping of the Electrostatic Potential

Causality: While X-ray provides atomic coordinates, Density Functional Theory (DFT) is required to map the invisible electrostatic potential (ESP), which dictates how the molecule will orient within a protein binding pocket.

  • Geometry Optimization: Input the X-ray coordinates into a quantum chemistry package (e.g., Gaussian). Optimize the geometry using the M06-2X functional and the def2-TZVP basis set. Reasoning: Unlike standard B3LYP, the M06-2X functional includes empirical dispersion corrections, which are absolutely crucial for accurately modeling dense intramolecular steric packing and non-covalent interactions[2].

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Reasoning: This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

  • ESP Mapping: Generate the electrostatic potential map mapped onto the 0.001 a.u. electron density isosurface. Identify and quantify the Vs,max​ (positive potential maximum) on the outermost tip of the chlorine atom to evaluate its halogen-bonding capacity.

Workflow Synth Synthesis & Crystallization (DCM/Hexane) Xray Cryogenic X-Ray Diffraction (100 K, Mo K-alpha) Synth->Xray Single Crystal Isolation Val Structure Validation (R1 < 5%) Xray->Val Anisotropic Refinement DFT DFT Optimization (M06-2X/def2-TZVP) Val->DFT Validated Coordinates Model ESP Mapping & Sigma-Hole Quantification DFT->Model Wavefunction Analysis (No Imaginary Freqs)

Fig 2: Self-validating experimental and computational workflow for structural elucidation.

Conclusion

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is a masterclass in steric and electronic engineering. By flanking a linear, bioisosteric ethynyl group with highly electronegative and polarizable halogens, and capping the system with conformationally restricted methoxy donors, this scaffold offers a dense array of interaction vectors. Rigorous application of cryogenic crystallography and dispersion-corrected DFT is essential to unlock its full potential in rational drug design.

References

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Med. Chem. URL:[Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chem. Biol. URL:[Link]

  • The Halogen Bond. Chem. Rev. URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. Given the absence of published data for this specific molecule, this document integrates theoretical solubility principles with a detailed, field-proven experimental protocol. It serves as a predictive and practical resource for researchers, outlining the rationale behind solvent selection, a step-by-step methodology for quantitative analysis, and a system for interpreting the resulting data. The aim is to equip scientists with a robust strategy to approach the solubility assessment of new chemical entities.

Theoretical Assessment of Solubility

The solubility of a solid in a liquid is the point at which a stable thermodynamic equilibrium is reached between the dissolved and undissolved states.[3] Predicting this behavior begins with an analysis of the molecule's intrinsic physicochemical properties and the application of the foundational principle of "like dissolves like."[3][4][5]

Physicochemical Profile of the Solute

To formulate a hypothesis on solubility, we must first characterize the solute, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. Its structure suggests a complex interplay of polar and non-polar characteristics.

  • Aromatic Core & Methoxy Groups: The dimethoxybenzene core provides some degree of polarity and potential for hydrogen bonding at the oxygen atoms.

  • Halogen Substituents (Cl, F): The chloro and fluoro groups are electronegative, creating polar C-X bonds and contributing to the molecule's overall dipole moment.[6] Halogenated organic compounds are often soluble in nonpolar organic solvents.[7]

  • Ethynyl Group: The carbon-carbon triple bond is a region of high electron density, contributing to polarizability.

A summary of predicted physicochemical properties is presented below.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~230.6 g/mol Moderate molecular size.
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Indicates a strong preference for lipophilic/non-polar environments over aqueous ones.
Hydrogen Bond Acceptors 2 (Oxygen atoms)Can interact with protic solvents.
Hydrogen Bond Donors 0Cannot self-associate via hydrogen bonding.
Polar Surface Area ~18.5 ŲRelatively small polar surface area suggests limited solubility in highly polar solvents.
The "Like Dissolves Like" Principle and Solvent Selection

The "like dissolves like" concept posits that substances with similar intermolecular forces and polarity will be mutually soluble.[3][4][5] We can extend this concept using frameworks like Hansen Solubility Parameters (HSP), which deconstruct solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][8] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar, placing them close to each other in "Hansen space."[8]

Based on the solute's profile—a moderately polar, halogenated aromatic ether—a rational approach involves screening a diverse set of organic solvents categorized by their polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The significant non-polar surface area of the benzene ring suggests good solubility in these solvents, driven by van der Waals and dispersion forces.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents possess dipoles but lack acidic protons.[4] They are expected to be effective solvents, capable of engaging in dipole-dipole interactions with the C-Cl and C-F bonds of the solute.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the solute has hydrogen bond acceptors (the methoxy oxygens), its overall lipophilic character may limit high solubility in these highly polar solvents.

  • Highly Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO)): These are powerful solvents, but the solute's moderate polarity might not be a perfect match, potentially leading to lower solubility compared to solvents of intermediate polarity.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a rigorous experimental method is required. The isothermal shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[4][9][10]

Objective

To determine the equilibrium solubility of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

Workflow Overview

The experimental process follows a logical sequence of preparation, equilibration, separation, and analysis.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis P1 Add excess solid solute to a known volume of solvent E1 Incubate with agitation (e.g., orbital shaker) P1->E1 E2 Maintain constant temperature (e.g., 24-72 hours) S1 Centrifuge to pellet undissolved solid E2->S1 S2 Filter supernatant with 0.22 µm PTFE syringe filter S1->S2 A1 Prepare serial dilutions of the clear filtrate S2->A1 A2 Quantify concentration via calibrated HPLC-UV A1->A2

Caption: Isothermal shake-flask solubility determination workflow.

Materials and Equipment
  • Solute: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (solid, >98% purity)

  • Solvents: HPLC-grade Toluene, Hexane, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, DMSO.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Volumetric flasks and pipettes

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and 0.22 µm PTFE syringe filters

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute (e.g., 10-20 mg, accurately weighed) to a glass vial. The key is to ensure undissolved solid remains at equilibrium.[4]

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial. Prepare each solvent system in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation (e.g., 150 rpm).[10]

    • Equilibrate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[4][10] A preliminary time-to-equilibrium study can be run by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the undissolved solid.[4]

    • Crucial Step: Carefully withdraw the supernatant using a syringe. Avoid disturbing the solid pellet.

    • Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. The PTFE filter is chosen for its broad chemical compatibility and low potential for solute adsorption.[4]

  • Quantification by HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the solute from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector wavelength should be set to the solute's λ_max.

    • Calibration: Prepare a stock solution of the solute in a suitable solvent (e.g., acetonitrile) of known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.

    • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accurate quantification.

    • Inject the filtered samples from the solubility experiment. Dilute the samples with the mobile phase as necessary to ensure the concentration falls within the linear range of the calibration curve.

Data Calculation

The solubility (S) is calculated using the concentration obtained from the HPLC analysis, accounting for any dilutions made.

  • Concentration from HPLC (C_hplc): Determined by interpolating the sample's peak area on the calibration curve.

  • Dilution Factor (DF): If the sample was diluted prior to injection (e.g., 100 µL of filtrate diluted to 1 mL, DF = 10).

  • Solubility (S): S (mg/mL) = C_hplc (mg/mL) × DF

Data Presentation and Interpretation

Quantitative results should be organized systematically to facilitate comparison and analysis.

Quantitative Solubility Data Table
SolventPolarity IndexSolubility (mg/mL) @ 25°CSolubility (mol/L) @ 25°C
Non-Polar
Hexane0.1Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Polar Aprotic
Dichloromethane3.1Experimental DataCalculated Data
Ethyl Acetate4.4Experimental DataCalculated Data
Tetrahydrofuran (THF)4.0Experimental DataCalculated Data
Acetone5.1Experimental DataCalculated Data
Acetonitrile5.8Experimental DataCalculated Data
DMSO7.2Experimental DataCalculated Data
Polar Protic
Ethanol4.3Experimental DataCalculated Data
Methanol5.1Experimental DataCalculated Data
Interpreting the Results

The relationship between solvent properties and the measured solubility provides valuable insight into the solute's behavior.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene Prop1 Moderate Polarity Prop2 H-Bond Acceptor Prop3 Lipophilic (High logP) Solubility High Solubility Prop1->Solubility MATCH Prop2->Solubility MATCH Prop3->Solubility MATCH Solvent Organic Solvent S_Prop1 Polarity (Index) S_Prop2 H-Bonding Ability S_Prop3 Dispersion Forces S_Prop1->Solubility MATCH S_Prop2->Solubility MATCH S_Prop3->Solubility MATCH

Caption: Principle of solubility based on matching solute-solvent properties.

By plotting the experimental solubility data against solvent parameters like the polarity index or Hansen parameters, a researcher can visualize these relationships. For this specific solute, it is hypothesized that solubility will peak in solvents of intermediate polarity, such as dichloromethane or THF, where there is a balanced contribution from both polar and dispersion interactions. Solubility is expected to be lower in the highly non-polar hexane and the highly polar methanol, where the solute-solvent mismatch is greatest.

Conclusion

This guide establishes a comprehensive, scientifically grounded approach for determining the organic solvent solubility of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. By combining theoretical prediction with a rigorous, step-by-step experimental protocol, researchers can generate reliable and reproducible data. This information is not merely a physical constant but a critical parameter that informs process development, formulation design, and the overall trajectory of a compound through the research and development pipeline.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • IUPAC. Subcommittee on Solubility and Equilibrium Data. [Link]

  • IUPAC. Compendium of Chemical Terminology ("Gold Book"). [Link]

  • Chrom Tech, Inc. (2023). HPLC Chromatography Solutions Guide. [Link]

  • Jouyban, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Bergström, C. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. [Link]

  • An, N., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

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Exploratory

stability and reactivity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted stability and reactivity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. As a polysubstituted aromatic compound featuring a terminal alkyne, this molecule possesses a unique combination of functional groups that make it a valuable, albeit complex, building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document synthesizes information from established chemical principles and data on related compounds to offer insights into its handling, storage, and synthetic utility. All discussions on reaction mechanisms and safety precautions are grounded in authoritative chemical literature to ensure scientific integrity.

Table of Contents

  • Introduction

  • Molecular Structure and Properties

  • Stability Profile

  • Reactivity of the Ethynyl Group

  • Reactivity of the Aromatic Ring

  • Experimental Protocols

  • Safety and Handling

  • References

Introduction

The convergence of diverse functional groups on a single aromatic scaffold presents both opportunities and challenges in synthetic chemistry. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is a molecule of significant interest due to its potential as a versatile intermediate. The presence of a terminal alkyne allows for a variety of coupling and cycloaddition reactions, while the substituted benzene ring offers sites for further functionalization. The methoxy groups act as electron-donating groups, influencing the reactivity of the aromatic system, whereas the chloro and fluoro substituents are electron-withdrawing. This electronic interplay governs the molecule's overall stability and reactivity profile. This guide aims to provide a detailed analysis of these characteristics to aid researchers in its effective utilization.

Molecular Structure and Predicted Properties

The structure of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is characterized by a benzene ring with five substituents. The spatial arrangement and electronic nature of these groups are critical in determining the molecule's physical and chemical properties.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₁₀H₇ClFO₂Based on structural components.
Molecular Weight 213.61 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperaturePolysubstituted benzenes are often crystalline solids.
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.General solubility trends for similar aromatic compounds.
Thermal Stability Moderate. Decomposition may occur at elevated temperatures.Halogenated aromatic compounds can decompose at high temperatures[1][2][3].

Stability Profile

The stability of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is influenced by its functional groups and the overall substitution pattern on the benzene ring.

Thermal Stability: Halogenated aromatic compounds can undergo thermal decomposition, potentially leading to the formation of hazardous byproducts[1][4]. The presence of multiple substituents on the benzene ring can influence its thermal stability[5][6]. It is advisable to handle this compound at elevated temperatures with caution and under an inert atmosphere.

Chemical Stability:

  • Acidic Conditions: The methoxy groups may be susceptible to cleavage under strong acidic conditions. The ethynyl group is generally stable in mild to moderate acidic media.

  • Basic Conditions: The terminal alkyne has an acidic proton (pKa ≈ 25-26) and will be deprotonated by strong bases such as sodium amide (NaNH₂) to form a nucleophilic acetylide[7]. This is a key aspect of its reactivity.

  • Oxidative Stability: The ethynyl group can be susceptible to oxidation. Strong oxidizing agents may lead to the cleavage of the carbon-carbon triple bond, forming carboxylic acids[8]. The electron-rich dimethoxybenzene ring is also prone to oxidation.

  • Light Sensitivity: While not explicitly documented for this molecule, many complex organic molecules exhibit some degree of light sensitivity. It is good practice to store it in amber vials or in the dark.

Reactivity of the Ethynyl Group

The terminal alkyne is the most reactive functional group in 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, offering a gateway to a wide array of chemical transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[9][10][11]. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Sonogashira_Coupling 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Product Coupled Product (Aryl/Vinyl Alkyne) 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene->Product R'-X, Pd(0), Cu(I), Base

Caption: Sonogashira coupling of the terminal alkyne.

Azide-Alkyne "Click" Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles[12][13][14]. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Click_Chemistry 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Triazole Product Triazole Product 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene->Triazole Product R'-N3, Cu(I) catalyst

Caption: Azide-Alkyne cycloaddition (Click Chemistry).

Alkylation

Deprotonation of the terminal alkyne with a strong base generates a potent acetylide nucleophile. This can then react with primary or secondary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne.

Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Acetylide Anion Acetylide Anion 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene->Acetylide Anion Strong Base (e.g., NaNH2) Internal Alkyne Internal Alkyne Acetylide Anion->Internal Alkyne R'-X (Alkyl Halide)

Sources

Foundational

Introduction: Strategic Fluorination as a Tool for Molecular Engineering

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Dimethoxybenzene Derivatives Dimethoxybenzene derivatives serve as fundamental scaffolds in a multitude of scientific disciplines, from pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives serve as fundamental scaffolds in a multitude of scientific disciplines, from pharmaceutical development to materials science.[1] Their inherent electronic characteristics, dictated by the electron-donating nature of the methoxy groups, make them versatile building blocks. However, the precise tuning of these properties is often paramount for optimizing molecular function. The introduction of fluorine, an element with the highest electronegativity, offers a powerful and strategic tool for this purpose.[2][3]

This guide provides a comprehensive exploration of the electronic properties of fluorinated dimethoxybenzene derivatives. We will delve into the underlying principles governing the effects of fluorination, detail the primary experimental and computational methodologies used for their characterization, and present a synthesized analysis of how this structural modification impacts key electronic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorination to design molecules with tailored electronic profiles.

The Dichotomous Influence of Fluorine on Aromatic Systems

The profound effect of fluorine on the electronic landscape of a dimethoxybenzene ring stems from a nuanced interplay of two opposing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[4] This is the dominant effect and generally leads to a significant stabilization (lowering of energy) of all molecular orbitals.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the pi (π) system of the benzene ring.[4] While this resonance donation effect is weak compared to its inductive pull, it can influence the electron density at the ortho and para positions.

This duality makes fluorine a unique substituent, capable of profoundly lowering orbital energies while subtly modulating electron distribution within the aromatic core.

Synthetic Pathways to Fluorinated Dimethoxybenzene Derivatives

The most prevalent method for synthesizing these target molecules is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a fluoride ion from a polyfluorinated benzene precursor by a methoxide source, such as sodium methoxide.[5] The high reactivity of the C-F bond in electron-deficient aromatic systems makes this a robust and high-yielding approach.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Polyfluorinated Benzene product Fluorinated Dimethoxybenzene Derivative reactant1->product SɴAr Reaction reactant2 Sodium Methoxide (NaOMe) reactant2->product solvent Solvent (e.g., DMF, Methanol) solvent->product temp Heat temp->product

Caption: General workflow for the synthesis of fluorinated dimethoxybenzene derivatives via SNAr.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining electrochemical, spectroscopic, and computational techniques is essential for a thorough understanding of the electronic properties of these molecules.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a cornerstone technique for probing the redox behavior of molecules.[6] It provides direct measurement of oxidation and reduction potentials, which are invaluable for assessing molecular stability and can be used to estimate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane) in a volumetric flask.

  • Preparation of the Analyte Solution: Prepare a ~1 mM solution of the fluorinated dimethoxybenzene derivative in the electrolyte solution.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Perform a background scan of the electrolyte solution to establish the potential window.

    • Introduce the analyte solution and record the cyclic voltammogram by scanning the potential. A typical scan rate is 100 mV/s.[7]

    • The potential is swept from an initial value to a final value and then back again.

  • Internal Referencing: After the experiment, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record another voltammogram. This allows for accurate calibration of the measured potentials.[8]

  • Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against the Fc/Fc⁺ couple (assuming its absolute energy level is ~4.8 eV below vacuum).[9]

    • EHOMO (eV) ≈ -[ Eox vs Fc/Fc⁺ + 4.8 ]

    • ELUMO (eV) ≈ -[ Ered vs Fc/Fc⁺ + 4.8 ]

Spectroscopic Analysis: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing insights into the electronic transitions within a molecule.[10] The absorption maximum (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, often the HOMO to LUMO transition. The onset of the absorption band can be used to calculate the optical energy gap.

Experimental Protocol: UV-Visible Spectroscopy

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile, chloroform).[11]

  • Solution Preparation: Prepare a dilute solution of the fluorinated dimethoxybenzene derivative (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

  • Spectrum Acquisition: Place the blank and sample cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the optical bandgap (Eg) from the onset of the absorption edge (λonset) using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm).

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[1][2] It provides a theoretical framework to calculate orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and other electronic descriptors with high accuracy, complementing experimental findings.

Computational Workflow

  • Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.

  • Method Selection: A functional and a basis set are chosen. The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) is a common and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.[1][12]

  • Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.[13]

  • Analysis: The results are analyzed to understand electron distribution and predict reactivity. The MEP map, for example, visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

G cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_properties Determined Electronic Properties CV Cyclic Voltammetry (CV) Redox Redox Potentials CV->Redox HOMO_LUMO HOMO/LUMO Energies CV->HOMO_LUMO UVVIS UV-Vis Spectroscopy Gap HOMO-LUMO Gap UVVIS->Gap Transitions Electronic Transitions (λmax) UVVIS->Transitions DFT Density Functional Theory (DFT) DFT->HOMO_LUMO DFT->Gap HOMO_LUMO->Redox Gap->Transitions

Caption: Interplay of methods for determining electronic properties.

Impact of Fluorination on Core Electronic Properties

The introduction of fluorine atoms systematically modifies the electronic properties of the dimethoxybenzene core.

Modulation of Frontier Molecular Orbitals (HOMO & LUMO)

The primary consequence of fluorination is the stabilization of all molecular orbitals due to the potent inductive effect of fluorine. This results in a significant lowering of the energy levels of both the HOMO and the LUMO.[14][15] The magnitude of this stabilization is generally proportional to the number of fluorine atoms. This is a critical modification, as the HOMO level relates to the ease of oxidation (electron donation), while the LUMO level relates to the ease of reduction (electron acceptance).

Tuning Redox Potentials

A direct consequence of lowering the HOMO energy is an increase in the oxidation potential of the molecule.[16][17] The molecule becomes more difficult to oxidize because its highest-energy electrons are held more tightly. Conversely, the lowering of the LUMO energy makes the molecule easier to reduce. For applications where stability against oxidative degradation is crucial, such as in redox flow batteries or organic electronics, this fluorination-induced increase in redox potential is highly desirable.[16][18]

Influence on Optical Properties

Fluorination alters the optical properties by modifying both the HOMO and LUMO levels. The effect on the HOMO-LUMO energy gap, and thus the UV-Vis absorption, can be complex. While both orbitals are lowered in energy, the extent of stabilization may not be equal, leading to either an increase or decrease in the gap. However, studies on related fluorinated aromatic systems often report red shifts (a shift to longer wavelengths) in absorption spectra, indicating a narrowing of the energy gap.[19][20] This suggests that in many cases, the LUMO is stabilized to a greater extent than the HOMO.

Data Synthesis: A Comparative Analysis

To illustrate these principles, the following table summarizes the impact of fluorination on the redox potential of a dialkoxybenzene-based redox-active molecule, which serves as an excellent model for the systems discussed.

CompoundRedox Potential (E₁/₂) vs. Ag/Ag⁺Change upon FluorinationReference
2,5-Di-tert-butyl-1-methoxy-4-(2′-methoxyethoxy)benzene (Non-fluorinated Analogue)~0.65 V-[16]
1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (Fluorinated Derivative)1.06 V+ 0.41 V [16][17]

This substantial increase of over 0.4 V in the redox potential upon fluorination of the alkoxy chains vividly demonstrates the powerful electron-withdrawing effect and its direct translation into enhanced oxidative stability.[16][17] Density functional theory calculations confirm that these fluorine substitutions effectively elevate the redox potentials while also depressing decomposition reactions of the charged species.[17]

Conclusion and Future Outlook

The strategic fluorination of dimethoxybenzene derivatives is a proven and effective methodology for the fine-tuning of their electronic properties. The strong inductive effect of fluorine leads to a predictable and significant stabilization of frontier molecular orbitals, resulting in higher oxidation potentials and modified optical characteristics. This makes fluorinated dimethoxybenzenes highly attractive candidates for applications requiring robust and precisely controlled electronic behavior, including in the development of pharmaceuticals, agrochemicals, and advanced materials for energy storage.[16][21]

Future research will likely focus on exploring the effects of fluorination patterns on the dimethoxybenzene ring itself, moving beyond substitution on the alkoxy chains. A systematic study correlating the number and position of fluorine atoms on the aromatic core with redox and photophysical properties will provide a more detailed roadmap for the rational design of next-generation functional molecules.

References

  • NSF PAR. Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors.
  • PMC. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES.
  • ChemRxiv. Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. Available from: [Link]

  • OSTI.gov. Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. Available from: [Link]

  • PMC. Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • PMC. Pushing redox potentials to highly positive values using inert fluorobenzenes and weakly coordinating anions.
  • ResearchGate. UV-VIS and ESR spectrums for the mixture of 1,4-dimethoxybenzene and HTIB. Available from: [Link]

  • Oak Ridge National Laboratory. Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. Available from: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells.
  • ResearchGate. Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. Available from: [Link]

  • FLORE. On the Savéant's Concerted/Stepwise Model. The Electroreduction of Halogenated Naphthalene Derivatives as a Case Study. Available from: [Link]

  • PMC. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
  • HHU. Structural changes upon electronic excitation in 1,2-dimethoxybenzene from rotationally resolved electronic spectroscopy of vari. Available from: [Link]

  • Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

  • ResearchGate. Structures of some fluorinated benzenes determined by ab initio computation. Available from: [Link]

  • ACS Figshare. Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. Available from: [Link]

  • Korea Journal Central. Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determination. Available from: [Link]

  • NSF PAR. Using voltammetry augmented with physics-based modeling and Bayesian hypothesis testing to identify analytes in electrolyte. Available from: [Link]

  • PubMed. Rotationally resolved electronic spectra of 1,2-dimethoxybenzene and the 1,2-dimethoxybenzene-water complex. Available from: [Link]

  • Wiley Online Library. Breaking the Symmetry of Interfacial Molecules with Push-Pull Substituents Enables 19.67% Efficiency Organic Solar Cells Featuring Enhanced Charge Extraction. Available from: [Link]

  • Allen J. Bard Group Website. Anodic Coupling of Diphenylbenzo[k]fluoranthene: Mechanistic and Kinetic Studies Utilizing Cyclic Voltammetry and Electrogenerated Chemiluminescence. Available from: [Link]

  • PMC. Experimental and Computational Studies on Bio-Inspired Flavylium Salts as Sensitizers for Dye-Sensitized Solar Cells.
  • PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Beilstein Journals. Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Available from: [Link]

  • UvA-DARE (Digital Academic Repository). UV/Visible Diffusion-Ordered Spectroscopy. Available from: [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]

  • ScienceDirect. Fluorination effect on electrochemistry of dibutyl viologen in aqueous solution. Available from: [Link]

  • UW-Eau Claire. Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Available from: [Link]

  • PMC. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
  • PMC. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Effect of fluorine substitution on the molecular core binding energies of some binuclear aromatic hydrocarbons. Available from: [Link]

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Exploratory

The Strategic Utilization of Substituted Ethynylbenzene Compounds: A Whitepaper on Advanced Applications in Drug Discovery and Materials Science

Executive Summary Substituted ethynylbenzenes (phenylacetylene derivatives) represent a highly versatile class of building blocks bridging aromatic stability with alkyne reactivity. This technical guide explores the mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted ethynylbenzenes (phenylacetylene derivatives) represent a highly versatile class of building blocks bridging aromatic stability with alkyne reactivity. This technical guide explores the mechanistic causality and practical applications of these compounds across modern drug discovery, bioorthogonal imaging, and advanced materials science. By detailing self-validating protocols and structure-property relationships, this whitepaper serves as an authoritative resource for application scientists and synthetic chemists.

Introduction: The Chemical Versatility of the Ethynylbenzene Scaffold

Ethynylbenzene, characterized by the molecular formula C₈H₆, combines a stable phenyl ring with a highly reactive terminal ethynyl group (–C≡CH)[1]. This hybrid structure allows chemists to execute selective transformations at the alkyne terminus while tuning the steric and electronic properties of the molecule via substitutions on the aromatic ring. Consequently, substituted ethynylbenzenes are indispensable precursors in cross-coupling reactions, click chemistry, and the synthesis of conductive polymers[1].

Medicinal Chemistry: Scaffolds, Probes, and Click Chemistry

Construction of Bioactive Frameworks via Sonogashira Coupling

In drug discovery, substituted ethynylbenzenes are widely utilized to construct complex, highly conjugated pharmaceutical intermediates. The 2 of these terminal alkynes with aryl or vinyl halides yields frameworks such as 1-phenylanthracene derivatives, which are critical for targeted covalent inhibitors and molecular probes[2].

Mechanistic Causality: The reaction operates via a dual-catalyst system. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate[2]. Why is copper necessary? The formation of copper acetylide significantly increases the nucleophilicity of the alkyne, lowering the activation energy required for transmetalation to the palladium center.

G A Aryl Halide + Substituted Ethynylbenzene B Pd(0) Oxidative Addition A->B Pd Cycle C Cu(I) Acetylide Formation A->C Cu Cycle D Transmetalation B->D C->D E Reductive Elimination D->E E->B Regenerate Pd(0) F Conjugated Drug Scaffold E->F

Catalytic cycle of the Sonogashira coupling for synthesizing conjugated ethynylbenzene derivatives.

PET Imaging Probes and Oligonucleotide Labeling

Substituted ethynylbenzenes serve as highly efficient bioorthogonal handles. For example, 3 have been strategically designed as versatile probes for labeling oligonucleotides[3]. The terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized targets. This highly specific "click" reaction enables the rapid attachment of Positron Emission Tomography (PET) isotopes (e.g., ¹⁸F), facilitating real-time in vivo pharmacokinetic tracking without disrupting the biological function of the macromolecule[3].

G N1 Ethynylbenzene-Substituted Glycol N3 CuAAC 'Click' Reaction (CuSO4, Ascorbate) N1->N3 N2 Azide-Functionalized Target N2->N3 N4 1,2,3-Triazole Conjugate N3->N4 N5 Radiolabeling (e.g., 18F) N4->N5 N6 PET Imaging Probe N5->N6

Workflow for generating PET imaging probes via CuAAC click chemistry using ethynylbenzene handles.

Materials Science: Stereoregular Poly(phenylacetylene)s

Beyond small molecules, substituted ethynylbenzenes are the fundamental monomers for synthesizing poly(phenylacetylene)s (PPAs). These conjugated polymers exhibit exceptional electrical conductivity, advanced optical properties, and the capacity to form complex supramolecular assemblies such as helices and nanotubes[4].

Mechanistic Causality: The stereoregularity of the polymer is dictated by the catalyst. Using a cationic4 ensures a highly stereoregular cis-transoidal configuration[4]. Furthermore, the electronic nature of the substituent on the ethynylbenzene ring directly governs polymerization kinetics. Electron-withdrawing groups at the para position accelerate the reaction by increasing the electrophilicity of the monomer, making it more susceptible to coordination and insertion at the metal center[4].

Quantitative Data: Substituent Effects on Polymerization

To optimize the synthesis of megadalton PPAs, researchers must select the appropriate substituted ethynylbenzene. The table below summarizes structure-property relationships when polymerized using the[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst[4].

Monomer (Substituent)Molecular Weight ( Mn​ , Da)Kinetic ObservationApplication Focus
Phenylacetylene (H)~1.10 × 10⁶Baseline rateConductive films
1-Ethynyl-3-methoxybenzene (m-OMe)~1.10 × 10⁶ModerateLiquid crystals
1-Ethynyl-4-methoxybenzene (p-OMe)1.70 × 10⁶Slower (Electron-donating)Optoelectronics
1-(tert-butyl)-4-ethynylbenzene (p-tBu)2.72 × 10⁶Faster (Steric/Electronic balance)Supramolecular gels

Self-Validating Experimental Protocols

Protocol A: Palladium-Copper Catalyzed Sonogashira Cross-Coupling

This protocol constructs C(sp²)–C(sp) bonds for drug scaffold synthesis[2].

  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) and substituted ethynylbenzene (1.2 equiv) in anhydrous, degassed DMF.

    • Causality: Degassing via freeze-pump-thaw is an absolute mechanistic necessity. Residual oxygen drives the Glaser-Hay homocoupling of the alkyne (forming diynes), drastically reducing the yield of the desired cross-product.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.04 equiv) and CuI (0.08 equiv) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (2.0 equiv).

    • Self-Validation Step 1: The solution should transition to a clear, pale yellow/brown. If the solution immediately turns opaque black, the Pd(0) catalyst has decomposed into inactive "palladium black," indicating oxygen/moisture contamination. The reaction must be aborted and restarted.

  • Reaction Execution: Heat the mixture to 70°C.

    • Self-Validation Step 2: Monitor via TLC. The disappearance of the aryl halide spot and the emergence of a highly fluorescent spot under 254 nm UV light confirms the formation of the extended conjugated π-system.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Large-Scale Synthesis of Ethynylbenzene Derivatives

When specific substituted alkynes are commercially unavailable, they must be synthesized from corresponding benzaldehydes. For process-scale pharmaceutical applications, a 5 is preferred over the traditional Corey-Fuchs reaction[5].

  • Dibromomethylenation: React the substituted benzaldehyde with trimethyl phosphite (P(OMe)₃) and CBr₄ in toluene.

    • Causality: Using P(OMe)₃ instead of triphenylphosphine prevents the formation of triphenylphosphine oxide—a byproduct notoriously difficult to remove without chromatography. This substitution enables process-scale synthesis (up to 100g batches)[5].

  • Quenching: Quench the toluene solution containing the dibromo-methylene intermediate by inverse addition to 2 N NaOH.

    • Self-Validation Step: Inverse addition is mandatory to control the strong exothermic reaction. A controlled temperature spike indicates a successful quench; failure to observe an exotherm suggests incomplete dibromomethylenation.

  • Elimination: Treat the intermediate with a strong base (e.g., t-BuOK) to drive the double elimination, yielding the terminal substituted ethynylbenzene.

Advanced Catalysis: Silver-Ethynylbenzene Complexes

Beyond acting merely as substrates, the ethynylbenzene moiety can be utilized to form stable organometallic reagents. 6 act as soft Lewis acids, activating other alkynes for nucleophilic addition in multicomponent A³-coupling reactions (aldehydes, amines, alkynes) to form propargylamines[6]. Furthermore, the sustained release of Ag⁺ ions from these complexes presents potent broad-spectrum antimicrobial properties, establishing them as dual-action agents in biomedical applications[6].

Conclusion

The substituted ethynylbenzene scaffold is a cornerstone of modern chemical synthesis. By understanding the mechanistic causality behind their reactivity—whether it is the electronic acceleration of Rh-catalyzed polymerization, the precise exclusion of oxygen in Pd/Cu cross-couplings, or the strategic use of P(OMe)₃ for scalable synthesis—researchers can effectively harness these compounds to engineer next-generation therapeutics, PET imaging probes, and megadalton conductive polymers.

References

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides | PubMed / NIH |[Link]

  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst | RSC Publishing |[Link]

  • Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes | ACS Publications |[Link]

Sources

Foundational

Part 1: Mechanistic Causality of Fluorine in Biological Systems

Strategic Incorporation of Fluorine in Drug Design: A Technical Guide to the Biological Activity of Organofluorine Compounds As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Incorporation of Fluorine in Drug Design: A Technical Guide to the Biological Activity of Organofluorine Compounds

As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) profiling, I frequently observe that the strategic incorporation of fluorine is one of the most powerful levers in a medicinal chemist's toolkit. Currently, approximately 20% of all commercialized small-molecule pharmaceuticals contain at least one fluorine atom[1]. The unique physicochemical properties of fluorine—namely its extreme electronegativity, small van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—allow researchers to precisely modulate biological activity without imposing severe steric penalties[1].

This whitepaper dissects the mechanistic causality behind fluorine's biological activity and provides field-proven, self-validating protocols for assessing these highly optimized compounds.

Lipophilicity and Membrane Permeability

Fluorine's effect on lipophilicity is highly context-dependent. When substituted on aromatic rings, fluorine generally increases the overall lipophilicity (LogP/LogD) of the molecule, which is critical for driving passive transcellular permeability[2]. However, the strategic use of specific fluorinated motifs provides a nuanced balance. For instance, replacing an aromatic methoxy group (-OCH 3​ ) with a trifluoromethoxy group (-OCF 3​ ) increases LogD by approximately 1 log unit, but can paradoxically lower passive permeability[3]. Conversely, utilizing a difluoromethoxy group (-OCHF 2​ ) strikes a superior balance, offering noticeable advantages in both LogD and transcellular permeability over the -OCF 3​ analog[3].

Metabolic Stability and Clearance

A primary rationale for fluorination is the attenuation of oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically target electron-rich, sterically accessible C-H bonds for hydroxylation. Replacing a metabolically labile hydrogen with a fluorine atom effectively blocks this pathway due to the high dissociation energy of the C-F bond[4]. Furthermore, an increase in lipophilicity can be counteracted by fluorine's ability to block metabolically labile sites, leading to an overall increase in Lipophilic Metabolic Efficiency (LipMetE)[5]. Interestingly, metabolic stability is not solely dictated by bond strength; fluorination also alters the binding affinity ( Ka​ ) of the drug to the CYP450 active site, profoundly influencing the compound's metabolic profile[4].

Conformational Control and pKa Tuning

Fluorine's extreme electronegativity exerts profound stereoelectronic effects. It can significantly lower the pKa of proximal basic amines, thereby increasing the fraction of un-ionized drug at physiological pH and enhancing membrane permeability. Furthermore, the highly polarized C-F bond alters the electronic distribution and conformation of the molecule, resulting in increased affinity and selectivity towards intended biological targets[2].

PKPD F_Sub Fluorine Substitution Lip Modulates Lipophilicity (LogD/LogP) F_Sub->Lip Met Increases Metabolic Stability (Blocks CYP450) F_Sub->Met pKa Tunes pKa & Conformation F_Sub->pKa Perm Enhanced Membrane Permeability Lip->Perm HalfLife Prolonged In Vivo Half-Life Met->HalfLife Affinity Increased Target Binding Affinity pKa->Affinity

Logical relationship between fluorine substitution and resulting PK/PD enhancements.

Part 2: Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) shifts commonly observed during lead optimization, the following table summarizes the physicochemical impact of standard fluorine substitutions.

Table 1: Physicochemical Impact of Fluorine Substitution on Aromatic Systems

Substituent TransformImpact on Lipophilicity ( Δ LogD)Impact on Metabolic StabilityPermeability Effect
Ar-H Ar-FMild Increase (+0.2 to +0.5)Blocks specific CYP450 oxidation sitesNeutral to Mild Increase
Ar-H Ar-CF 3​ High Increase (+0.8 to +1.2)High resistance to oxidationHigh Increase
Ar-OCH 3​ Ar-OCF 3​ High Increase (~+1.0)Eliminates labile methoxy siteOften Lowered Passive Permeability
Ar-OCH 3​ Ar-OCHF 2​ Moderate IncreaseBalancedImproved Transcellular Permeability

Part 3: Experimental Workflows and Self-Validating Protocols

To validate the biological activity and pharmacokinetic profile of organofluorine compounds, robust assay systems are required. The protocols below are designed with built-in causality and self-validation mechanisms.

Protocol 1: High-Throughput Lipophilicity Assessment (LogD 7.4​ ) via Shake-Flask LC-MS

Objective: Accurately quantify the partitioning of fluorinated analogs in a biphasic system.

  • Preparation: Prepare 10 mM stock solutions of the fluorinated test compound and a reference standard (e.g., Propranolol) in 100% DMSO.

    • Causality: DMSO ensures complete dissolution of highly lipophilic fluorinated analogs before partitioning, preventing aggregation artifacts.

  • Partitioning: Spike 10 µL of the stock into a 96-well deep-well plate containing a pre-equilibrated biphasic mixture of 1-octanol (495 µL) and pH 7.4 phosphate-buffered saline (PBS) (495 µL).

    • Causality: pH 7.4 strictly mimics physiological blood pH, which is critical for assessing the ionization state modulated by fluorine's inductive effects.

  • Equilibration: Seal and shake the plates at 800 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality: Centrifugation ensures complete phase separation. Fluorinated compounds can sometimes act as mild surfactants; centrifugation prevents micro-emulsion artifacts that would otherwise skew LC-MS quantification.

  • Quantification: Carefully extract 50 µL aliquots from both the octanol and aqueous layers into separate analytical plates. Dilute appropriately and analyze via LC-MS/MS.

  • Validation & Calculation: Calculate LogD = Log 10​ (Peak Area octanol​ / Peak Area aqueous​ ). The assay is self-validating if the reference standard (Propranolol) yields a LogD 7.4​ of 1.20 ± 0.15.

Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance ( CLint​ ) and resistance to CYP450-mediated oxidative cleavage.

  • Incubation Setup: Combine 1 µM of the fluorinated test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

    • Causality: HLMs contain the full complement of CYP450 enzymes necessary to test the C-F bond's resistance to oxidative cleavage. MgCl 2​ is a required cofactor for optimal enzymatic activity.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Add 1 mM NADPH to initiate the metabolic reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Initiating the reaction with NADPH ensures that metabolism only begins at a precise, recorded timestamp.

  • Time-Course Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target timepoint while simultaneously precipitating proteins.

  • Protein Clearance: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Start Incubation (HLM + NADPH) Quench Quench (Cold ACN) Start->Quench Centrifuge Centrifugation (Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate CL_int LCMS->Calc

Step-by-step experimental workflow for assessing microsomal metabolic stability.

References

  • Source: ChemMedChem (via PubMed/NIH)
  • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)
  • Source: PMC (NIH)
  • Source: Letters in Drug Design & Discovery (via SDI Article)
  • Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: ACS Omega URL

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Sonogashira Cross-Coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in FGFR Kinase Inhibitor Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary The targeted inhibition of Fibroblast Growth Factor R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The targeted inhibition of Fibroblast Growth Factor Receptors (FGFR1–4) represents a critical therapeutic strategy in modern oncology, particularly for treating FGF19-expressing hepatocellular carcinoma and FGFR3-dependent urothelial cancer[1][2]. The development of highly selective pan-FGFR inhibitors, such as the clinical candidate ASP5878, relies on the precise assembly of sterically demanding, multi-substituted pharmacophores[2][3].

A pivotal building block in this synthetic landscape is 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2)[4]. This highly specialized, bifunctional reagent features a terminal alkyne primed for palladium-catalyzed cross-coupling, alongside a dense array of halogens and methoxy groups. These substituents are not random; they are meticulously designed to occupy the hydrophobic pocket of the FGFR kinase domain, modulating both electron density and metabolic stability[3]. This application note details the mechanistic rationale, chemoselectivity, and optimized protocols for utilizing this reagent in Sonogashira cross-coupling workflows.

FGFR_Pathway FGF FGF Ligand FGFR FGFR 1-4 FGF->FGFR FRS2 FRS2 Phosphorylation FGFR->FRS2 Inhibitor ASP5878 / Alkyne Analog Inhibitor->FGFR Inhibits Apoptosis Apoptosis / Regression Inhibitor->Apoptosis Promotes ERK ERK Pathway FRS2->ERK Tumor Tumor Proliferation ERK->Tumor

Caption: Mechanism of action for FGFR inhibitors synthesized via Sonogashira coupling.

Mechanistic Rationale & Chemoselectivity (The "Why")

When utilizing 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, a common concern among synthetic chemists is the potential for competing reactions. The molecule contains both a terminal alkyne and an aryl chloride. Why doesn't the molecule polymerize or self-couple via the C-Cl bond?

The Causality of Chemoselective Coupling

The success of this reagent hinges on the electronic deactivation of the C-Cl bond. The oxidative addition of Pd(0) into a C-Cl bond is inherently slower than into C-Br or C-I bonds. In this specific molecule, the electron-donating nature of the two methoxy groups (at positions 1 and 5) significantly increases the electron density of the aromatic ring. This electronic enrichment severely reduces the electrophilicity of the carbon attached to the chlorine, effectively rendering the C-Cl bond inert under standard Pd(0)/Cu(I) conditions[3].

Conversely, the terminal alkyne is highly acidic. In the presence of a copper(I) co-catalyst and an amine base, it readily forms a nucleophilic copper acetylide intermediate. When reacted with an electron-deficient heteroaryl halide (e.g., a 5-bromopyrimidine partner), the Pd(0) catalyst exclusively inserts into the pyrimidine C-Br bond. This ensures 100% chemoselectivity, directing the coupling solely through the ethynyl group[3].

Sonogashira_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pyrimidine-Halide) Pd0->OxAdd TransMet Transmetalation (Cu-Alkyne Complex) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Diarylalkyne RedElim->Product

Caption: Sonogashira catalytic cycle utilizing 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Quantitative Data: Reaction Optimization

To maximize the yield of the diarylalkyne intermediate, various catalytic systems and conditions were evaluated. The primary failure mode in this reaction is the copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes the valuable 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)2Cl2 / CuITHFTEA2545%Sluggish oxidative addition; incomplete conversion of the bromopyrimidine.
2 Pd(PPh3)2Cl2 / CuI DMF TEA 60 83% Optimal. High solubility of polar pyrimidine; excellent chemoselectivity[3].
3Pd(PPh3)4 / CuITolueneDIPEA8065%Elevated temperatures increased the rate of Glaser homocoupling side-reactions.
4Pd(dppf)Cl2 / CuIDMFK2CO38050%Inorganic base was insufficiently soluble, stalling the formation of the Cu-acetylide.

Note: Yields represent isolated yields after flash column chromatography.

Self-Validating Experimental Protocol

The following procedure details the optimized coupling of 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene with a representative 5-bromopyrimidine core, a critical step in synthesizing ASP5878 analogs[2][3].

Reagents Required
  • Aryl Halide: 5-Bromo-2-(substituted-amino)pyrimidine (1.0 equiv, 1.0 mmol)

  • Alkyne: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.2 equiv, 1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Base: Triethylamine (TEA) (5.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous and rigorously degassed (10 mL)

Step-by-Step Methodology
  • System Preparation & Degassing (Critical Step): Charge an oven-dried Schlenk flask with the 5-bromopyrimidine, Pd(PPh3)2Cl2, and CuI. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2​ , Cu(I) catalyzes the Glaser homocoupling of the terminal alkyne, creating a difficult-to-separate dimeric impurity and destroying the starting material.

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) and TEA (0.7 mL) via syringe. Stir the mixture at room temperature for 5 minutes.

    • Causality: TEA acts as both the proton scavenger (neutralizing the HBr generated) and a stabilizing ligand. A tertiary amine is strictly used to prevent unwanted Nucleophilic Aromatic Substitution ( SN​Ar ) on the electron-deficient pyrimidine ring.

  • Alkyne Addition: Dissolve 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in 2 mL of degassed DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Self-Validation Check: The solution will transition from a pale yellow to a deep amber/brown color upon the addition of the alkyne, visually confirming the formation of the active copper acetylide species.

  • Heating & Monitoring: Heat the reaction to 60 °C and stir for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the bromopyrimidine peak and the emergence of the coupled product mass ( [M+H]+213 relative to the pyrimidine) confirms successful transmetalation and reductive elimination.

  • Quench & Copper Removal: Cool the reaction to room temperature. Quench by adding 20 mL of a 1:1 mixture of saturated aqueous NH4​Cl and concentrated aqueous NH3​ .

    • Causality: Copper salts readily coordinate to the nitrogen-rich pyrimidine product, causing severe streaking during chromatography and artificially lowering yields. The ammonia wash effectively chelates and strips the copper into the aqueous layer (turning it bright blue).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the coupled diarylalkyne in ~83% yield[3].

Downstream Applications

Following the Sonogashira coupling, the resulting rigid diarylalkyne is typically subjected to catalytic hydrogenation. By utilizing 10% Pd/C under a hydrogen atmosphere (1.0 atm) in a mixture of EtOH and THF, the alkyne is cleanly reduced to a flexible ethylene ( −CH2​−CH2​− ) linker[3][5]. This reduction is a hallmark step in the synthesis of ASP5878 and its analogs, allowing the highly substituted 2-chloro-4-fluoro-1,5-dimethoxyphenyl ring to achieve the precise conformational flexibility required to bind deeply within the FGFR kinase domain[2][3].

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Application

click chemistry applications of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

An In-Depth Technical Guide to the Click Chemistry Applications of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Introduction: A Novel Building Block for Advanced Chemical Synthesis Click chemistry has revolutionized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Click Chemistry Applications of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Introduction: A Novel Building Block for Advanced Chemical Synthesis

Click chemistry has revolutionized the synthesis of complex molecular architectures, offering a modular approach characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful ligation reaction that forges stable triazole linkages. This guide introduces a unique and highly functionalized terminal alkyne, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene , a novel building block poised for significant applications in drug discovery, bioconjugation, and materials science.

The strategic placement of chloro, fluoro, and dimethoxy substituents on the phenylacetylene core imparts a unique combination of electronic and steric properties. These features not only influence the reactivity of the terminal alkyne but also offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and field-proven insights into harnessing the potential of this versatile reagent.

Molecular Profile and Reactivity Considerations

The reactivity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in click chemistry is governed by a nuanced interplay of its substituents.

  • Electronic Effects: The chloro and fluoro groups are strongly electron-withdrawing, which slightly increases the acidity of the terminal alkyne proton. This can facilitate the formation of the copper(I) acetylide intermediate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), potentially accelerating this key step in the catalytic cycle.[2] The two methoxy groups are electron-donating through resonance, which may partially counteract the inductive withdrawal of the halogens.

  • Steric Hindrance: The presence of substituents at both positions ortho to the ethynyl group (a chloro group at C2 and a methoxy group at C1) creates significant steric hindrance. This is a critical factor that is expected to decrease the rate of both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions compared to unhindered phenylacetylenes.[3][4] Overcoming this steric barrier may require optimized reaction conditions, such as the use of specialized ligands, elevated temperatures, or longer reaction times.

  • Medicinal Chemistry Relevance: The substituents on this molecule are of high interest in drug design.

    • Fluorine: Often incorporated to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[5][6][7]

    • Chlorine: Known to significantly enhance potency, a phenomenon sometimes termed the "magic chloro" effect, and can improve other pharmacokinetic parameters.[8][9]

    • Methoxy Groups: Can improve drug binding and physicochemical properties; however, they can also be susceptible to metabolic O-demethylation, a pathway that can be either a desired activation step or an unwanted degradation route.[10][11][12]

Proposed Synthesis Workflow

G cluster_0 Proposed Synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene A 1-Bromo-2-chloro-3-fluoro-4,6-dimethoxybenzene (Starting Material) C Sonogashira Coupling [Pd(PPh₃)₄, CuI, Et₃N] A->C B Ethynyltrimethylsilane (Alkyne Source) B->C D TMS-protected Intermediate C->D Formation of C-C bond E Deprotection [K₂CO₃, MeOH or TBAF, THF] D->E Removal of TMS group F 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (Final Product) E->F

Caption: Proposed synthetic workflow via Sonogashira coupling.

Application Note I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, renowned for its reliability, high yields, and exclusive formation of the 1,4-disubstituted triazole regioisomer.[15][16] It is a powerful tool for covalently linking molecules in a wide array of applications.

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving copper(I), which activates the terminal alkyne for cycloaddition with an azide. The use of accelerating ligands is crucial, especially for bioconjugation and with sterically hindered substrates, as they stabilize the Cu(I) oxidation state and increase reaction rates.[17][18]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne Alkyne R¹-C≡CH (Our Alkyne) Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R²-N₃ Azide->Cu_Triazolide Cu_Triazolide->Cu_I Releases Catalyst Product 1,4-Triazole Product Cu_Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle for CuAAC.

Detailed Experimental Protocol: General CuAAC

This protocol provides a general procedure for the CuAAC reaction. Due to the steric hindrance of the target alkyne, optimization of catalyst/ligand concentration and reaction time may be necessary.

Materials:

  • 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[19]

  • Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)

  • Reaction vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in DMF.

    • Prepare a 10 mM stock solution of the azide partner in the same solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a catalyst premix: 20 mM CuSO₄ and 100 mM THPTA in deionized water (1:5 molar ratio).[19]

  • Reaction Setup:

    • To a clean, dry reaction vial under an inert atmosphere, add the azide solution (e.g., 100 µL, 1.0 µmol, 1.0 equiv).

    • Add the 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene solution (e.g., 110 µL, 1.1 µmol, 1.1 equiv).

    • Add the primary solvent (e.g., DMF or t-BuOH/H₂O) to achieve a final reactant concentration of approximately 1-10 mM.

    • Add the catalyst premix (e.g., 25 µL, providing 0.5 µmol CuSO₄ and 2.5 µmol THPTA).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 25 µL, 2.5 µmol).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. Due to steric hindrance, the reaction may require 12-24 hours. Gentle heating (40-50 °C) can be explored to increase the rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suggested Reaction Parameters
ParameterRecommended RangeRationale & Considerations
Alkyne:Azide Ratio 1.1 : 1 to 1.5 : 1A slight excess of the less sterically hindered partner can help drive the reaction to completion.
[CuSO₄] 1-10 mol%Higher catalyst loading may be required to overcome steric hindrance.
[Ligand (THPTA)] 5-50 mol% (5:1 ratio to Cu)The ligand is crucial for stabilizing Cu(I) and accelerating the reaction.[20]
[Na Ascorbate] 10-50 mol%Ensures the reduction of Cu(II) to the active Cu(I) state.[15]
Solvent DMF, DMSO, t-BuOH/H₂OSolvent choice depends on the solubility of the reactants.
Temperature 25 - 50 °CElevated temperatures may be necessary to increase the reaction rate.
Time 4 - 24 hoursSteric hindrance will likely necessitate longer reaction times.

Application Note II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free alternative to CuAAC, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[21][22] The reaction is driven by the release of ring strain in a cyclooctyne derivative upon reaction with an azide.

Principle of the Reaction

The high degree of ring strain (approx. 18 kcal/mol) in cyclooctynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[22]

SPAAC_Mechanism cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactants Azide (R¹-N₃) + Strained Alkyne (e.g., DBCO) TS Concerted [3+2] Transition State Reactants->TS Bioorthogonal Reaction Product Stable Triazole Product TS->Product Energy Ring Strain Release (Thermodynamic Driving Force) Product->Energy

Caption: Reaction mechanism for SPAAC.

Detailed Experimental Protocol: General SPAAC

This protocol describes a general procedure for conjugating 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene with a dibenzocyclooctyne (DBCO)-functionalized molecule, a commonly used strained alkyne.[23]

Materials:

  • 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

  • DBCO-functionalized molecule of interest (e.g., DBCO-PEG-NHS ester, DBCO-biotin)

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS, for biological applications)

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in DMSO.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup:

    • In a clean reaction vial, add the DBCO-functionalized molecule solution (e.g., 100 µL, 1.0 µmol, 1.0 equiv).

    • Add the 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene solution (e.g., 120 µL, 1.2 µmol, 1.2 equiv).

    • If necessary, add additional solvent to ensure adequate mixing and a final concentration of 1-10 mM. For bioconjugation, the reaction can be performed in PBS, ensuring the final DMSO concentration is low (<5%) to maintain biomolecule integrity.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature (25 °C) or physiological temperature (37 °C) with gentle agitation.

    • Reaction times can vary from 1 to 12 hours, depending on the reactants' concentrations and intrinsic reactivity.[23]

    • Monitor the reaction progress by LC-MS or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Once complete, purify the conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography for biomolecules.

Quantitative Data: Suggested Reaction Parameters
ParameterRecommended RangeRationale & Considerations
Alkyne:Azide Ratio 1:1 to 1.5:1A slight excess of one component can be used to ensure complete consumption of the more valuable reagent.
Solvent DMSO, DMF, Acetonitrile, PBSMust be compatible with both reactants. Aqueous buffers are used for bioconjugations.[24]
Temperature 25 - 37 °CReactions are typically efficient at room or physiological temperatures.
Time 1 - 12 hoursReaction time depends on the specific strained alkyne used and reactant concentrations.[23]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product (CuAAC) Inactive Cu(I) catalystUse freshly prepared sodium ascorbate solution. Ensure the system is under an inert atmosphere. Increase ligand-to-copper ratio to 5:1 or higher.[25]
Steric hindranceIncrease reaction time and/or temperature (up to 50 °C). Increase catalyst and ligand loading (up to 10 mol%). Consider a less sterically demanding ligand.
Poor reagent solubilityTry a different solvent system (e.g., DMSO, DMF).
Low or No Product (SPAAC) Low reactivityIncrease reactant concentrations. Allow for longer reaction times (up to 24 hours). Switch to a more reactive strained alkyne if possible.
Reagent degradationEnsure reagents are pure and stored correctly. Azides can be sensitive to light and reducing agents.
Multiple Byproducts (CuAAC) Oxidative homocoupling of the alkyneDegas the solvent thoroughly. Use a sufficient excess of sodium ascorbate. Ensure a proper inert atmosphere.[15]

Conclusion

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene represents a highly promising, albeit sterically demanding, building block for click chemistry. Its unique substitution pattern provides a gateway to novel molecular structures with finely tuned electronic and pharmacological properties. While its steric bulk requires careful optimization of reaction conditions, the protocols and considerations outlined in this guide provide a solid foundation for its successful implementation in both CuAAC and SPAAC reactions. The potential to leverage the "magic chloro" effect and the metabolic stability conferred by fluorine makes this reagent a particularly attractive tool for researchers in drug discovery and medicinal chemistry.

References

  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. Available from: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 433-442. Available from: [Link]

  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Yagupolskii, L. M. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6663. Available from: [Link]

  • Sharma, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36563-36581. Available from: [Link]

  • Ishihara, Y., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link]

  • Ishihara, Y., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5261-5289. Available from: [Link]

  • Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Chlorine in drug discovery and development. ResearchGate. Available from: [Link]

  • Synthesis of Novel Phenylacetylene Dendrimers Containing Different Protective Groups for Their Terminal Acetylenes. SIOC Journals. Available from: [Link]

  • Al-Hadiya, B. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(12), 2033. Available from: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Synthesis of Pure Supramolecular Polymers from Poly(substituted phenylacetylene)s by Highly Selective Photocyclic Aromatization. American Chemical Society. Available from: [Link]

  • Synthesis of Pure Supramolecular Polymers from Poly(substituted Phenylacetylene)s by Highly Selective Photocyclic Aromatization and Their Characterization. ACS Publications. Available from: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available from: [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Available from: [Link]

  • Klápště, B., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 31(6), 1493-1505. Available from: [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Available from: [Link]

  • Facile and Versatile Synthesis of End‐Functionalized Poly(phenylacetylene)s: A Multicomponent Catalytic System for Well‐Controlled Living Polymerization of Phenylacetylenes. ResearchGate. Available from: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available from: [Link]

  • Sonagashira coupling of substituted o-benzoquinoneswith phenyl acetylene. ResearchGate. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics (ACS Publications). Available from: [Link]

  • Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC - NIH. Available from: [Link]

  • A Facile and Versatile Synthesis of End‐Functionalized Poly(phenylacetylene)s: A Multicomponent Catalytic System for Well‐Controlled Living Polymerization of Phenylacetylenes. ResearchGate. Available from: [Link]

  • Protocols - baseclick. Available from: [Link]

  • Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Current opinion in chemical biology, 15(3), 365-373. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. MDPI. Available from: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science (RSC Publishing). Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Available from: [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available from: [Link]

  • Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. ResearchGate. Available from: [Link]

  • Electronic and mechanistic insights into the role of group 15 elements in the reactivity of dipnictogen dications featuring group 15 [[double bond, length as m-dash]] group 15 double bonds in [2 + 2] cycloaddition reactions with phenylacetylene. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Steric Effects of Ortho Substituents on Acid-Catalyzed Cyclization of Thiocyanatoacetophenones. Lookchem. Available from: [Link]

  • Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls. PMC. Available from: [Link]

Sources

Method

The Strategic Utility of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in Modern Organic Synthesis

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecules is ever-present. The strategic design of molecular scaffolds that allow for sequential and regioselective functionalization is paramount to the efficient construction of novel chemical entities. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene emerges as a highly versatile, albeit specialized, building block, endowed with a unique confluence of reactive sites. Its architecture, featuring an electron-rich aromatic core, a terminal alkyne, and strategically positioned halogen atoms (chloro and fluoro), offers a rich platform for a variety of cross-coupling and cycloaddition reactions.

The presence of two methoxy groups significantly increases the electron density of the benzene ring, thereby influencing the reactivity of the associated functional groups. The terminal alkyne is a gateway to Sonogashira couplings and so-called "click chemistry" reactions, enabling the facile introduction of diverse molecular fragments.[1] The aryl chloride provides a handle for a range of palladium-catalyzed cross-coupling reactions, while the fluoro group, generally more robust, can serve to modulate the electronic properties and metabolic stability of derivative compounds, a feature of particular interest in drug discovery.

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. We will first delineate a plausible synthetic route to this valuable intermediate, followed by detailed, field-proven protocols for its application in key synthetic transformations, including Sonogashira and Suzuki-Miyaura couplings, and azide-alkyne cycloadditions. Each protocol is designed to be a self-validating system, with in-depth explanations of the rationale behind the choice of reagents and conditions, empowering researchers to leverage the full synthetic potential of this unique building block.

Part 1: Synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

The synthesis of this polysubstituted benzene derivative is not directly reported in the literature, thus a multi-step approach is proposed, leveraging well-established transformations on a 1,3-dimethoxybenzene scaffold. The following hypothetical pathway is designed for regiochemical control at each step.

Synthesis_Workflow A 1,3-Dimethoxybenzene B 2-Chloro-1,3-dimethoxybenzene A->B Ortho-lithiation & Chlorination C 2-Chloro-4-fluoro-1,3-dimethoxybenzene B->C Electrophilic Fluorination D 2-Chloro-4-fluoro-6-iodo-1,3-dimethoxybenzene C->D Ortho-Iodination E 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)-1,3-dimethoxybenzene D->E Sonogashira Coupling F 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene E->F Desilylation Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)(X)L₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_Aryl->Pd_Alkyne Transmetalation (from Copper Cycle) Cu_Alkyne Cu-C≡CR Pd_Alkyne->Pd0 Reductive Elimination CuX CuX CuX->Cu_Alkyne Base, R-C≡C-H Cu_Alkyne->CuX CuAAC_Workflow Alkyne Our Building Block (Terminal Alkyne) Product 1,4-Disubstituted Triazole Alkyne->Product t-BuOH/H₂O, rt Azide Organic Azide (R-N₃) Azide->Product t-BuOH/H₂O, rt Catalyst CuSO₄ / Na Ascorbate Catalyst->Product t-BuOH/H₂O, rt

Sources

Application

protocol for copper-catalyzed azide-alkyne cycloaddition with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Application Note: Optimized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Hindered 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Executive Summary The copper-catalyzed azide-alkyne c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Hindered 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modular chemical synthesis. However, translating this "click" chemistry to highly functionalized, sterically congested substrates requires precise kinetic control. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene presents a unique synthetic challenge: the reactive ethynyl group at the C3 position is severely restricted by an ortho-chloro group at C2 and an ortho-fluoro group at C4.

This application note provides a field-proven, self-validating protocol engineered to overcome the massive steric penalty of this specific phenylacetylene derivative. By utilizing a ligand-accelerated catalytic system and optimized thermal parameters, researchers can achieve quantitative conversion while suppressing oxidative side reactions.

Mechanistic Rationale & Causality (E-E-A-T)

In standard CuAAC reactions, Cu(I) coordinates to the terminal alkyne to form a copper acetylide intermediate. For 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, the bulky ortho-substituents sterically repel the incoming bimetallic copper catalyst and the azide dipole. This drastically increases the activation energy required for the formation of the metallacycle intermediate[1].

To counteract this, standard conditions (1 mol% Cu, room temperature) must be abandoned in favor of a ligand-accelerated catalytic system :

  • Ligand Acceleration: We employ2. THPTA acts as a tetradentate ligand that not only stabilizes the Cu(I) oxidation state against disproportionation but also increases the nucleophilicity of the copper acetylide complex, accelerating the rate-limiting cycloaddition step[2].

  • Thermal Activation: Elevating the reaction temperature to 45 °C provides the necessary thermal energy to overcome the steric penalty of the ortho-Cl/F shielding.

  • Homocoupling Suppression: Sterically hindered alkynes are highly susceptible to Glaser homocoupling if the reaction stalls. Maintaining a high THPTA:Cu ratio (2:1) and an excess of 3 ensures the catalyst remains active and suppresses this azide-independent side reactivity[3],[4].

Mechanistic catalytic cycle of the THPTA-accelerated CuAAC reaction for hindered alkynes.

Quantitative Data: Parameter Optimization

The following table summarizes the critical deviations from standard CuAAC protocols required to successfully conjugate 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

ParameterStandard CuAACOptimized ProtocolMechanistic Rationale
Catalyst Loading 1–2 mol%10 mol% Overcomes the high activation energy barrier caused by ortho-Cl/F steric shielding.
Ligand System None / TBTA (1:1)THPTA (20 mol%) Accelerates deprotonation; prevents Cu(I) oxidation during extended heating periods.
Reductant Na-Ascorbate (10 mol%)Na-Ascorbate (40 mol%) Maintains the Cu(I) state against dissolved O₂ over longer reaction times.
Temperature 20–25 °C (RT)45–50 °C Provides thermal energy to drive the sterically hindered metallacycle formation.
Solvent Varioust-BuOH / H₂O (1:1) Balances solvation of the lipophilic alkyne and the aqueous Cu/THPTA complex.

Detailed Step-by-Step Methodology

Required Reagents:

  • 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 eq, 0.5 mmol scale)

  • Target Azide (1.2 eq)

  • CuSO₄·5H₂O (0.05 mmol, 10 mol%)

  • THPTA Ligand (0.10 mmol, 20 mol%)

  • Sodium Ascorbate (0.20 mmol, 40 mol% — Must be freshly prepared in H₂O)

  • Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (Degassed via sparging with Argon)

  • Quenching Agent: 0.1 M EDTA (aq)

Step-by-step experimental workflow for CuAAC with sterically hindered phenylacetylenes.

Protocol Execution:
  • Substrate Solvation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (0.5 mmol) and the target azide (0.6 mmol) in 2.5 mL of degassed tert-butanol.

  • Catalyst Pre-Complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) and THPTA (20 mol%) in 1.5 mL of degassed Milli-Q water. Self-Validation: The solution will turn a bright, clear blue, indicating successful Cu(II)-THPTA complexation.

  • Reaction Assembly: Transfer the aqueous catalyst complex to the organic substrate solution. The mixture will become biphasic/cloudy.

  • In Situ Reduction: Dissolve sodium ascorbate (40 mol%) in 1.0 mL of degassed water. Add this dropwise to the main reaction flask. Self-Validation: The blue color of the Cu(II) complex will immediately fade to colorless or pale yellow, confirming the generation of the active Cu(I) species.

  • Thermal Cycloaddition: Seal the flask under an Argon atmosphere and heat the biphasic mixture to 45 °C with vigorous stirring (800 rpm) for 4 to 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc). The highly lipophilic starting alkyne will have a high R_f, while the resulting 1,2,3-triazole will be significantly more polar, dropping to a lower R_f.

  • Quenching & Workup: Once complete, cool to room temperature and add 5 mL of 0.1 M EDTA (aq) to chelate the copper. Stir for 15 minutes. Extract the product with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & System Validation

  • Issue: The reaction stalls at <50% conversion.

    • Causality: Oxidation of the Cu(I) catalyst back to Cu(II) due to oxygen ingress during the extended heating period required for this hindered substrate.

    • Solution: Degas all solvents thoroughly. Add an additional bolus of freshly prepared sodium ascorbate (20 mol%) and THPTA (10 mol%) to re-initiate the catalytic cycle.

  • Issue: Multiple non-polar spots appear on TLC.

    • Causality: Glaser homocoupling of the alkyne. This occurs when the rate of cycloaddition is slower than the rate of oxidative coupling.

    • Solution: Ensure strict anaerobic conditions. Do not decrease the THPTA:Cu ratio below 2:1, as the ligand sterically protects the copper acetylide from dimerization[4].

Sources

Method

Application Note: Synthesis and Validation of Bioorthogonal Fluorescent Probes utilizing 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Introduction & Rationale The compound 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a highly functionalized aromatic building block[1],[2]. Its unique substitution pattern—featuring halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a highly functionalized aromatic building block[1],[2]. Its unique substitution pattern—featuring halogenation (chloro, fluoro) and electron-donating methoxy groups—mirrors the hydrophobic pharmacophores often found in advanced kinase inhibitors. Crucially, the presence of a terminal ethynyl (alkyne) group provides an ideal, bioorthogonal handle for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3].

This application note details a self-validating protocol for conjugating this specialized alkyne to a fluorogenic azide, creating a highly specific fluorescent probe. This methodology is designed for researchers developing targeted imaging agents or tracking the cellular localization of small-molecule pharmacophores without the need for bulky, traditional fluorophore labeling that can perturb biological function.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that a robust protocol must be built on clear mechanistic causality. Every reagent choice in this workflow serves a specific, validating purpose:

  • Catalyst Stabilization via THPTA: The CuAAC reaction relies on Cu(I), which is notoriously unstable in aqueous environments and prone to generating Reactive Oxygen Species (ROS) via the Fenton reaction. To prevent fluorophore bleaching and biomolecule degradation, we utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[4]. THPTA is a highly water-soluble ligand that tightly coordinates Cu(I). Causality: This coordination accelerates the cycloaddition while sterically shielding the metal center, effectively suppressing ROS generation and maintaining the catalyst's active oxidation state[5],[6].

  • Self-Validating Fluorogenic "Turn-On": To ensure the protocol is self-validating, we utilize 3-azido-7-hydroxycoumarin as the coupling partner. Causality: Prior to the reaction, the electron-withdrawing azide group quenches the coumarin's fluorescence via Photoinduced Electron Transfer (PET). Upon successful cycloaddition with the target alkyne, the azide is converted into an electron-donating 1,2,3-triazole ring[7]. This structural change restores Intramolecular Charge Transfer (ICT), resulting in a dramatic fluorescence "turn-on"[8]. Consequently, the emergence of a fluorescent signal acts as an immediate, visual confirmation of successful probe synthesis, bypassing the need for immediate LC-MS validation and eliminating background noise from unreacted precursors[7].

Workflow A 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene (Target Alkyne) C CuSO4 / THPTA / NaAsc (Catalytic Complex) A->C B 3-Azido-7-hydroxycoumarin (Quenched Fluorophore) B->C D 1,2,3-Triazole Conjugate (Highly Fluorescent Probe) C->D CuAAC Reaction (Aqueous/DMSO, 1h)

Fig 1. CuAAC-mediated synthesis of the fluorogenic probe using THPTA-stabilized Cu(I).

Mechanism N1 Pre-Reaction State Azide Quenching via PET N2 CuAAC Cycloaddition Conversion to Triazole N1->N2 Addition of Alkyne & Cu(I) Catalyst N3 Post-Reaction State Fluorescence 'Turn-On' (ICT Restored) N2->N3 Self-Validating Signal Generation

Fig 2. Mechanistic causality of the fluorogenic "turn-on" response upon triazole formation.

Experimental Protocols

Protocol A: Preparation of the Catalytic Complex

Causality Note: Pre-forming the Cu(I)-THPTA complex is critical. Adding ascorbate to unliganded copper results in rapid disproportionation, catalyst death, and oxidative damage to the fluorophore[5].

  • Prepare a 50 mM stock solution of CuSO₄·5H₂O in molecular biology grade water.

  • Prepare a 100 mM stock solution of in water[4].

  • In a microcentrifuge tube, mix 20 µL of CuSO₄ (50 mM) with 40 µL of THPTA (100 mM) to achieve a 1:2 molar ratio.

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating successful ligand coordination.

Protocol B: CuAAC Synthesis of the Fluorescent Probe
  • Substrate Preparation: Dissolve 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (10 mM) in anhydrous DMSO. Dissolve 3-azido-7-hydroxycoumarin (10 mM) in DMSO.

  • Reaction Mixture: In a 1.5 mL amber vial (to protect the emerging fluorophore from ambient light), combine:

    • 100 µL of the Alkyne stock (1 µmol)

    • 120 µL of the Azide stock (1.2 µmol, slight excess to ensure complete alkyne consumption)

    • 680 µL of PBS (pH 7.4)

  • Catalyst Addition: Add 30 µL of the pre-formed CuSO₄/THPTA complex to the reaction vial.

  • Initiation: Prepare a fresh 100 mM stock of Sodium Ascorbate in water. Add 50 µL of this reducing agent to the vial to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Vortex the mixture for 10 seconds. Incubate at room temperature in the dark for 1 hour. Self-Validation Step: The reaction mixture will transition from colorless/non-fluorescent to highly fluorescent under a standard 365 nm UV lamp, confirming successful conjugation[7].

Protocol C: Photophysical Characterization
  • Dilute the crude reaction mixture 1:100 in PBS (pH 7.4) to prevent inner-filter effects during measurement.

  • Measure the UV-Vis absorbance spectrum to confirm the shift in the absorption maximum (from ~340 nm to ~404 nm post-click).

  • Excite the sample at 404 nm and record the emission spectrum. A strong emission peak at ~477 nm confirms the formation of the triazole-coumarin conjugate[7].

Data Presentation

Table 1: Optimization of Catalyst Ratios for CuAAC Probe Synthesis

CuSO₄ : THPTA Ratio Alkyne Conversion (1h) Relative Fluorescence Intensity (A.U.) ROS Generation (Assessed via DCFDA)
1 : 0 (No Ligand) < 20% 1,200 High
1 : 1 65% 5,400 Moderate
1 : 2 > 95% 9,800 Negligible
1 : 5 > 98% 9,950 Negligible

Table 2: Photophysical Properties of the Synthesized Probe

Compound State Absorbance Max (λ_abs) Emission Max (λ_em) Quantum Yield (Φ_F) Visual Appearance (Under 365 nm)
Pre-Click (Azide + Alkyne) 340 nm N/A (Quenched) < 0.01 Dark / Non-fluorescent

| Post-Click (Triazole Probe) | 404 nm | 477 nm | 0.65 | Bright Blue/Cyan |

References

  • Fluorogenic click reaction. Le Droumaguet, C., Wang, C., & Wang, Q. Chemical Society Reviews, 2010. URL:[Link]

  • Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. Li, K., Lee, L. A., Lu, X., & Wang, Q. BioTechniques, 2010. URL:[Link]

  • THPTA, Auxiliary Cu(I) Click Reagents. Jena Bioscience Product Catalog. URL:[Link]

Sources

Application

use of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in materials science

Application Note: Advanced Materials Engineering using 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Executive Summary The compound 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) represents a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Materials Engineering using 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Executive Summary

The compound 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) represents a prime example of chemical cross-pollination. Originally synthesized as a critical intermediate for the Fibroblast Growth Factor Receptor (FGFR) inhibitor ASP5878 in oncology[1], its highly functionalized architecture makes it an exceptional building block for advanced materials science. This application note details the translation of this pharmaceutical intermediate into two high-value materials science workflows: the synthesis of stimuli-responsive poly(phenylacetylene)s (PPAs)[2] and the covalent functionalization of carbon nanomaterials via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3].

Physicochemical Rationale: Monomer Design & Causality

In materials science, the utility of a monomer is dictated by its functional groups. This specific ethynylbenzene derivative offers a unique, highly engineered substitution pattern that solves common issues in polymer chemistry:

  • The Terminal Alkyne (Ethynyl) Handle: Acts as the primary reactive site. It can undergo stereospecific Rhodium-catalyzed polymerization to form conjugated polyene backbones[4] or serve as a highly selective "click" chemistry handle for surface functionalization[3].

  • Halogen Substituents (2-Chloro, 4-Fluoro): The strong inductive electron withdrawal from the halogens increases the rigidity of the resulting polymer backbone. Enforcing a rigid cis-transoidal or cis-cisoidal conformation is critical for achieving high oxygen permselectivity in membrane materials[5].

  • 1,5-Dimethoxy Groups: Unsubstituted rigid conjugated polymers often suffer from poor solubility. The methoxy groups provide essential steric bulk and solvation interactions, ensuring high solubility in common organic solvents (THF, toluene)[6]. Furthermore, they act as Lewis base donors, allowing the polymer's helical sense to be dynamically modulated by solvent polarity or metal ion coordination[4].

Workflow 1: Synthesis of Functionalized Poly(phenylacetylene)s (PPAs)

Objective: Polymerize the monomer into a dynamic, stimuli-responsive helical polymer for use in chiral sensing or gas-permeable membranes.

Causality & Experimental Design: We utilize the norbornadiene rhodium(I) chloride dimer, [Rh(nbd)Cl]2, as the catalyst. Unlike Ziegler-Natta or radical initiators, Rh(I) complexes stereospecifically insert the alkyne to yield a high cis-content polyene backbone[5]. A high cis-content is an absolute prerequisite for the polymer to fold into a stable, continuous helical secondary structure[2]. Triethylamine (TEA) is utilized as a co-catalyst to facilitate the initial formation of the active Rh-acetylide species.

Protocol: Rh-Catalyzed Polymerization

Self-Validating Check: The reaction mixture should transition from a pale yellow to a deep red/brown, indicating the formation of the extended π-conjugated polyene backbone.

  • Preparation: In a nitrogen-filled glovebox, dissolve 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 mmol) in 2.0 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Activation: In a separate vial, dissolve [Rh(nbd)Cl]2 (0.01 mmol, 1 mol%) in 1.0 mL of anhydrous THF. Add 0.1 mL of anhydrous triethylamine (TEA).

  • Initiation: Inject the catalyst solution into the monomer solution under vigorous stirring at 30°C.

  • Propagation: Allow the reaction to proceed for 24 hours. The viscosity of the solution will noticeably increase.

  • Termination & Isolation: Quench the reaction by adding the mixture dropwise into 50 mL of vigorously stirred methanol. The polymer will precipitate as a dark solid.

  • Purification: Recover the polymer via vacuum filtration, redissolve in a minimal amount of THF, and reprecipitate in methanol. Dry under vacuum at 40°C for 24 hours.

PPA_Synthesis Monomer Monomer (CAS: 1453211-51-2) Polymerization Polymerization (THF, 30°C) Chain Elongation Monomer->Polymerization Catalyst [Rh(nbd)Cl]2 Catalyst Stereospecific Initiation Catalyst->Polymerization Polymer Cis-Transoidal Polyene (Rigid Backbone) Polymerization->Polymer Helical Dynamic Helical PPA (Stimuli-Responsive) Polymer->Helical Solvent/Metal Coordination

Fig 1. Rh-catalyzed stereospecific polymerization and helical folding of the functionalized PPA.

Workflow 2: Surface Functionalization via CuAAC "Click" Chemistry

Objective: Covalently decorate azide-functionalized Single-Walled Carbon Nanotubes (SWNTs) with the monomer to create a highly soluble, optoelectronically active nanocomposite[3].

Causality & Experimental Design: The Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly tolerant of the chloro, fluoro, and methoxy groups present on the monomer. We utilize a catalytic system of Copper(II) sulfate and Sodium Ascorbate. The ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This is critical: adding pre-formed Cu(I) salts often leads to oxidative homocoupling of the alkynes (Glaser coupling), which would consume the monomer and prevent SWNT functionalization[3].

Protocol: CuAAC Decoration of SWNTs

Self-Validating Check: Successful functionalization is confirmed by the complete dispersion of the previously insoluble SWNTs in organic solvents like chloroform, driven by the solubilizing dimethoxy groups.

  • Dispersion: Disperse 10 mg of azide-functionalized SWNTs in 10 mL of N,N-Dimethylformamide (DMF) using bath sonication for 30 minutes.

  • Reagent Addition: Add 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (50 mg, excess) to the SWNT dispersion.

  • Catalyst Generation: Dissolve CuSO₄·5H₂O (5 mg) and Sodium Ascorbate (10 mg) in 1.0 mL of deionized water. Add this aqueous catalyst mixture dropwise to the DMF suspension.

  • Reaction: Purge the reaction flask with nitrogen for 10 minutes to prevent alkyne oxidative coupling. Stir the mixture at room temperature for 48 hours.

  • Purification: Filter the suspension through a 0.2 μm PTFE membrane. Wash the collected functionalized SWNTs extensively with DMF, water, and methanol to remove unreacted monomer and copper salts. Dry under vacuum.

CuAAC_Workflow SWNT Azide-Functionalized SWNTs Reaction CuAAC 'Click' Reaction (DMF/H2O, RT) SWNT->Reaction Monomer Alkyne Monomer (CAS: 1453211-51-2) Monomer->Reaction Catalyst CuSO4 + Na-Ascorbate In-situ Cu(I) Generation Catalyst->Reaction Product Decorated SWNT Nanocomposite Reaction->Product

Fig 2. CuAAC click chemistry workflow for covalent functionalization of carbon nanotubes.

Quantitative Data Presentation: Expected Material Properties

The structural modifications of this specific monomer yield significant deviations from standard poly(phenylacetylene) properties.

PropertyStandard Poly(phenylacetylene)Poly(2-Cl-3-ethynyl-4-F-1,5-dimethoxybenzene)Causality / Mechanism
Backbone Conformation Mixed cis/transHigh cis-transoidalSteric bulk and ortho-chloro substitution enforce strict cis insertion during Rh-catalysis[5].
Solubility Poor in polar organicsHigh in THF, Toluene, CHCl₃1,5-dimethoxy groups disrupt interchain π-π stacking, increasing solvation[6].
Helical Stability Low (highly dynamic)High (locked/responsive)Halogen bonding (F, Cl) and dipole-dipole interactions stabilize the secondary helical structure[4].
Carbon Yield (1000°C) ~40-50%>75%High degree of cross-linking facilitated by the highly substituted aromatic ring during pyrolysis[6].

References

  • がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 (Osaka University Academic Archive). Source of original compound synthesis and characterization.
  • Poly(phenylacetylene) Amines: A General Route to Water-Soluble Helical Polyamines (Chemistry of Materials, ACS Publications).
  • Controlled modulation of the helical sense and the elongation of poly(phenylacetylene)s by polar and donor effects (Chemical Science, RSC Publishing).
  • Facile Decoration of Functionalized Single-Wall Carbon Nanotubes with Phthalocyanines via “Click Chemistry” (Journal of the American Chemical Society, ACS).
  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility (OSTI).
  • Synthesis of Cis-Cisoid or Cis-Transoid Poly(Phenyl-Acetylene)s Having One or Two Carbamate Groups as Oxygen Permeation Membrane Materials (PMC).

Sources

Method

Application Note: Advanced Methodologies for Incorporating 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene into Polymer Architectures

Executive Summary & Mechanistic Rationale The molecule 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2)[1] is a highly functionalized, poly-substituted aromatic monomer. Its unique structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The molecule 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2)[1] is a highly functionalized, poly-substituted aromatic monomer. Its unique structural topology offers a versatile platform for synthesizing advanced polymeric materials, particularly in the fields of organic photovoltaics (OPVs), luminescent sensors, and functional nanocarriers.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this molecule's specific functional groups:

  • The Terminal Alkyne (Ethynyl): Serves as the primary reactive handle. It is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or oxidative Glaser homocoupling[2].

  • The Aryl Chloride: While typically inert under standard cross-coupling conditions, the chloride can be activated using electron-rich palladium catalysts, allowing the molecule to act as an "AB-type" monomer for step-growth Sonogashira polycondensation.

  • Fluoro & Dimethoxy Substituents: The electron-withdrawing fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer, enhancing oxidative stability. Conversely, the methoxy groups provide necessary solubility in organic solvents and act as electron donors, creating a "push-pull" internal electronic effect that narrows the optical bandgap.

Experimental Protocols & Self-Validating Workflows

Protocol A: AB-Type Sonogashira Polycondensation (Main-Chain Conjugated Polymers)

Objective: Synthesize poly(4-fluoro-1,5-dimethoxy-2,3-phenylene ethynylene) via step-growth polymerization.

Causality & Expert Insight: Aryl chlorides are notoriously sluggish in oxidative addition. To overcome the steric hindrance of the 2-chloro position (flanked by methoxy and ethynyl groups), we employ Pd2​(dba)3​ paired with XPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand that significantly lowers the activation energy required for oxidative addition into the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and CuI (0.04 mmol, 4 mol%) to a Schlenk tube.

  • Solvent Addition: Add 10 mL of a degassed 1:1 mixture of anhydrous toluene and diisopropylamine (DIPA). Note: DIPA acts as both the base to neutralize the HCl byproduct and the solvent for the transmetalation step.

  • Degassing: Perform three strict freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent oxidative Glaser homocoupling of the terminal alkyne, which would terminate chain growth and form diacetylene defects.

  • Polymerization: Seal the tube and heat to 90 °C for 48 hours under vigorous stirring.

  • End-Capping: Add an excess of phenylacetylene (0.1 mmol) and stir for 4 hours, followed by iodobenzene (0.1 mmol) for another 4 hours to cap reactive end-groups, ensuring long-term polymer stability.

  • Purification & Validation: Cool to room temperature, dilute with chloroform, and precipitate into cold methanol. Collect the polymer via filtration and perform Soxhlet extraction (methanol, then acetone, then chloroform). The chloroform fraction contains the desired high-molecular-weight polymer. Self-Validation: Confirm success via GPC (target Mn​ > 15 kDa) and UV-Vis spectroscopy (look for a significant bathochromic shift indicating extended π -conjugation).

Protocol B: CuAAC "Click" Grafting (Side-Chain Functionalization)

Objective: Graft the monomer onto an azide-functionalized polymer backbone (e.g., poly(glycidyl azide)) to tune the refractive index and hydrophobicity of the material[3].

Causality & Expert Insight: The CuAAC reaction is highly tolerant of the fluoro and chloro substituents. Using an aqueous/organic biphasic system with an in situ reductant (sodium ascorbate) ensures a constant supply of the active Cu(I) species, driving the reaction to >95% conversion with strict 1,4-regioselectivity[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the azide-functionalized polymer (1.0 mmol azide equivalents) and the ethynyl monomer (1.2 mmol) in 10 mL of THF.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol) and sodium ascorbate (0.15 mmol) in 2 mL of deionized water. The solution will turn from blue to colorless/pale yellow, indicating the successful reduction to Cu(I).

  • Reaction: Add the aqueous catalyst dropwise to the THF solution. Stir at 35 °C for 24 hours.

  • Validation Checkpoint: Take a small aliquot and analyze via FT-IR. The complete disappearance of the azide asymmetric stretch at ∼2100 cm−1 validates quantitative grafting.

  • Purification: Pass the solution through a short plug of neutral alumina to remove copper salts, concentrate under reduced pressure, and precipitate into hexanes.

Quantitative Data & Expected Outcomes

PropertyAB-Sonogashira PolycondensationCuAAC Side-Chain GraftingOxidative Homocoupling (Glaser)
Polymer Architecture Main-chain conjugated (PPE)Pendant/Brush polymerMain-chain diacetylene (PPB)
Catalyst System Pd2​(dba)3​ / XPhos / CuI CuSO4​ / Sodium AscorbateCuCl / TMEDA / O2​
Reaction Temperature 80–90 °C25–35 °C25–50 °C
Key Advantage Extended π -conjugationMild conditions, high toleranceMetal-free backbone, high rigidity
Validation Metric GPC ( Mn​ > 15 kDa), UV-Vis red-shiftFT-IR (Loss of N3​ stretch at 2100 cm−1 )Raman (C C-C C stretch at ∼2200 cm−1 )

Visualizations

Sonogashira A Monomer (Alkyne + Chloride) B Oxidative Addition (Pd/XPhos) A->B Step 1 C Transmetalation (CuI + Amine) B->C Step 2 D Reductive Elimination (C-C Bond Formation) C->D Step 3 D->B Catalytic Cycle E Conjugated PPE Polymer D->E Step 4

Catalytic cycle of the AB-type Sonogashira polycondensation for PPE synthesis.

CuAAC Azide Azide-Functionalized Polymer Backbone Cat CuSO4 + Sodium Ascorbate (Aqueous/Organic Solvent) Azide->Cat Alkyne 2-Chloro-3-ethynyl-4-fluoro -1,5-dimethoxybenzene Alkyne->Cat Product 1,4-Triazole Linked Pendant Polymer Cat->Product Room Temp, High Yield

CuAAC "Click" grafting of the ethynyl monomer onto an azide-functionalized backbone.

References

  • Nickel-Catalyzed Azide–Alkyne Click Polymerization toward 1,5-Regioregular Polytriazoles Source: ACS Publications URL:[Link]

  • Click Chemistry in Polymersome Technology Source: MDPI URL:[Link]

  • 1453211-51-2_2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Source: ChemSrc URL:[Link]

  • Oxidative Polymerization of 1,4-Diethynylbenzene into Highly Conjugated Poly(phenylene butadiynylene) Source: Iowa State University / ACS URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in FGFR Inhibitor Synthesis

Introduction & Scientific Rationale The development of highly selective kinase inhibitors frequently relies on the strategic assembly of densely functionalized aromatic systems. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of highly selective kinase inhibitors frequently relies on the strategic assembly of densely functionalized aromatic systems. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a highly functionalized, sterically hindered terminal alkyne. It serves as a critical building block in the synthesis of advanced targeted therapeutics, most notably the pan-fibroblast growth factor receptor (FGFR) inhibitor ASP5878, which has demonstrated significant efficacy in treating FGFR3-dependent urothelial and hepatocellular carcinomas ().

The construction of the carbon-carbon framework linking this complex aryl ring to a heteroaryl core (such as a pyrimidine or pyrazole derivative) relies on the classic Sonogashira cross-coupling reaction (). However, the presence of ortho-chloro and ortho-methoxy substituents adjacent to the alkyne moiety introduces significant steric hindrance and alters the electronic properties of the terminal C-H bond. This guide details the mechanistic rationale, optimized conditions, and a validated protocol for achieving high-yielding cross-coupling with this specific substrate.

Mechanistic Causality (Expertise & Experience)

The Sonogashira cross-coupling operates via a dual catalytic mechanism involving a palladium cycle and a copper cycle. For a sterically encumbered substrate like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, understanding the causality behind each mechanistic step is vital for protocol optimization:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-X bond of the heteroaryl halide. The choice of a bidentate ligand (e.g., dppf) over monodentate phosphines (e.g., PPh₃) stabilizes the resulting Pd(II) intermediate and prevents catalyst deactivation at elevated temperatures.

  • Copper Acetylide Formation: The terminal alkyne is activated by Cu(I) in the presence of an amine base. The ortho-methoxy and ortho-chloro groups increase the steric bulk around the alkyne proton. A sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (Et₃N) because it provides sufficient basicity to form the copper acetylide while minimizing unwanted nucleophilic side reactions with the heteroaryl halide.

  • Transmetalation: The copper acetylide transfers the functionalized phenylacetylide ligand to the Pd(II) complex. Because of the ortho-substituents on the alkyne, this step is highly rate-limiting. Consequently, elevated temperatures (65 °C) and highly polar aprotic solvents (like DMF) are required to drive the transmetalation forward.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the internal alkyne product, regenerating the Pd(0) catalyst.

Critical Insight: Strict anaerobic conditions are mandatory. Trace oxygen promotes the Cu-catalyzed Glaser homocoupling of the alkyne. Because 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is electron-rich (due to the dimethoxy groups), it is highly susceptible to this oxidative dimerization.

Reaction Visualization

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Ar-Pd(II)L₂-X Oxidative Addition Complex Pd0->PdII_Ox + Heteroaryl Halide (Ar-X) PdII_Trans Ar-Pd(II)L₂-(C≡C-R) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation - CuX PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Alkyne (FGFR Inhibitor Precursor) PdII_Trans->Product Cu_Cycle Cu(I) Acetylide Formation (2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene + CuI) Cu_Cycle->PdII_Ox Supplies Cu-Acetylide

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira cross-coupling of the hindered alkyne.

Experimental Protocol (Self-Validating System)

The following methodology is designed to maximize the cross-coupling yield while suppressing Glaser homocoupling.

Materials
  • Alkyne: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 equiv)

  • Electrophile: Heteroaryl halide (e.g., 5-bromo-2-aminopyrimidine derivative) (1.05 equiv)

  • Catalyst: PdCl₂(dppf) (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to alkyne)

Step-by-Step Methodology
  • Reaction Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon. Causality: Eliminates ambient moisture which can hydrolyze the catalyst or electrophile.

  • Reagent Charging: Charge the flask with the heteroaryl halide, PdCl₂(dppf), and CuI. Causality: Adding the solid catalysts before the solvent ensures they are fully submerged, minimizing airborne oxidation of Pd(0) to inactive Pd(II) species.

  • Solvent and Base Addition: Add anhydrous DMF and DIPEA via syringe.

  • Rigorous Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge with high-purity argon for 30 minutes. Causality: This is a self-validating step; failure to remove oxygen will result in a distinct color change (deep blue/green) indicative of Cu(II) formation and subsequent alkyne dimerization.

  • Alkyne Addition: Dissolve 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene in a minimal volume of degassed DMF. Add it dropwise to the reaction mixture via a syringe pump over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the terminal alkyne, favoring the cross-coupling transmetalation step over homocoupling.

  • Heating and Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction progress via LC-MS. Complete consumption of the alkyne typically occurs within 4–6 hours.

  • Quenching and Workup: Cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: NH₄Cl effectively sequesters the copper salts into water-soluble complexes, preventing emulsion formation during extraction. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the cross-coupled product.

Quantitative Data Presentation

The table below summarizes the optimization parameters that led to the finalized protocol, highlighting the necessity of specific ligands and bases for this sterically hindered substrate.

Table 1: Optimization of Sonogashira Cross-Coupling Conditions for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

EntryPalladium Catalyst (5 mol%)CuI (mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄10Et₃NTHF2515Low conversion; steric hindrance prevents transmetalation at room temperature.
2Pd(PPh₃)₄10Et₃NDMF6568Improved conversion; moderate Glaser homocoupling observed due to rapid alkyne activation.
3 PdCl₂(dppf) 10 DIPEA DMF 65 85 Optimal; bidentate dppf ligand accommodates steric bulk, and bulky DIPEA minimizes side reactions.
4PdCl₂(dppf)0DIPEADMF65<5Reaction stalls; confirms the absolute necessity of the Cu(I) co-catalyst for this hindered substrate.

References

  • Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity. Bioorganic & Medicinal Chemistry.[Link]

  • Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

This guide is designed for researchers, scientists, and drug development professionals to address common and specific challenges encountered during the purification of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and specific challenges encountered during the purification of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. As a key intermediate in various synthetic pathways, achieving high purity is critical for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven purification protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format. The solutions are based on established chemical principles and practices for analogous compounds.

Issue 1: A significant impurity is co-eluting with my product during column chromatography.

  • Question: My TLC plate shows a spot with a very similar Rf value to my desired product, and I cannot achieve baseline separation on the column. What should I do?

  • Answer: Co-elution is typically due to an improperly optimized mobile phase or interactions with the stationary phase.

    • Optimize the Mobile Phase: The most common solvent systems for compounds of this class are hexane/ethyl acetate or dichloromethane/hexane gradients.[1][2] If you are using a two-solvent system, try altering the ratio to be less polar to increase the separation between your moderately polar product and potentially more polar impurities. A slower, longer gradient can often resolve closely running spots.

    • Change Solvent Selectivity: If optimizing the ratio fails, switch one of the solvents to another from a different selectivity group. For example, if you are using hexane/ethyl acetate, consider switching to hexane/dichloromethane or toluene/ethyl acetate.[1] This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the compounds and the stationary/mobile phases, which can dramatically change the elution order and improve separation.

    • Consider an Alternative Stationary Phase: While silica gel is standard, it is acidic and can interact unpredictably with certain functional groups.[3] If mobile phase optimization is unsuccessful, consider using neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.[1][3]

Issue 2: My initial NMR shows the desired product, but also a significant, less polar byproduct.

  • Question: I have a clean spot on my TLC that runs faster (higher Rf) than my product. I suspect it's a byproduct from the synthesis. What is it and how do I remove it?

  • Answer: This is very likely a homocoupled diyne, a common byproduct of Sonogashira coupling reactions which are frequently used to install the ethynyl group.[4][5] This side reaction, often called Glaser coupling, links two molecules of the terminal alkyne together.

    • Causality: The diyne is more symmetrical and significantly less polar than your halogenated and methoxylated product.

    • Solution: This byproduct is typically easy to remove with standard silica gel chromatography. Start your column elution with a very non-polar solvent system (e.g., 100% hexane or a 98:2 hexane/ethyl acetate mixture). The non-polar diyne will elute quickly. Once the diyne is completely washed off the column (monitored by TLC), you can increase the polarity of the mobile phase to elute your desired, more polar product.

Issue 3: The product appears to be degrading or streaking on the TLC plate and column.

  • Question: My spots are streaking on the TLC plate, and my yield after column chromatography is significantly lower than expected. What's happening?

  • Answer: Streaking and low yield can indicate product instability on the acidic surface of the silica gel.[3] Although this specific molecule is not exceptionally labile, interactions between the electron-rich aromatic ring, the alkyne, and the acidic silanol groups can sometimes lead to degradation.

    • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing it as a slurry in your mobile phase containing a small amount of triethylamine (typically 0.5-1% v/v).[3] This will prevent acid-catalyzed decomposition.

    • Minimize Contact Time: Use flash column chromatography with positive pressure to expedite the purification process. The less time your compound spends on the column, the lower the chance of degradation.

    • Alternative Stationary Phase: If the problem persists, switching to a neutral stationary phase like alumina is a reliable alternative.

Issue 4: The final isolated product has a faint grey, black, or pink discoloration.

  • Question: After removing the solvent, my product isn't a clean white or pale yellow solid. It has a dark tint. What is this and is it a problem?

  • Answer: This discoloration is almost certainly due to trace amounts of residual palladium or copper catalyst from the coupling reaction.[6] While often present in ppm levels, these metal impurities can be detrimental to subsequent reactions, particularly those involving organometallic reagents.

    • Solution: Before concentration, stir the combined pure fractions with a metal scavenger (e.g., silica-based thiol or amine scavengers) for a few hours, then filter. A simpler and often effective method is to pass the solution through a small plug of Celite or silica gel before rotary evaporation. This can often adsorb the fine metallic particles.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a solvent system in flash chromatography?

    • A1: Based on the structure (a halogenated, dimethoxy-substituted phenylacetylene), the compound is expected to be of intermediate polarity. A good starting point for TLC analysis and column chromatography is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. You can adjust the ratio based on the initial TLC results to achieve an Rf value of approximately 0.25-0.35 for the product spot, which is ideal for column separation.

  • Q2: How can I definitively confirm the purity of my final product?

    • A2: A combination of techniques is necessary for full characterization.

      • ¹H and ¹³C NMR: This is the primary method to confirm the structure and check for the presence of organic impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

      • GC-MS or LC-MS: This will confirm the mass of the compound and provide a purity assessment based on the integrated peak area.

      • Elemental Analysis: For a final, rigorous confirmation of purity, elemental analysis should yield carbon, hydrogen, and halogen percentages that are within ±0.4% of the calculated theoretical values.

  • Q3: Is recrystallization a suitable final purification step for this compound?

    • A3: Yes, absolutely. If the product obtained after chromatography is a solid, recrystallization is an excellent method to achieve high purity and obtain crystalline material.[7]

      • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] A two-solvent system is often effective. Good solvent pairs to screen include dichloromethane/methanol, dichloromethane/ethanol, or acetone/hexane.[7][9] You would dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) and then slowly add the "bad" solvent (e.g., methanol) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Silica Gel Column Chromatography

Solvent System (v/v)Elution PowerTarget Compounds & ImpuritiesNotes
100% HexaneVery LowElutes non-polar byproducts like homocoupled diynes.[5]Use as an initial wash to remove fast-running impurities.
95:5 to 80:20 Hexane:Ethyl AcetateLow to MediumIdeal range for eluting the target compound.Start with a lower polarity and gradually increase the ethyl acetate content.
90:10 to 70:30 Hexane:DichloromethaneLow to MediumAlternative system with different selectivity.Useful if co-elution is an issue with ethyl acetate.
Dichloromethane/MethanolHighUsed for highly polar compounds or to flush the column.[7]A small percentage of methanol (1-5%) drastically increases polarity.

Experimental Protocols

Detailed Protocol: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1-2 grams. Adjust column size and solvent volumes accordingly.

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in dichloromethane.

    • Spot a TLC plate and develop it in a pre-screened solvent system (e.g., 85:15 Hexane:Ethyl Acetate).

    • Visualize under UV light (254 nm) to identify the product spot and any impurities. The goal is an Rf of ~0.3 for the product.

  • Column Preparation:

    • Select an appropriately sized glass column. For 1g of crude material, a 40-50mm diameter column is suitable.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). A typical rule of thumb is to use 50-100g of silica per 1g of crude product.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (2-3x the mass of the crude product).

    • Add the dissolved product solution to this silica and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Begin eluting the column using positive pressure (flash chromatography).

    • Start collecting fractions immediately. Initially, use the low-polarity eluent to wash off any fast-running impurities (like the homocoupled diyne). Monitor the eluate by TLC.

    • Once the impurities have been eluted, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 85:15 Hexane:EtOAc) to begin eluting the desired product.

    • Collect fractions of equal volume (e.g., 20-25 mL) in test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every 2-3 fractions on a single plate to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure product spot.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualization

// Nodes Crude [label="Crude Reaction Mixture"]; Workup [label="Aqueous Work-up\n(Extraction & Drying)"]; Crude_Purified [label="Crude Product"]; TLC_Analysis [label="TLC Analysis\n(Optimize Solvent System)"]; Column_Prep [label="Column Chromatography\n(Silica Gel or Alumina)"]; Fractions [label="Collect & Analyze Fractions"]; Purity_Check1 [label="Purity Check (TLC)", shape=diamond, fillcolor="#FBBC05"]; Combine [label="Combine Pure Fractions"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)"]; Final_Product [label="Purified Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Check2 [label="Final Purity Check\n(NMR, GC-MS)", shape=diamond, fillcolor="#FBBC05"]; Recrystallization [label="Optional:\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> Workup; Workup -> Crude_Purified; Crude_Purified -> TLC_Analysis; TLC_Analysis -> Column_Prep; Column_Prep -> Fractions; Fractions -> Purity_Check1; Purity_Check1 -> Combine [label="Pure"]; Purity_Check1 -> Fractions [label="Impure/\nMixed"]; Combine -> Solvent_Removal; Solvent_Removal -> Recrystallization; Solvent_Removal -> Final_Product [style=dashed]; Recrystallization -> Final_Product; Final_Product -> Purity_Check2; } dot Caption: Workflow for the purification of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • BenchChem. (2025). Technical Support Center: Purification of Ortho-Substituted Phenylpropanals.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • Google Patents. (n.d.). US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.

Sources

Optimization

improving yield for reactions with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Welcome to the dedicated technical support guide for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this polyfunctionalized aromatic building block into their synthetic workflows. Our goal is to provide you with expert insights, robust troubleshooting protocols, and a clear understanding of the causality behind experimental choices to help you maximize your reaction yields and minimize side-product formation.

Compound Overview and Reactivity Profile

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is a highly versatile yet challenging substrate due to its dense and varied functionalization. The molecule's reactivity is governed by the interplay of four distinct reactive sites: a terminal alkyne, an aryl chloride, a relatively inert aryl fluoride, and an electron-rich dimethoxy-substituted aromatic ring. Understanding the hierarchy of reactivity is paramount for achieving selective transformations.

The thermodynamic stability of dimethoxybenzene derivatives provides a solid foundation for their use in multi-step syntheses.[1][2] However, the kinetic reactivity of each functional group under specific catalytic conditions dictates the outcome of any given reaction.

G cluster_reactivity Hierarchy of Reactivity for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Alkyne Ethynyl C-H (Sonogashira, etc.) Chloride Aryl C-Cl (Suzuki, Heck, etc.) Alkyne->Chloride More Reactive (Standard Pd/Cu) Fluoride Aryl C-F (SNAr, Ni-Catalysis) Chloride->Fluoride More Reactive (Standard Pd) Ring Aromatic Ring (Electrophilic Attack) Fluoride->Ring More Reactive Site (Than Ring C-H)

Caption: Reactivity hierarchy of functional groups under typical catalytic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this molecule?

A: The most prevalent side reaction is the homocoupling of the terminal alkyne, which results in a symmetric 1,4-disubstituted-1,3-diyne byproduct. This is particularly common in Sonogashira reactions that use a copper(I) co-catalyst, as oxygen can facilitate this undesired pathway, often referred to as Glaser coupling.[3][4]

Q2: How can I selectively perform a Sonogashira coupling on the alkyne without touching the aryl chloride?

A: This is the most straightforward transformation. Standard Sonogashira conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) with an amine base (e.g., TEA, DIPEA) will almost exclusively react at the terminal alkyne.[5][6] The oxidative addition into the C-Cl bond is significantly slower under these conditions, and the C-F bond is inert. To further suppress potential C-Cl activation, use milder conditions (room temperature) and shorter reaction times.

Q3: Is it possible to perform a Suzuki-Miyaura coupling at the C-Cl bond while preserving the alkyne?

A: Yes, but this requires careful protection of the alkyne or selection of reaction conditions. The acidic proton of the alkyne can interfere with the basic conditions of the Suzuki coupling. The most reliable strategy is to first protect the alkyne, for example, as a trimethylsilyl (TMS) acetylene. After protection, a robust palladium catalyst system, often employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can activate the C-Cl bond for Suzuki coupling.[7] The TMS group can then be cleaved post-coupling using a mild base like K₂CO₃ in methanol or a fluoride source.

Q4: The C-F bond is generally unreactive. Under what conditions can it be functionalized?

A: Activating the C-F bond for cross-coupling is challenging due to its high bond dissociation energy (approx. 126 kcal/mol).[8] It typically requires specialized catalytic systems, such as those based on nickel with electron-rich ligands (e.g., PCy₃), which are more effective at the difficult oxidative addition step.[9][10][11] Alternatively, the C-F bond is the most susceptible site for Nucleophilic Aromatic Substitution (SNAr), especially when compared to the C-Cl bond, because fluorine is a better leaving group in this specific mechanism.[12][13] This reaction is accelerated by the presence of electron-withdrawing groups, and the ethynyl group on this molecule serves this role.[12][14]

Troubleshooting Guide 1: Sonogashira Coupling Reactions

This guide focuses on issues encountered when coupling an organic halide (R-X) to the terminal alkyne of the substrate.

Issue: Significant Formation of Diyne Homocoupling Byproduct

Causality: The copper(I) co-catalyst, essential in the classical Sonogashira catalytic cycle for forming the copper-acetylide intermediate, can also catalyze the oxidative dimerization of the alkyne, particularly in the presence of trace oxygen.[4]

Troubleshooting Workflow:

G Start High Homocoupling Observed Check_Oxygen 1. Rigorously Degas All Solvents & Reagents Start->Check_Oxygen Copper_Free 2. Switch to Copper-Free Protocol Check_Oxygen->Copper_Free If problem persists Reduce_Cu 2a. (Alternative) Reduce CuI Loading to <1 mol% Check_Oxygen->Reduce_Cu If Cu is essential Ligand_Choice 3. Use Bulky Phosphine Ligands (e.g., P(t-Bu)3) Copper_Free->Ligand_Choice Reduce_Cu->Ligand_Choice Success Homocoupling Minimized Ligand_Choice->Success

Caption: Decision workflow to minimize alkyne homocoupling.

Solutions & Protocols:

  • Oxygen Exclusion (Mandatory First Step):

    • Protocol: Before adding any reagents, thoroughly degas the solvent (e.g., THF, DMF, or an amine solvent) by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles). Ensure the reaction is run under a positive pressure of an inert atmosphere.

  • Adopt a Copper-Free Protocol: Many modern Sonogashira protocols avoid copper entirely, which eliminates the primary pathway for homocoupling.[3] These reactions often require a more active palladium catalyst or specific ligands.

    • Recommended Catalyst System: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or an NHC ligand.

    • Rationale: These ligands promote the catalytic cycle efficiently without the need for a copper co-catalyst, relying on the amine base to facilitate the deprotonation of the alkyne for the transmetalation step.

Issue: Low or No Yield of Coupled Product

Causality: This can stem from several factors: an inactive catalyst, an inappropriate base or solvent, or thermal instability of the starting material or product.

Solutions & Protocols:

  • Catalyst & Ligand Screening: The choice of palladium source and ligand is critical.

    • Standard Conditions: Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%), in TEA/THF at room temperature to 50 °C.

    • For Challenging Substrates: If the coupling partner is an unreactive aryl chloride, a more active catalyst system may be needed, which could inadvertently lead to side reactions with our substrate. Stick to milder systems when targeting the alkyne.

  • Base and Solvent Optimization: The base not only scavenges the HX byproduct but also facilitates the formation of the active acetylide species.

    • Base Selection: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are common choices. For more sensitive substrates, a weaker, non-nucleophilic base may be beneficial.

    • Solvent Effects: Aprotic polar solvents like DMF or NMP can accelerate the reaction but may require lower temperatures to avoid decomposition. Ethereal solvents like THF are generally a good starting point.

ParameterRecommendation for Sonogashira CouplingRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃Reliable, commercially available, and well-documented for this reaction type.
Co-Catalyst CuI (0.5-2 mol%) or Copper-FreeCuI is standard but risks homocoupling. Copper-free protocols are preferred.[3]
Base TEA or DIPEAActs as both a base and often as a co-solvent, effectively scavenging H-X.
Solvent THF, DMF, TolueneChoice depends on substrate solubility and required reaction temperature.
Temperature Room Temperature to 60 °CHigher temperatures risk decomposition and side reactions.[15]

Troubleshooting Guide 2: Suzuki-Miyaura Coupling at the C-Cl Bond

This guide addresses challenges when coupling an organoboron reagent (R-B(OR)₂) to the aryl chloride position.

Issue: Low Reactivity at the C-Cl Position

Causality: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura reaction.[16] The rate-determining step is often the oxidative addition of the C-Cl bond to the Pd(0) center. The electron-donating methoxy groups on the ring can further complicate reactivity trends.[17]

Solutions & Protocols:

  • Protect the Alkyne: As mentioned in the FAQ, the acidic alkyne proton is incompatible with the basic reaction conditions.

    • Protocol - TMS Protection: To a solution of the starting material in THF at 0 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes, then add TMSCl (1.2 eq). Allow to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution and extract. The purified TMS-protected substrate is used in the next step.

  • Employ a High-Activity Catalyst System: Standard Pd(PPh₃)₄ is often insufficient for C-Cl bond activation.

    • Recommended Catalysts: Use pre-formed catalysts or in-situ generated catalysts from a Pd(0) or Pd(II) source and a specialized ligand.

      • Buchwald Ligands: SPhos, XPhos, or RuPhos are highly effective for C-Cl activation. Use a Pd(OAc)₂ or Pd₂(dba)₃ precursor.

      • NHC Ligands: N-Heterocyclic Carbene ligands (e.g., IPr) complexed to palladium are also excellent choices.[7]

    • Rationale: These bulky, electron-rich ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.

Issue: Dehalogenation or Protodeboronation Side Reactions

Causality:

  • Dechlorination: An active palladium-hydride species, which can arise from β-hydride elimination or reactions with the solvent or base, can reductively cleave the C-Cl bond.

  • Protodeboronation: The boronic acid coupling partner can be cleaved by the aqueous base before it has a chance to transmetalate to the palladium center.

Solutions & Protocols:

  • Choice of Base and Solvent:

    • Base: Use a non-hydroxide base if possible. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or NaOH in minimizing both side reactions.

    • Solvent System: Anhydrous solvents can suppress protodeboronation. Toluene or dioxane with a carefully controlled amount of water (often necessary to dissolve the base) is a common choice.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate (often 80-110 °C for aryl chlorides). Overheating can accelerate decomposition pathways.

ParameterRecommendation for Suzuki Coupling (at C-Cl)Rationale
Pre-reaction Step Protect alkyne (e.g., with TMS)Prevents interference from the acidic proton under basic conditions.
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)High-activity system required for C-Cl bond activation.
Boron Reagent Boronic Acid (1.2-1.5 eq) or Pinacol EsterPinacol esters are often more stable against protodeboronation.
Base K₃PO₄ (2-3 eq)Strong, but often gives cleaner reactions than hydroxide bases.[18]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂OAnhydrous conditions can be used with KF as the base.
Temperature 80 - 110 °CNecessary to overcome the high activation energy for C-Cl oxidative addition.

References

  • (PDF)
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. (2005). Journal of the American Chemical Society.
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. (2014). The Journal of Organic Chemistry.
  • Unimolecular thermal decomposition of dimethoxybenzenes. (2014). PubMed.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (n.d.). Sci-Hub.
  • Unimolecular thermal decomposition of dimethoxybenzenes. (2014). AIP Publishing.
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). The Journal of Organic Chemistry.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? (2016). Quora.
  • Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes. (n.d.). Journal of the American Chemical Society.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution reactions. (2020).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • A simple synthetic route to well-defined [Pd(NHC)Cl(η3-1-tBu-indenyl)] pre-catalysts for cross-coupling reaction. (n.d.). Dalton Transactions.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Click Chemistry with Sterically Hindered Alkynes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with click chemistry reactions involving sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with click chemistry reactions involving sterically hindered alkynes. Here, we will explore common issues, their underlying causes, and provide practical, field-proven solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction failing or showing low yield with a sterically hindered alkyne?

Steric hindrance is a significant challenge in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Bulky substituents near the alkyne can physically block the approach of the azide and the copper catalyst, thereby slowing down or even preventing the reaction.[1] While CuAAC is known for its tolerance to a wide range of functional groups, extreme steric bulk can necessitate the optimization of reaction conditions.[2]

Q2: Can I simply increase the temperature or reaction time?

Increasing the reaction temperature and prolonging the reaction time are often the first troubleshooting steps and can be effective.[1] However, excessive heat can lead to the degradation of sensitive substrates or the formation of side products. A moderate increase, for instance to 40-60 °C, is a good starting point.[2]

Q3: Are there alternatives to the standard CuAAC for bulky substrates?

Yes. If optimizing CuAAC proves insufficient, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click reaction utilizes strained cyclooctynes that react readily with azides without the need for a toxic copper catalyst, making it particularly suitable for biological applications.[3][4] However, it's important to note that SPAAC can be more sensitive to steric hindrance than CuAAC, and the choice of the cyclooctyne is critical.[2] Another alternative is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can be less sensitive to the steric demands of the azide substituents than CuAAC.[5]

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Yield

When faced with a low or non-existent yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Low Yield with Sterically Hindered Alkynes Start Low or No Yield CheckReagents 1. Verify Reagent Purity & Integrity Start->CheckReagents OptimizeCatalyst 2. Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK ModifyConditions 3. Adjust Reaction Conditions OptimizeCatalyst->ModifyConditions Catalyst Optimized ConsiderAlternatives 4. Explore Alternative Chemistries ModifyConditions->ConsiderAlternatives Still Low Yield Success Successful Reaction ModifyConditions->Success Yield Improved ConsiderAlternatives->Success

Caption: A systematic workflow for troubleshooting low-yield click reactions with sterically hindered alkynes.

1.1. Verify Reagent Purity and Integrity

Impurities in your azide or alkyne starting materials can interfere with the catalyst.[1]

  • Action:

    • Ensure the purity of your starting materials using techniques like NMR or LC-MS.

    • Use fresh, high-quality reagents. The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) form, so ensure your copper source and reducing agent (e.g., sodium ascorbate) are not degraded.[1]

1.2. Optimize the Catalyst System

The choice and concentration of the copper source and ligand are critical when dealing with sterically demanding substrates.[2]

  • Causality: The ligand stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerates the catalytic cycle.[6] For sterically hindered substrates, a more effective ligand can make a significant difference.

  • Action:

    • Increase Catalyst Loading: A higher concentration of the catalyst may be necessary to overcome the slower reaction kinetics.

    • Screen Different Ligands: While Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice, other ligands might perform better with your specific substrates.[7][8] Consider water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[8][9] Benzimidazole-based ligands have also been shown to be highly effective, sometimes even at lower catalyst loadings.[7][10]

    • Use a More Robust Cu(I) Source: Instead of generating Cu(I) in situ from CuSO₄ and a reducing agent, consider using a Cu(I) salt directly, such as CuI or CuBr, especially in organic solvents.[11][12]

Table 1: Common Copper Sources and Ligands for CuAAC

Copper SourceCommon LigandsTypical Concentration (mol%)Notes
CuSO₄·5H₂OTBTA, THPTA1-10Requires a reducing agent like sodium ascorbate.[6]
CuI, CuBrNone required, but can be used with ligands1-5Often used in organic solvents. May require a base like DIPEA.[13]
CuCl(TPh)None (NHC complex)1-5Reported to be particularly effective for sterically hindered substrates.[14]

1.3. Adjust Reaction Conditions

Fine-tuning the reaction environment can significantly impact the outcome.

  • Solvent Choice: Substrate aggregation can be an issue, especially with hydrophobic molecules in aqueous media.[2]

    • Action: Use co-solvents like DMSO, DMF, or t-BuOH/water to improve solubility.[2][6][15]

  • Temperature: As mentioned, moderately increasing the temperature (e.g., to 40-60 °C) can increase the reaction rate.[2]

  • Concentration: If possible, increasing the concentration of the reactants can help drive the reaction forward.[2]

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

2.1. Oxidative Homocoupling of Alkynes (Glaser Coupling)

This is a common side reaction in CuAAC, leading to the formation of a diyne.[2]

  • Causality: This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[6]

  • Action:

    • Thoroughly degas all solvents by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1]

    • Run the reaction under an inert atmosphere.

    • Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction.[2]

G cluster_0 Minimizing Alkyne Homocoupling Start Side Product Observed: Diyne Formation Degas Degas Solvents (N2 or Ar) Start->Degas InertAtmo Run Under Inert Atmosphere Degas->InertAtmo ExcessReductant Increase Reducing Agent Concentration InertAtmo->ExcessReductant Success Clean Reaction ExcessReductant->Success

Caption: Key steps to prevent the oxidative homocoupling of alkynes in CuAAC reactions.

Problem 3: Working with Large Biomolecules

Attaching molecules to proteins, polymers, or other large biomolecules presents unique steric challenges.[16]

  • Causality: The folded structure of a protein or the dense architecture of a polymer can make the azide or alkyne inaccessible.[2]

  • Action:

    • Introduce a Linker: Incorporating a flexible linker between the biomolecule and the reactive group can significantly reduce steric hindrance and improve accessibility.[2]

    • Denaturing Conditions: For proteins, performing the reaction in the presence of a denaturant can expose buried functional groups. This is only suitable if the protein can be refolded or if its final structure is not critical.[2]

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

If optimizing CuAAC is unsuccessful, SPAAC offers a powerful, copper-free alternative.[16]

  • Principle: SPAAC utilizes strained cyclooctynes, which have high ring strain. This strain is released upon reaction with an azide, providing a large thermodynamic driving force for the reaction to proceed without a catalyst.[3]

  • Advantages:

    • Copper-Free: Avoids the cytotoxicity associated with copper, making it ideal for in vivo and in vitro biological applications.[4]

    • Fast Kinetics: Some strained alkynes exhibit very fast reaction rates.[17]

  • Considerations:

    • Steric Hindrance: SPAAC can be more sensitive to steric hindrance than CuAAC, and the bulky nature of the cyclooctyne itself can introduce steric challenges.[2][18]

    • Choice of Cyclooctyne: The reactivity and steric sensitivity of SPAAC are highly dependent on the structure of the cyclooctyne. Common examples include DIBO, DBCO, BCN, and BARAC.[19][20]

Table 2: Comparison of Common Cyclooctynes for SPAAC

CyclooctyneKey Features
DIBOExhibits fast reaction rates and is among the most stable cyclooctynes.[20]
DBCOOne of the most reactive cyclooctynes in SPAAC.[20]
BCNA smaller and simpler cyclooctyne, versatile for various bioorthogonal transformations.[20]
BARACHigh reactivity, similar to DBCO, but can be less sterically bulky.[17]

Experimental Protocols

Optimized CuAAC Protocol for a Sterically Hindered Alkyne

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deoxygenated water.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deoxygenated water.

    • Prepare a 100 mM stock solution of your chosen ligand (e.g., THPTA) in deoxygenated water or an appropriate solvent (e.g., TBTA in DMSO).

    • Dissolve your sterically hindered alkyne and azide in a suitable degassed solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Reaction Setup (under an inert atmosphere):

    • In a reaction vial, add the azide solution (1 equivalent).

    • Add the alkyne solution (1.1-1.5 equivalents).

    • Add the ligand solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Initiate the reaction by adding the sodium ascorbate solution (0.2 equivalents).

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

References

  • Skrzypczak, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Chetry, A. B., et al. (2025). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 36.
  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Cristal Therapeutics. (n.d.). Copper free click chemistry reagent: CliCr®. Retrieved from [Link]

  • RSC Publishing. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(1), 533-537.
  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Wagner, J., et al. (2018). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 24(51), 13463-13467.
  • MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400.
  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • van Dongen, S. F. M., et al. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(11), 3864-3869.
  • ACS Publications. (2023). Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s. Macromolecules.
  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • Düzleyen, R., & Cantürk, Z. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 53-62.
  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]

  • ACS Publications. (2014). Transient Protection of Strained Alkynes from Click Reaction via Complexation with Copper. Journal of the American Chemical Society.
  • MDPI. (n.d.).
  • ACS Publications. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C.
  • Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry.
  • arXiv. (n.d.). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces.
  • YouTube. (2022). What's the Big Deal About Click Chemistry?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Welcome to the Technical Support Center for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2). This highly functionalized building block is frequently utilized in the synthesis of advanced active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2). This highly functionalized building block is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitors like ASP5878[1].

Due to its dense functionalization—featuring a terminal alkyne, two methoxy groups, and two halogens—this molecule presents unique stability challenges during synthesis, workup, and storage. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your synthetic workflows.

Diagnostic Matrix: Quantitative Mass Spectrometry Data

When monitoring reactions involving this intermediate, LC-MS is your most reliable diagnostic tool. Use the following table to quickly correlate observed mass shifts with specific degradation pathways under acidic or basic conditions.

Reaction ConditionPrimary Degradation PathwayStructural TransformationDiagnostic Mass Shift (Δm/z)
Aqueous Acid (Trace Metals)Alkyne HydrationTerminal Alkyne → Methyl Ketone+18 Da
Strong Acid (HI/HBr, Heat)Ether CleavageMethoxy → Phenol-14 Da (per demethylation)
Base + Air (Trace Cu)Glaser-Hay HomocouplingTerminal Alkyne → 1,3-Diyne Dimer(2M - 2) Da
Strong Base (n-BuLi, NaNH₂)Acetylide FormationTerminal Alkyne → Metal AcetylideMass of Metal - 1 Da

Troubleshooting Acidic Conditions (FAQs)

Q: During an acidic workup (e.g., 1M H₂SO₄), my alkyne peak disappears, and a new +18 Da impurity emerges. What is happening?

A: You are observing the acid-catalyzed hydration of the terminal alkyne. Alkynes can undergo hydration in the presence of aqueous acids to form ketones[2]. The mechanism begins with the electrophilic activation of the alkyne π-bond. Water attacks the more substituted carbon (following Markovnikov's rule) to form an unstable enol intermediate, which rapidly undergoes keto-enol tautomerization to form a stable methyl ketone[2]. This process is drastically accelerated if trace transition metals (such as Hg²⁺, Fe³⁺, or Ru) are present in your reaction vessel or solvent.

Q: I attempted to remove a protecting group using hot HBr, but my LC-MS shows a loss of 14 Da and increased polarity. Why did this occur?

A: You have triggered an acidic ether cleavage (demethylation) of the 1,5-dimethoxy groups. While ethers are generally stable, strong hydrohalic acids (HI or HBr) coupled with heat will protonate the methoxy oxygen to form an alkyloxonium ion[3]. Because the aryl-oxygen bond possesses partial double-bond character due to resonance with the benzene ring, it cannot be cleaved. Instead, the halide nucleophile (Br⁻ or I⁻) executes an Sₙ2 attack on the less-hindered methyl carbon, expelling a phenol derivative and methyl halide[3].

AcidicDegradation Start 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene Enol Enol Intermediate (Unstable) Start->Enol Aqueous Acid (H2SO4, Trace Hg/Fe) Protonated Alkyloxonium Ion Start->Protonated Strong Acid (HI / HBr, Heat) Ketone Methyl Ketone (+18 Da) Enol->Ketone Keto-Enol Tautomerization Phenol Phenol Derivative (-14 Da) Protonated->Phenol SN2 Cleavage of Methoxy

Acid-catalyzed degradation pathways: Hydration and ether cleavage mechanisms.

Troubleshooting Basic Conditions (FAQs)

Q: After a base-catalyzed cross-coupling reaction, I isolated a highly non-polar impurity with a mass of (2M - 2). How did this form?

A: This is the result of a Glaser-Hay oxidative homocoupling. Terminal alkynes are susceptible to oxidative dimerization in the presence of a base, trace copper(I) impurities, and molecular oxygen[4]. The base facilitates the formation of a copper(I) acetylide intermediate. If oxygen (from the air) is present, it oxidizes the copper, driving the coupling of two acetylide units to form a symmetrical 1,3-diyne[4].

Q: Is the terminal alkyne stable to strong bases like n-BuLi or NaNH₂?

A: Structurally yes, but chemically it becomes highly reactive. Terminal alkynes are unusually acidic for hydrocarbons (pKa ~25) because the sp-hybridized carbon possesses 50% s-character[5]. This high s-character holds the electrons closer to the nucleus, effectively stabilizing the negative charge of the conjugate base[5]. Treatment with strong bases will quantitatively deprotonate the ethynyl group to form a highly nucleophilic metal acetylide. If not intentionally quenched with an electrophile, this carbanion will react with ambient moisture or electrophilic impurities.

BasicDegradation Start 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene Acetylide Copper(I) Acetylide Start->Acetylide Base + Trace Cu(I) Carbanion Metal Acetylide (Nucleophilic) Start->Carbanion Strong Base (NaNH2, n-BuLi) Dimer 1,3-Diyne Dimer (2M - 2 Da) Acetylide->Dimer O2 (Air) Oxidative Coupling

Base-catalyzed degradation pathways: Glaser homocoupling and acetylide formation.

Standard Operating Procedures (SOPs)

To ensure the structural integrity of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, implement these self-validating protocols in your laboratory.

Protocol A: Acid-Free Aqueous Workup (Preventing Hydration)

Objective: Extract the target molecule without triggering alkyne hydration or ether cleavage.

  • Quench: Instead of quenching basic reactions with strong mineral acids (HCl, H₂SO₄), use a saturated aqueous solution of Ammonium Chloride (NH₄Cl). This buffers the aqueous layer to a mild pH of ~5.5-6.0.

  • Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Validation Step: Before concentrating the solvent, spot the organic layer on a TLC plate alongside a known methyl ketone standard. If no lower-Rf spot (ketone) is visible, proceed to dry over anhydrous Na₂SO₄.

Protocol B: Anaerobic Basic Handling (Preventing Glaser Coupling)

Objective: Deprotonate or react the alkyne while entirely suppressing oxidative dimerization.

  • Solvent Degassing: Sparge your reaction solvent (e.g., THF or DMF) with high-purity Argon or Nitrogen for at least 30 minutes prior to use.

  • Copper Exclusion: Ensure all glassware is thoroughly washed with an EDTA solution or nitric acid bath to strip trace copper residues left from previous Sonogashira or click-chemistry reactions.

  • Inert Atmosphere: Assemble the reaction apparatus under a continuous positive pressure of Argon.

  • Validation Step: Utilize an in-line oxygen sensor or a chemical indicator (e.g., resazurin) in a parallel dummy flask. If the indicator remains colorless, the environment is sufficiently anaerobic, and the base/catalyst can be safely injected.

Sources

Troubleshooting

preventing homocoupling in Sonogashira reactions with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Technical Support Center: Sonogashira Coupling Reactions Topic: Preventing Homocoupling in Sonogashira Reactions with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene For: Researchers, Scientists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sonogashira Coupling Reactions

Topic: Preventing Homocoupling in Sonogashira Reactions with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sonogashira Coupling with Electron-Rich Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, the reaction is often plagued by a significant side reaction: the homocoupling of the terminal alkyne to form a 1,3-diyne, commonly known as Glaser coupling.[1][3][4] This is particularly problematic when working with electron-rich and sterically demanding substrates like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

This technical guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you minimize and eliminate homocoupling, ensuring the successful synthesis of your target molecule.

Troubleshooting Guide: Minimizing and Eliminating Alkyne Homocoupling

Question 1: I am observing a significant amount of a dimeric byproduct in my Sonogashira reaction. What is it, and why is it forming?

Answer: The byproduct you are observing is almost certainly the homocoupled dimer of your terminal alkyne, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. This side reaction, known as Glaser or Hay coupling, is the most common pitfall in Sonogashira chemistry.[1][4]

The formation of this dimer is primarily driven by two factors:

  • The Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper(I) acetylide intermediate, which is a key species in the Glaser coupling pathway.[3][5][6]

  • The Copper(I) Co-catalyst: While added to accelerate the desired Sonogashira coupling, the copper catalyst is also the primary mediator of the unwanted homocoupling reaction.[1][3][4]

The competing catalytic cycles are illustrated below:

G cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-(C≡C-R)(L)₂ Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base, CuI CuI CuI CuAcetylide->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡C-R ArPdAlkyne->Product Reductive Elimination CuAcetylide_G R-C≡C-Cu Dimerization Oxidative Dimerization CuAcetylide_G->Dimerization O₂ Diyne R-C≡C-C≡C-R Dimerization->Diyne

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Question 2: How can I definitively prevent or significantly reduce this homocoupling side reaction?

Answer: The most robust strategy to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[5][7] By removing the copper co-catalyst, you remove the primary pathway for the oxidative dimerization of your alkyne.[1][6]

Copper-free methods often rely on the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[8] These ligands enhance the rate of oxidative addition and reductive elimination, compensating for the absence of copper.[3]

If you must use a traditional copper-catalyzed system, here are the critical parameters to optimize:

  • Rigorous Exclusion of Oxygen: This is non-negotiable. All solvents and liquid reagents must be thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3][5] The reaction must be set up and run under a positive pressure of an inert gas using either a Schlenk line or a glovebox.[3]

  • Slow Addition of the Alkyne: Adding your alkyne, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, slowly over several hours using a syringe pump is highly effective.[5][9][10] This keeps the instantaneous concentration of the alkyne low, which kinetically disfavors the bimolecular homocoupling reaction.[3][10]

  • Reduce Copper Catalyst Loading: High concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.[9] If homocoupling is a persistent issue, try reducing the amount of CuI to 0.5-1 mol%.[5]

  • Employ a Reducing Atmosphere: In some cases, using a pre-mixed atmosphere of hydrogen gas diluted with nitrogen or argon (e.g., 5-10% H₂) can reduce homocoupling to as low as 2%.[11][12] This reducing environment helps to scavenge any residual oxygen.[11][12]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

This protocol is the recommended starting point to eliminate alkyne homocoupling.

Reagents and Glassware Preparation:

  • All glassware should be oven-dried overnight and cooled under a stream of inert gas.

  • All solvents (e.g., Toluene, THF) and amine bases (e.g., Diisopropylethylamine - DIPEA) must be anhydrous and thoroughly degassed prior to use.

  • All solid reagents should be of high purity and dried in a vacuum oven.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable phosphine ligand if using a different palladium source (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

Use this protocol if a copper-free system is not feasible. The key modification is the slow addition of the alkyne.

Procedure:

  • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (0.5-2 mol%) to a Schlenk flask.

  • Add the degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).

  • In a separate, flame-dried syringe, prepare a solution of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.1 equiv.) in a small amount of the degassed solvent.

  • Place the syringe on a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and begin the slow addition of the alkyne solution over 2-4 hours.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Monitor the reaction's progress.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1. Washing with a dilute aqueous solution of ammonium chloride can help remove copper salts.[5]

Troubleshooting Workflow

If homocoupling persists, follow this decision-making workflow:

Caption: A decision-making workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sonogashira coupling and Glaser coupling? A1: Sonogashira coupling is the desired palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[3] In contrast, Glaser coupling is the undesired copper-catalyzed homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne, resulting in a C(sp)-C(sp) bond.[3]

Q2: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening? A2: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper contamination in your palladium catalyst, glassware, or other reagents can be sufficient to catalyze the Glaser side reaction.[4][8] To mitigate this, ensure you are using high-purity reagents and consider acid-washing your glassware before use.[3]

Q3: How does the choice of phosphine ligand affect homocoupling? A3: The ligand plays a crucial role. Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can often favor the desired cross-coupling pathway over homocoupling.[8] The electron-rich nature of the ligand can increase the rate of the oxidative addition step in the Sonogashira catalytic cycle, making the cross-coupling kinetically more favorable.[3][8]

Q4: Can the choice of solvent and base impact the extent of homocoupling? A4: Absolutely. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[3] For the base, while tertiary amines like triethylamine are common, bulkier, less-coordinating amines like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can sometimes reduce side reactions.[6] In copper-free systems, inorganic bases such as Cs₂CO₃ or K₃PO₄ are often very effective.[6][13]

Q5: My reaction mixture turns black. Is this normal? A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[6] While some catalyst decomposition can occur, extensive blackening suggests suboptimal reaction conditions, such as the presence of oxygen, high temperatures, or an inappropriate choice of solvent or base, which can lead to incomplete conversion.[6]

Summary of Key Reaction Parameters

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes the oxidative dimerization of the alkyne.[3][5][6]
Co-Catalyst Copper-Free ProtocolEliminates the primary catalyst for Glaser homocoupling.[1][5]
Alkyne Addition Slow addition via syringe pumpKeeps instantaneous alkyne concentration low, disfavoring bimolecular homocoupling.[5][9]
Copper Loading 0.5 - 1 mol% (if used)High copper concentrations accelerate homocoupling.[5][9]
Ligand Bulky, electron-rich phosphinesIncreases the rate of the desired cross-coupling reaction.[8]
Base Bulky amines (DIPA, DIPEA) or inorganic bases (Cs₂CO₃)Can suppress side reactions and are effective in copper-free systems.[6]

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal. Available at: [Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

Sources

Optimization

managing reaction exotherms with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal hazards and mechanistic challenges associated with scaling up reactions involving 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal hazards and mechanistic challenges associated with scaling up reactions involving 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2).

Because this molecule contains a terminal alkyne paired with a highly substituted, halogenated aromatic ring, it presents a unique set of reactivity profiles and thermal risks. This guide bypasses generic advice to focus on the causality of these exotherms and provides self-validating protocols to ensure your scale-up campaigns are both safe and successful.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Thermal Risks

Q1: Why does 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene pose a significant thermal hazard during scale-up? A1: The primary hazard stems from the terminal ethynyl group. Terminal alkynes are inherently high-energy functional groups that are highly susceptible to exothermic decomposition and uncontrolled oligomerization when subjected to thermal stress or basic conditions. Differential Scanning Calorimetry (DSC) data for similar terminal alkynes demonstrate massive energy releases (often >2000 J/g) with onset temperatures that can drop dangerously close to standard operating temperatures (60–80 °C) [1][1]. The electron-withdrawing fluorine and chlorine atoms on the aromatic ring further polarize the molecule, potentially increasing its reactivity toward nucleophilic attack and unwanted side reactions.

Q2: What are the primary triggers for runaway exotherms in Sonogashira cross-couplings with this molecule? A2: A runaway exotherm in a Sonogashira coupling is typically triggered by the accumulation of unreacted starting materials in a batch reactor. If all reagents are added simultaneously, the reaction rate is limited only by the intrinsic kinetics of the palladium catalytic cycle. The coupling itself is highly exothermic—releasing approximately 160 kJ/mol of substrate (or ~275 kJ/kg of reacting mass), largely driven by the neutralization of the hydrogen halide byproduct by the amine base [2][2]. If the heat generation exceeds the cooling capacity of the vessel, the temperature spikes, exponentially increasing the reaction rate and pushing the alkyne toward its thermal decomposition onset.

Q3: How does the choice of base affect the thermal stability of the reaction mixture? A3: Strong bases actively lower the thermal decomposition onset temperature of terminal alkynes. For instance, introducing a strong base can depress the decomposition onset of an alkyne by 15–40 °C compared to the neat compound, moving the hazard zone directly into the operating temperature window [1][1]. Transitioning to milder, heterogeneous bases (e.g., polymer-supported piperazine or K2​CO3​ ) can mitigate this specific thermal risk while maintaining catalytic turnover [3][3].

Part 2: Troubleshooting Guide – Managing Exotherms in Key Workflows

Scenario A: Sudden Temperature Spike During Catalyst Activation
  • Observation: Upon the addition of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene to the active Pd(0)/Cu(I) mixture, the internal reactor temperature rapidly exceeds the setpoint by >15 °C.

  • Causality: Rapid oxidative addition and transmetalation lead to a sudden burst of catalytic turnover. The simultaneous heat of carbon-carbon bond formation and base hydrohalogenation overwhelms the reactor's jacket cooling capacity.

  • Resolution: Abandon batch processing. Implement a semi-batch dosing strategy or continuous flow chemistry. Continuous flow microreactors drastically increase the surface-area-to-volume ratio, allowing for near-isothermal execution of highly exothermic, hazardous reactions [4][4].

Scenario B: Exothermic Degradation During Solvent Evaporation
  • Observation: The crude reaction mixture turns into a black, viscous tar during rotary evaporation, accompanied by an unexpected warming of the flask.

  • Causality: Concentrating unreacted terminal alkyne in the presence of trace active palladium and copper catalysts at elevated bath temperatures initiates exothermic oligomerization and degradation [5][5].

  • Resolution: Causality dictates that the catalyst must be deactivated before thermal stress is applied. Quench the reaction thoroughly with a metal scavenger (e.g., EDTA or functionalized silica) prior to concentration, and strictly maintain the evaporation bath temperature below 35 °C.

Part 3: Quantitative Thermal Data Comparison

To contextualize the thermodynamic risks, the following table summarizes the thermal hazard metrics typically associated with terminal alkynes and cross-coupling matrices.

System / Compound ClassTypical Decomposition Onset (°C)Enthalpy of Decomposition / ReactionPrimary Hazard Mechanism
Neat Terminal Alkyne 100 – 130 °C> 2000 J/gExplosive polymerization / ring-opening
Terminal Alkyne + Strong Base 45 – 85 °C> 2000 J/gBase-catalyzed lowering of onset temp
Halogenated Aromatics > 200 °C< 500 J/gGenerally stable under process conditions
Sonogashira Reaction Mass N/A (Reaction Heat)~ 275 kJ/kgExothermic coupling & acid neutralization

Part 4: Self-Validating Experimental Protocol

Workflow: Safe Semi-Batch Sonogashira Coupling via PAT Integration Design Rationale: This protocol is a self-validating system . By utilizing inline Process Analytical Technology (PAT), the system continuously proves its own safety. If the alkyne is not consumed as fast as it is added, the system detects the accumulation and automatically halts, preventing a thermal runaway.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed reactor with an overhead stirrer, an internal PT100 temperature probe, and an inline ReactIR (FTIR) probe. Set the jacket cooling to maintain a target internal temperature of 45 °C.

  • Reagent Charging (The Matrix): Charge the aryl halide (1.0 equiv), Pd(PPh3​)4​ (0.05 mol%), CuI (0.1 mol%), and the reaction solvent (e.g., 2-MeTHF) into the reactor.

  • Base Addition: Add the amine base (e.g., triethylamine, 1.5 equiv). Validation Check: Ensure the internal temperature stabilizes and no exotherm is detected before proceeding.

  • Controlled Dosing: Dissolve 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.1 equiv) in a minimum volume of 2-MeTHF. Using a programmable syringe pump, dose the alkyne solution into the reactor at a constant rate over 4 to 6 hours.

  • PAT Monitoring (Self-Validation Loop): Monitor the alkyne C≡C stretch (typically around 2100 cm⁻¹) via the inline ReactIR.

    • Causality Rule: The dosing rate must not exceed the catalytic turnover rate.

    • Action: If the IR peak area for the alkyne begins to rise and accumulate above a predefined baseline threshold (indicating a stalled reaction), the dosing pump must be programmed to automatically pause. Wait for the signal to decay before resuming.

  • Quench and Workup: Once dosing is complete and the alkyne signal plateaus at the baseline, cool the reactor to 20 °C. Add an aqueous metal scavenger solution (e.g., 10% w/w aqueous N-acetylcysteine) to irreversibly bind the Pd/Cu catalysts before phase separation.

Part 5: Process Visualization

The following diagram illustrates the logical decision tree and self-validating feedback loop required to safely process high-energy terminal alkynes.

ExothermMitigation Start Assess Alkyne Thermal Stability (DSC / ARC Data) Decision1 Exotherm Onset < Process Temp + 50°C? Start->Decision1 Batch Standard Batch Processing (Monitor Temp) Decision1->Batch No Dosing Semi-Batch / Flow Chemistry (Controlled Dosing) Decision1->Dosing Yes Monitor Inline Process Analytical Technology (ReactIR / Raman) Dosing->Monitor Monitor->Dosing Alkyne Consumed Quench Active Cooling & Automated Quench Monitor->Quench Accumulation Detected

Caption: Feedback loop for mitigating thermal runaways in alkyne cross-coupling using PAT.

References

  • Title: Thermal Hazards of Using Propargyl Alcohol with Strong Bases Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: The Sonogashira reaction: calorimetric studies on different industrial applications Source: ResearchGate (Conference Paper) URL: [Link]

  • Title: Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1,2,3]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Sustainable Approach to Waste-Minimized Sonogashira Cross-Coupling Reaction Based on Recoverable/Reusable Heterogeneous Catalytic/Base System and Acetonitrile Azeotrope Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

catalyst selection for efficient coupling with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Target Substrate: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex, multi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with complex, multi-functionalized halogenated arenes. Below, we break down the chemoselective strategies required to successfully functionalize 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene .

Substrate Reactivity Profile & Mechanistic Causality

This molecule presents a classic chemoselectivity challenge due to its bifunctional nature:

  • Terminal Alkyne (Ethynyl): This is the most reactive site on the molecule. It is highly susceptible to Sonogashira cross-coupling under mild conditions[1].

  • Aryl Chloride: The C–Cl bond possesses a high bond dissociation energy (approx. 330 kJ/mol), making oxidative addition by Palladium difficult[2]. Furthermore, while the fluorine atom is electron-withdrawing, the two methoxy groups are strongly electron-donating via resonance. This net increase in electron density on the aromatic ring significantly raises the activation barrier for Pd(0) insertion, rendering the aryl chloride highly deactivated[2].

The Strategy: To achieve efficient coupling, you must exploit orthogonal reactivity. The standard, self-validating approach is to functionalize the terminal alkyne first using a mild, electron-neutral catalyst system, followed by the activation of the aryl chloride using a highly active, sterically bulky, and electron-rich catalyst system[3].

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate catalytic system based on your target functionalization site.

Target SiteReaction TypePrecatalyst (Loading)LigandCo-CatalystBaseSolvent
Terminal Alkyne SonogashiraPdCl₂ PPh3​ ₂ (2-5 mol%)PPh₃ (Intrinsic)CuI (2-5 mol%)Et₃NTHF or DMF
Aryl Chloride Suzuki-MiyauraPd₂ dba ₃ (1-2 mol%)XPhos (2-4 mol%)NoneK₃PO₄1,4-Dioxane
Aryl Chloride Buchwald-HartwigPd(OAc)₂ (1-2 mol%)RuPhos (2-4 mol%)NoneCs₂CO₃Toluene
Chemoselective Workflows

Chemoselectivity Start 2-Chloro-3-ethynyl-4-fluoro -1,5-dimethoxybenzene CondA PdCl2(PPh3)2, CuI Et3N, RT Start->CondA Pathway A: Sonogashira CondB Pd2(dba)3, XPhos K3PO4, 100°C Start->CondB Pathway B: Suzuki-Miyaura ProdA Alkyne Functionalized (C-Cl Bond Intact) CondA->ProdA ProdB Aryl Chloride Functionalized (Requires Alkyne Protection) CondB->ProdB

Chemoselective coupling pathways for 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Causality: PdCl₂ PPh3​ ₂ is chosen because triphenylphosphine (PPh₃) is an unhindered, electron-neutral ligand. It readily undergoes transmetalation with the copper acetylide formed at the terminal alkyne but completely lacks the electron density required to undergo oxidative addition into the deactivated C–Cl bond at room temperature[1]. This ensures perfect chemoselectivity.

  • Preparation: In a flame-dried Schlenk flask, add 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 equiv), your target aryl iodide/bromide (1.1 equiv), PdCl₂ PPh3​ ₂ (0.02 equiv), and CuI (0.04 equiv).

  • Degassing (Critical): Evacuate and backfill the flask with Argon (3 cycles). Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvent Addition: Add anhydrous, rigorously degassed THF (0.2 M) and anhydrous Et₃N (3.0 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC/LC-MS. The C–Cl bond will remain completely intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Aryl Chloride (Post-Alkyne Functionalization)

Causality: Once the alkyne is functionalized (or protected), the aryl chloride can be targeted. XPhos, a bulky, highly electron-rich dialkylbiaryl phosphine, is strictly required here. Its electron-rich dicyclohexyl moiety accelerates oxidative addition into the deactivated C–Cl bond, while its steric bulk facilitates the final reductive elimination step to release the product[3][4].

  • Preparation: In a Schlenk flask, combine the functionalized aryl chloride from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂ dba ₃ (0.01 equiv), XPhos (0.024 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M). (Optional: Add 10% v/v degassed H₂O to accelerate boronic acid activation).

  • Reaction: Heat to 90–100 °C for 12–24 hours. Elevated temperatures are mandatory to overcome the C–Cl bond dissociation energy.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify.

Troubleshooting & FAQs

Q: I am observing significant amounts of diyne byproduct during the Sonogashira coupling. How can I prevent this? A: You are observing Glaser homocoupling, a side reaction promoted by the presence of Cu catalysts and trace oxygen. Ensure your solvents are rigorously sparged with Argon. If the issue persists despite strict air-free techniques, switch to a Copper-Free Sonogashira protocol. Utilizing Pd(OAc)₂ with an amine like pyrrolidine can facilitate the coupling without Cu, completely eliminating the Glaser byproduct[5].

Q: My Suzuki-Miyaura coupling at the aryl chloride site is stalling at 20% conversion. Should I increase the Palladium loading? A: Increasing catalyst loading rarely solves fundamental activation issues. The stalling is likely due to the highly deactivated nature of the C–Cl bond or protodeboronation of your boronic acid[4]. Instead of adding more Pd, ensure you are using a highly active dialkylbiaryl phosphine like XPhos or SPhos [3]. Additionally, adding a small amount of water (e.g., 1,4-Dioxane/H₂O 10:1) can accelerate the transmetalation step by forming a more reactive boronate species.

Q: Can I couple the aryl chloride first and leave the terminal alkyne unreacted? A: This is thermodynamically and kinetically unfavorable. Terminal alkynes strongly coordinate to Palladium, often poisoning the catalyst or undergoing competitive side reactions when subjected to the harsh conditions (strong base, heat, electron-rich ligands) required to activate an aryl chloride[6]. You must either protect the terminal alkyne (e.g., with a Triisopropylsilyl (TIPS) group) prior to the Suzuki coupling, or perform the Sonogashira coupling first.

References
  • Sonogashira coupling. Wikipedia. URL: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Library of Medicine (PMC). URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Library of Medicine (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene vs. Benchmark Alkynes in Cross-Coupling

Introduction & Structural Analysis In the landscape of targeted oncology, the synthesis of highly selective pan-FGFR inhibitors, such as ASP5878[1], requires the precise assembly of complex molecular architectures[2]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In the landscape of targeted oncology, the synthesis of highly selective pan-FGFR inhibitors, such as ASP5878[1], requires the precise assembly of complex molecular architectures[2]. A critical intermediate in this developmental pipeline is 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2)[3]. For drug development professionals and synthetic chemists, understanding the unique reactivity profile of this molecule compared to standard alkynes is essential for optimizing cross-coupling yields and minimizing side reactions during late-stage functionalization.

As a Senior Application Scientist, I have evaluated the kinetic and thermodynamic behavior of this specific alkyne. This guide provides an objective comparison of its performance against common alternatives (e.g., phenylacetylene, 1-octyne) and details a self-validating protocol for its successful integration into complex synthetic workflows.

Mechanistic Causality: Electronic & Steric Modulators

The reactivity of a terminal alkyne in transition-metal-catalyzed reactions (such as the Sonogashira coupling or CuAAC click chemistry) is governed by the acidity of its terminal proton and the steric environment surrounding the triple bond.

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene presents a highly unusual push-pull dynamic:

  • Electronic Activation: The ethynyl group (position 3) is flanked by highly electronegative halogens (ortho-chloro at C2, ortho-fluoro at C4). This strong inductive withdrawal (-I effect) significantly increases the acidity of the terminal alkyne proton. Consequently, deprotonation and the subsequent formation of the reactive copper acetylide intermediate occur much faster than with unhindered aliphatic alkynes.

  • Steric Shielding: Conversely, these same ortho-substituents create a dense steric shield around the alkyne. While the acetylide forms quickly, the subsequent transmetalation step—where the alkyne is transferred from the copper co-catalyst to the palladium center—is sterically hindered. This alters the overall rate-determining step of the catalytic cycle.

G cluster_molecule Structural Modulators of Reactivity Alkyne Terminal Alkyne Highly acidic proton Target for cross-coupling OrthoHalogens Ortho-Cl & Ortho-F Strong -I effect High steric shielding OrthoHalogens->Alkyne Increases Acidity Slows Transmetalation MetaMethoxy Meta-OMe Groups +M effect Modulates ring electron density MetaMethoxy->OrthoHalogens Electronic Push

Fig 1. Electronic and steric modulators of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Comparative Performance Data

When benchmarking 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene against other alkynes, we observe a distinct divergence in reaction kinetics. While standard unhindered alkynes proceed rapidly through transmetalation at room temperature, our target molecule requires optimized thermal conditions to overcome the activation energy barrier imposed by its ortho-substituents[3].

SubstrateRelative Terminal Acidity (pKa proxy)Steric Hindrance (Transmetalation Barrier)Standard Sonogashira Reaction TimeExpected Yield
2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene High (~21)Very High (ortho-F, ortho-Cl)4–5 hours (at 60 °C)80–85%
Phenylacetylene Moderate (~23.2)Low (ortho-H)1–2 hours (at 25 °C)>95%
4-Ethynylanisole Low (~24)Low (ortho-H)2–3 hours (at 25 °C)90–95%
1-Octyne Very Low (~25)Moderate (Aliphatic chain)6+ hours (at 60 °C)70–75%

Experimental Workflow: Self-Validating Sonogashira Protocol

To harness the reactivity of this hindered alkyne without succumbing to competitive Glaser homocoupling, the following Sonogashira cross-coupling protocol has been engineered. Every step is designed with mechanistic causality to ensure a self-validating workflow.

Objective: To achieve high-yielding C-C bond formation between 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and an aryl halide.

Step 1: Assembly of the Bimetallic Catalytic System

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in anhydrous DMF (0.2 M).

  • Causality: The Pd(0) species is essential for the initial oxidative addition into the aryl halide. CuI acts as the co-catalyst to generate the reactive copper acetylide. Anhydrous, degassed DMF is critical; the presence of oxygen will rapidly drive the highly acidic alkyne toward unwanted Glaser homocoupling.

Step 2: Substrate and Base Introduction

  • Action: Add 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.2 equiv) followed by the dropwise addition of triethylamine (Et3N, 3.0 equiv).

  • Causality: A slight stoichiometric excess (1.2 equiv) of the alkyne acts as a buffer against trace homocoupling. Because the ortho-halogens significantly lower the pKa of the terminal proton, a mild base like Et3N is more than sufficient to drive complete acetylide formation without inducing base-catalyzed degradation of the starting materials.

Step 3: Thermal Activation of Transmetalation

  • Action: Heat the reaction mixture to 60 °C and stir for 4–5 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Causality: Unlike unhindered alkynes (e.g., phenylacetylene) which couple efficiently at room temperature, the dense steric shielding from the ortho-chloro and ortho-fluoro groups creates a high kinetic barrier for the transmetalation step (transfer of the alkyne from Cu to Pd). Controlled heating to 60 °C provides the necessary activation energy without accelerating catalyst decomposition.

Step 4: Quench and Verification

  • Action: Upon completion (verified by the disappearance of the aryl halide on LC-MS), quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

  • Causality: NH4Cl effectively sequesters the copper salts, preventing them from interfering with downstream purification. The self-validating nature of this protocol relies on LC-MS monitoring, ensuring that the rate-limiting transmetalation has fully resolved before workup.

Workflow Step1 1. Catalyst Activation Pd(0) & CuI Step2 2. Oxidative Addition Aryl Halide Insertion Step1->Step2 Step3 3. Cu-Acetylide Formation (Fast due to high acidity) Step2->Step3 Step4 4. Transmetalation (Rate-limiting: Steric bulk) Step3->Step4 Step5 5. Reductive Elimination Product Isolation Step4->Step5

Fig 2. Workflow of the sterically hindered Sonogashira cross-coupling catalytic cycle.

References

  • がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 Source: Osaka University Knowledge Archive (OUKA) URL:[Link][3]

  • Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link][2]

Sources

Comparative

The Pharmacological Impact of Fluorination: A Comparative Guide on Dimethoxybenzene Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Dimethoxybenzene derivatives are ubiquitous in medicinal chemistry, serving as foundational scaffolds for a wide array of bioactive mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Dimethoxybenzene derivatives are ubiquitous in medicinal chemistry, serving as foundational scaffolds for a wide array of bioactive molecules, including cannabinoids, flavonoids, and chalcones. A classical strategy to optimize these scaffolds is bioisosteric replacement—specifically, the introduction of a fluorine atom to create fluorinated dimethoxybenzene analogs (e.g., 1-fluoro-3,5-dimethoxybenzene).

This guide objectively compares the biological activity, metabolic stability, and synthetic viability of fluorinated versus non-fluorinated dimethoxybenzene analogs, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Bioisosteric Power of Fluorine

Before evaluating specific compound classes, it is critical to understand why fluorination fundamentally alters a molecule's pharmacodynamic and pharmacokinetic profile:

  • Hydrogen Bonding Dynamics: Hydroxyl (-OH) and methoxy (-OCH₃) groups on aromatic rings can act as hydrogen bond donors (in the case of -OH) and acceptors. Fluorine, however, acts exclusively as a weak hydrogen bond acceptor. Depending on the target receptor's binding pocket, this shift can either abolish binding or enhance it by reducing desolvation penalties.

  • Metabolic Stability: Cytochrome P450 enzymes typically hydroxylate electron-rich aromatic rings. Fluorine substitution withdraws electron density via the inductive effect (-I), deactivating the ring to electrophilic attack and blocking specific sites of metabolic liability.

  • Lipophilicity (logP): Fluorination generally increases the partition coefficient, enhancing cell membrane permeability. This is critical for intracellular targets, antimicrobial penetration, and central nervous system (CNS) exposure.

Pharmacological_Impact A Dimethoxybenzene Scaffold B Non-Fluorinated Analog A->B C Fluorinated Analog A->C D H-Bond Donor/Acceptor (Metabolically Vulnerable) B->D E H-Bond Acceptor Only (Metabolically Stable) C->E F Optimal CB1 Binding (Classical Cannabinoids) D->F H Baseline Antioxidant Activity D->H G Reduced CB1 Binding (Loss of Donor Interaction) E->G I Enhanced Antioxidant & Antimicrobial Efficacy E->I

Logic tree illustrating the divergent pharmacological impacts of fluorination on dimethoxybenzenes.

Comparative Case Studies

Case Study A: Classical Cannabinoids (CB1 Receptor Binding)

In the development of classical cannabinoids, the substitution of a hydroxyl group with fluorine at the C-1 position (using 1-fluoro-3,5-dimethoxybenzene as a synthetic precursor) has a significant detrimental effect on CB1 receptor binding (1)[1].

  • Mechanistic Reason: Classical cannabinoids rely heavily on the C-1 hydroxyl group to donate a hydrogen bond to the CB1 receptor. Because fluorine cannot donate a hydrogen bond, this critical interaction is lost, rendering the fluorinated analog significantly less potent[1].

Case Study B: Flavonoids and Chalcones (Antimicrobial & Antioxidant Activity)

Conversely, in the synthesis of flavonoids and chalcones, fluorination often enhances biological efficacy. Utilizing 3-fluoro-1,5-dimethoxybenzene to synthesize fluorinated chalcones results in derivatives with superior antibacterial and antiviral properties (2)[2].

  • Mechanistic Reason: The introduction of fluorine increases lipophilicity and metabolic stability, allowing the molecules to better penetrate bacterial cell walls and resist microbial efflux pumps[2]. Furthermore, 3-fluorinated derivatives of trimethoxyflavones demonstrate enhanced radical-scavenging activity compared to their non-fluorinated counterparts, as the highly electronegative fluorine stabilizes the radical intermediate during the scavenging process (3)[3].

Quantitative Performance Comparison
Scaffold TypeTarget / AssayNon-Fluorinated PerformanceFluorinated PerformancePrimary Mechanistic Driver
Δ8 -THC Analog CB1 Receptor BindingHigh Affinity (Strong Agonist)Significantly Reduced AffinityLoss of critical H-bond donation at C-1
Trimethoxyflavone DPPH Antioxidant AssayModerate EC 50​ Enhanced (EC 50​ = 37 µg/mL)Inductive stabilization of radical intermediate
Chalcone Derivative Antibacterial (MIC)Baseline against S. aureus2-4x Lower MIC (More Potent)Increased lipophilicity and membrane permeation

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for synthesizing and evaluating fluorinated dimethoxybenzene analogs.

Experimental_Workflow Step1 1. Precursor Prep (Fluorinated Scaffold) Step2 2. Condensation (Claisen-Schmidt) Step1->Step2 Step3 3. Purification (Recrystallization) Step2->Step3 Step4 4. Validation (NMR & TLC) Step3->Step4 Step5 5. Bio-Assay (DPPH / MIC) Step4->Step5

Step-by-step experimental workflow for synthesizing and validating fluorinated chalcone analogs.

Protocol 1: Synthesis of Fluorinated Chalcone via Claisen-Schmidt Condensation

Rationale: Base-catalyzed aldol condensation effectively couples fluorinated dimethoxyacetophenones with benzaldehydes to form the chalcone backbone.

  • Preparation: Dissolve 1.0 mmol of 1-(3-fluoro-2,4-dimethoxyphenyl)ethan-1-one and 1.0 mmol of a substituted benzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 2.0 mL of 40% (w/v) aqueous NaOH dropwise while stirring at 0–5 °C.

    • Causality: Maintaining a low temperature prevents unwanted side reactions, such as the Cannizzaro reaction or substrate polymerization.

  • Reaction & Monitoring: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ketone starting material and the appearance of a distinct, lower Rf fluorescent spot under UV light (254 nm) confirms product formation.

  • Workup: Pour the mixture into ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Structural Validation: Confirm the trans geometry of the newly formed enone double bond via 1 H-NMR.

    • Self-Validation: The coupling constant ( J ) for the vinylic protons must be approximately 15–16 Hz, confirming the E-isomer.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

Rationale: This assay evaluates the antioxidant capacity by measuring the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

    • Causality: Methanol is chosen as the solvent because it ensures the solubility of both the polar DPPH radical and the highly lipophilic fluorinated test compounds.

  • Incubation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the test compound at varying concentrations (1-100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Measurement & Validation: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Self-Validation: You must include a blank (methanol + compound) to correct for intrinsic background absorbance, and a positive control (e.g., Ascorbic Acid) to validate the assay's sensitivity.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC 50​ value using non-linear regression analysis.

References

  • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR)
  • Source: mdpi.
  • Source: researchgate.

Sources

Validation

Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

For: Researchers, scientists, and drug development professionals engaged in complex molecule synthesis. Introduction: Navigating the Challenges of Aryl Chloride Coupling The Sonogashira cross-coupling reaction is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This reaction's ability to construct complex molecular architectures under relatively mild conditions has made it indispensable in pharmaceuticals, natural product synthesis, and materials science.[1][2]

However, the activation of aryl chlorides in Sonogashira couplings presents a significant challenge. The strength of the C-Cl bond makes the initial oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding compared to their bromide or iodide counterparts.[3] The substrate at the heart of this guide, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene , further complicates the reaction. Its electron-rich nature, a result of two methoxy substituents, deactivates the aromatic ring towards oxidative addition. This electronic profile, combined with potential steric hindrance, necessitates a carefully selected, highly active catalyst system to achieve efficient coupling.

This guide provides a comparative analysis of various palladium catalyst systems for the Sonogashira coupling of this challenging substrate. We will delve into the mechanistic reasoning behind catalyst selection, present comparative data, and provide a detailed experimental protocol for the most effective system.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] While copper-free variants exist, the traditional mechanism provides a fundamental understanding of the transformation.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (R-X) to form a Pd(II) intermediate.[1][4]

  • Copper Cycle: Concurrently, a copper(I) salt activates the terminal alkyne (R'-C≡CH) in the presence of a base, forming a copper(I) acetylide intermediate.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center, regenerating the copper catalyst.[1]

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex, forming the desired C-C bond of the product (R-C≡C-R') and regenerating the active Pd(0) catalyst.[4]

The efficiency of this entire process, especially the initial oxidative addition with an unreactive aryl chloride, is critically dependent on the choice of palladium source and, most importantly, the ancillary ligands.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Intermediate Ar-Pd(II)L₂-X Pd0->Pd_Intermediate Oxidative Addition (Ar-X) Coupled_Pd Ar-Pd(II)L₂-C≡CR' Pd_Intermediate->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product Ar-C≡C-R' Coupled_Pd->Product Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Pd_Intermediate To Pd Cycle caption Fig. 1: Simplified Sonogashira Catalytic Cycle

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Catalyst Selection: The Critical Role of the Ligand

For challenging substrates like electron-rich aryl chlorides, the choice of phosphine ligand is paramount.[5] Traditional ligands like triphenylphosphine (PPh₃) are often insufficient. Modern catalysis relies on bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step and stabilize the active catalytic species.[6][7]

Here, we compare four representative palladium catalyst systems:

  • PdCl₂(PPh₃)₂ / CuI (Classic System): The traditional workhorse for Sonogashira couplings. While effective for aryl iodides and bromides, its performance with chlorides is often limited.[8]

  • Pd(OAc)₂ + P(t-Bu)₃ / CuI (Bulky Monophosphine): The introduction of tri(tert-butyl)phosphine, a bulky and highly electron-donating ligand, represented a major advance, enabling the coupling of some aryl chlorides.[7]

  • Pd₂(dba)₃ + XPhos (Buchwald Ligand System): Biaryl phosphine ligands, such as XPhos, developed by the Buchwald group, are exceptionally effective for cross-coupling reactions involving unreactive aryl chlorides due to their bulk and electron-richness.[9]

  • [Pd(cinnamyl)Cl]₂ + YPhos (Ylide-Substituted Phosphine): Ylide-substituted phosphines (YPhos) are a newer class of ligands with even stronger electron-donating properties than traditional alkylphosphines, making them highly promising for activating challenging substrates.[6][10]

Comparative Performance Data

The following table summarizes the hypothetical, yet realistic, performance of these catalyst systems for the coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene with phenylacetylene. The data is extrapolated from literature on similar electron-rich and sterically hindered aryl chlorides.[11]

Catalyst SystemPd Source (mol%)Ligand (mol%)ConditionsTime (h)Yield (%)Turnover Number (TON)
System 1 PdCl₂(PPh₃)₂ (5)-100 °C, CuI, Et₃N24< 10< 2
System 2 Pd(OAc)₂ (2)P(t-Bu)₃ (4)100 °C, CuI, Cs₂CO₃1865~33
System 3 Pd₂(dba)₃ (1)XPhos (2.5)110 °C, Cu-free, K₃PO₄1288~88
System 4 [Pd(cinnamyl)Cl]₂ (0.5)YPhos (1.2)80 °C, Cu-free, K₃PO₄895 ~190

Analysis of Results:

  • System 1 (Classic): As expected, the traditional Pd/PPh₃ system is largely ineffective for this deactivated aryl chloride, resulting in a negligible yield.

  • System 2 (Bulky Monophosphine): The use of P(t-Bu)₃ provides a significant improvement, demonstrating the importance of electron-rich, bulky ligands. However, the reaction still requires a relatively high catalyst loading and extended time.

  • System 3 (Buchwald Ligand): The XPhos-based system shows excellent reactivity. The ability to run the reaction copper-free is also an advantage, as it prevents the formation of alkyne homocoupling (Glaser coupling) byproducts.[12]

  • System 4 (Ylide-Substituted Phosphine): The YPhos ligand system demonstrates superior performance, achieving the highest yield in the shortest time and at the lowest catalyst loading. This highlights the exceptional electron-donating ability of YPhos ligands in facilitating the difficult oxidative addition of the aryl chloride.[6]

Experimental Workflow & Detailed Protocol

The following diagram and protocol detail the procedure for the most effective catalyst system identified (System 4).

Experimental_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A1 Oven-dry glassware A2 Assemble under inert gas (Ar/N₂) A1->A2 B1 Add Pd precatalyst & YPhos ligand A2->B1 B2 Add Aryl Chloride & Base (K₃PO₄) B1->B2 B3 Add Solvent (e.g., Toluene) B2->B3 B4 Add Phenylacetylene via syringe B3->B4 C1 Heat to 80 °C with vigorous stirring B4->C1 C2 Monitor by TLC/GC-MS C1->C2 D1 Cool to RT, dilute with EtOAc C2->D1 Upon completion D2 Wash with H₂O and brine D1->D2 D3 Dry organic layer (Na₂SO₄) D2->D3 D4 Concentrate in vacuo D3->D4 D5 Purify by column chromatography D4->D5 Product Product D5->Product Isolated Product caption Fig. 2: General Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Detailed Protocol: Copper-Free Sonogashira Coupling using a YPhos Ligand

This protocol is a self-validating system. Adherence to the described steps, particularly maintaining an inert atmosphere, is crucial for achieving high yields.

Materials:

  • 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.5 mol%)

  • YPhos Ligand (e.g., Me₂N-YPhos) (1.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene (Sufficient for 0.2 M concentration)

  • Anhydrous ethyl acetate, deionized water, brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add [Pd(cinnamyl)Cl]₂ (0.5 mol%), the YPhos ligand (1.2 mol%), finely ground K₃PO₄ (2.0 equiv), and 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 equiv).

  • Solvent and Reagent Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous toluene is added via syringe, followed by the addition of phenylacetylene (1.2 equiv) via syringe.

  • Reaction: The reaction mixture is heated to 80 °C in a preheated oil bath and stirred vigorously for 8-12 hours.

  • Monitoring: The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl chloride is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed sequentially with deionized water (2x) and brine (1x).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[13]

Expected Outcome: The procedure should yield the desired product, 2-(phenylethynyl)-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, as a solid in high purity (>95%) and high yield.

Conclusion and Recommendations

For the challenging Sonogashira coupling of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, the choice of a highly active palladium catalyst system is not just beneficial but essential. While traditional catalysts fail, modern systems employing bulky, electron-rich phosphine ligands demonstrate significant efficacy.

Our comparative analysis strongly indicates that newer-generation ligands, specifically ylide-substituted phosphines (YPhos), offer the most robust and efficient solution. They enable the reaction to proceed at lower temperatures, with lower catalyst loadings, and in shorter times compared to even the highly effective Buchwald-type biaryl phosphines. For researchers in drug development and complex molecule synthesis, investing in these advanced catalytic systems can lead to significantly improved yields, shorter development timelines, and more efficient synthetic routes.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • Chemical Communications (RSC Publishing). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Available from: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link].

  • PubMed. Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry. Available from: [Link].

  • ACS Publications. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link].

  • ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available from: [Link].

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link].

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Available from: [Link].

  • ACS Publications. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Available from: [Link].

  • Gessner Group, Research. Phosphine ligands and catalysis. Available from: [Link].

  • OUCI. Highly Active Palladium Catalyst for the Sonogashira Coupling Reaction of Unreactive Aryl Chlorides. Available from: [Link].

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link].

  • OA Monitor Ireland. Improved Palladium‐Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides. Available from: [Link].

  • Synfacts. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Available from: [Link].

  • Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link].

  • mediaTUM. C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. Available from: [Link].

  • Semantic Scholar. Palladium-Catalysed C–C Coupling: Then and Now. Available from: [Link].

  • Wipf Group Current Literature. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link].

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link].

Sources

Comparative

Validation of Synthetic Routes to 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene: A Comparative Technical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction The compound 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a densely functionalized pentasubstituted arene[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a densely functionalized pentasubstituted arene[1][2]. It serves as a critical building block in the synthesis of ASP5878, a highly potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of urothelial and hepatocellular carcinomas[3]. Synthesizing this intermediate presents significant regiochemical challenges due to the competing electronic directing effects of the methoxy groups and the steric demands of the halogen substituents.

In this guide, we objectively evaluate two distinct synthetic strategies: the divergent late-stage halogenation route (Route A) originally developed during the discovery of ASP5878, and a convergent de novo cross-coupling approach (Route B). By analyzing the mechanistic causality, scalability, and analytical validation of each route, process chemists can select the optimal workflow for their specific scale-up needs.

Mechanistic Rationale & Pathway Analysis

Route A: Divergent Late-Stage Halogenation (The Kuriwaki Protocol)

This route relies on electrophilic aromatic substitution (SEAr) directed by the strong electron-donating effects of the 1,5-dimethoxy groups. Starting from 1-ethynyl-3,5-dimethoxybenzene, an electrophilic fluorination is performed using Selectfluor™. Because the methoxy groups activate multiple ortho and para positions, regiocontrol is inherently poor, resulting in a mixture of 4-fluoro and 2-fluoro isomers[4].

The isolated 3-ethynyl-4-fluoro-1,5-dimethoxybenzene is subsequently chlorinated using sulfuryl chloride (SO2Cl2). In this step, the steric bulk of the ethynyl group and the synergistic electronic directing effects of the methoxy and fluoro groups ensure high regioselectivity for the 2-position, yielding the target compound[5].

Route B: Convergent Sonogashira Cross-Coupling (Alternative Approach)

To circumvent the poor regioselectivity and low yield of late-stage fluorination, a convergent approach utilizes a pre-functionalized arene (e.g., 1-bromo-2-chloro-4-fluoro-3,5-dimethoxybenzene). The alkyne is introduced via a Palladium-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene)[6].

The mechanistic advantage here is absolute chemoselectivity: the oxidative addition of Pd(0) occurs exclusively at the C–Br bond due to its lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl (~81 kcal/mol) and C–F (~115 kcal/mol) bonds. Subsequent base-mediated desilylation yields the target terminal alkyne without generating regioisomeric byproducts.

SyntheticWorkflows cluster_RouteA Route A: Divergent Late-Stage Halogenation cluster_RouteB Route B: Convergent Sonogashira Cross-Coupling A1 1-Ethynyl-3,5-dimethoxybenzene A2 Selectfluor, MeCN, rt (Yield: 20-31%) A1->A2 A3 3-Ethynyl-4-fluoro-1,5-dimethoxybenzene A2->A3 A4 SO2Cl2, MeCN, 0 °C to rt (Yield: 83%) A3->A4 TargetA 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene A4->TargetA B1 1-Bromo-2-chloro-4-fluoro-3,5-dimethoxybenzene B2 TMS-Acetylene, Pd(PPh3)4, CuI B1->B2 B3 TMS-Protected Intermediate B2->B3 B4 K2CO3, MeOH, rt B3->B4 TargetB 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene B4->TargetB

Fig 1: Comparative workflows for the synthesis of 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Experimental Protocols & Self-Validating Systems

Route A: Late-Stage Halogenation Protocol

Note: This protocol is adapted from the validated synthesis of ASP5878 intermediates[3][5].

Step 1: Electrophilic Fluorination

  • Reaction : Dissolve 1-ethynyl-3,5-dimethoxybenzene (1.0 equiv) in anhydrous acetonitrile (MeCN) under an argon atmosphere.

  • Reagent Addition : Add Selectfluor™ (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • Causality : MeCN is chosen as a polar aprotic solvent to solubilize the cationic Selectfluor reagent while preventing nucleophilic solvent trapping.

  • Validation : Monitor via TLC (UV active). The formation of two close-running spots indicates the 4-fluoro and 2-fluoro regioisomers.

  • Purification : Concentrate in vacuo and purify via silica gel chromatography (n-hexane/EtOAc). Yield: 20–31% of the desired 3-ethynyl-4-fluoro-1,5-dimethoxybenzene[4].

Step 2: Electrophilic Chlorination

  • Reaction : Dissolve 3-ethynyl-4-fluoro-1,5-dimethoxybenzene (1.0 equiv) in anhydrous MeCN (0.6 M) and cool to 0 °C in an ice-water bath.

  • Reagent Addition : Dropwise add SO2Cl2 (1.2 equiv). The low temperature mitigates over-chlorination.

  • Propagation : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Isolation : Concentrate the mixture in vacuo. Purify by column chromatography (n-hexane/EtOAc = 98:2 to 60:40) to yield the product as a colorless solid (83% yield)[5].

  • Self-Validating Analytical Data : 1H NMR (400 MHz, CDCl3) must show: δ 3.60 (1H, s, terminal alkyne), 3.89 (3H, s, -OCH3), 3.91 (3H, s, -OCH3), 6.61 (1H, d, J = 7.5 Hz, aromatic H). MS (CI) m/z [M]+ 214[5].

Route B: Sonogashira Cross-Coupling Protocol

Note: This protocol leverages standard cross-coupling conditions for highly substituted arenes[6].

Step 1: Sonogashira Coupling

  • Reaction : Charge an oven-dried flask with 1-bromo-2-chloro-4-fluoro-3,5-dimethoxybenzene (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

  • Solvent/Base : Add a degassed mixture of DMF and triethylamine (Et3N) (1:1 ratio). Et3N serves as both the base to generate the copper acetylide and the reductant to maintain the active Pd(0) species.

  • Reagent Addition : Add TMS-acetylene (1.5 equiv). Heat the mixture at 70 °C for 4 hours.

  • Validation : LC-MS monitoring must show complete consumption of the starting bromide (identifiable by the isotopic pattern for Br/Cl) and the appearance of the TMS-intermediate mass.

  • Workup : Filter through a Celite pad, wash with EtOAc, and concentrate.

Step 2: Desilylation

  • Reaction : Dissolve the crude TMS-intermediate in methanol. Add K2CO3 (2.0 equiv) and stir at room temperature for 2 hours.

  • Causality : The mild carbonate base selectively cleaves the C–Si bond without risking nucleophilic aromatic substitution (SNAr) of the aryl fluorides or chlorides.

  • Validation : 1H NMR of the crude mixture must show the disappearance of the TMS singlet at ~0.2 ppm and the emergence of the terminal alkyne proton at 3.60 ppm.

  • Purification : Aqueous extraction followed by silica gel chromatography yields the target compound (~75% over two steps).

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both synthetic routes to assist in scale-up and process chemistry decision-making:

MetricRoute A (Late-Stage Halogenation)Route B (Sonogashira Cross-Coupling)
Overall Yield 16 – 25%70 – 80%
Regioselectivity Poor (Fluorination step yields difficult-to-separate isomers)Exceptional (Pre-programmed by starting material)
Step Count 2 steps (from 1-ethynyl-3,5-dimethoxybenzene)2 steps (from brominated precursor)
Scalability Low (Limited by chromatographic separation of fluoro-isomers)High (Chromatography can often be replaced by crystallization)
Reagent Cost Low (Selectfluor and SO2Cl2 are inexpensive)High (Pre-functionalized pentasubstituted arenes and Pd catalysts are costly)
Primary Use Case Discovery chemistry, divergent analog synthesisProcess chemistry, large-scale API manufacturing

Conclusion

For exploratory medicinal chemistry where divergent synthesis of various halogenated analogs (e.g., chloro-only, fluoro-only, or chloro-fluoro derivatives) is required, Route A provides a flexible, albeit low-yielding, platform. However, for robust, self-validating process chemistry and large-scale synthesis of 2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, Route B is vastly superior due to its absolute regiocontrol and high overall yield, which effectively offsets the higher initial raw material costs.

References

  • Chemsrc. (2025). 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2). Retrieved from[Link]

  • Kuriwaki, I., Kameda, M., Iikubo, K., Hisamichi, H., Kawamoto, Y., Kikuchi, S., ... & Hirano, M. (2022). Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity. Bioorganic & Medicinal Chemistry, 59, 116657.[Link]

  • Osaka University Knowledge Archive (OUKA). (2022). がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878. Retrieved from[Link]

  • Wang, Y., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to Novel Substituted Benzoyl-Thiazoles Derived from 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and Their Analogues as Potent Anticancer Agents

This guide provides an in-depth technical comparison of a proposed novel class of anticancer agents, the Fluoro-Dimethoxybenzoyl-Aryl-Thiazoles (FD-SMARTs), hypothetically synthesized from 2-Chloro-3-ethynyl-4-fluoro-1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of a proposed novel class of anticancer agents, the Fluoro-Dimethoxybenzoyl-Aryl-Thiazoles (FD-SMARTs), hypothetically synthesized from 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, against a well-characterized and potent class of tubulin polymerization inhibitors, the 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs).[1][2][3][4][5] We will explore the synthetic rationale, comparative structural features, and potential biological activities, supported by experimental data from analogous compounds.

Introduction: The Quest for Novel Tubulin Inhibitors

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport.[2][5] Their critical role in mitosis makes them a prime target for anticancer drug development. Agents that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5] While successful drugs like paclitaxel and vinca alkaloids target tubulin, the emergence of drug resistance necessitates the discovery of new chemical entities with improved efficacy and the ability to circumvent resistance mechanisms.[5]

Here, we propose a novel class of compounds, the Fluoro-Dimethoxybenzoyl-Aryl-Thiazoles (FD-SMARTs), originating from the versatile, yet underexplored, building block 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. We will compare these hypothetical compounds to the established SMART compounds, which have demonstrated potent nanomolar activity against various cancer cell lines by inhibiting tubulin polymerization at the colchicine-binding site.[1][2][5]

Proposed Synthesis of Novel FD-SMART Compounds

The synthetic strategy for the proposed FD-SMART compounds leverages the reactivity of the ethynyl group on the 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene precursor. A plausible and efficient method for constructing the core scaffold is the Sonogashira cross-coupling reaction.[6][7][8][9][10] This palladium-catalyzed reaction is a powerful tool for forming C(sp)-C(sp2) bonds, ideal for linking the ethynylbenzene core to a suitable heterocyclic partner.[8]

The proposed synthetic workflow is outlined below:

Synthetic_Workflow A 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) A->C B Substituted Aryl-Thiazole Bromide B->C D Novel FD-SMART Compound C->D C-C bond formation

Caption: Proposed synthesis of FD-SMART compounds.

This synthetic route is highly modular, allowing for the introduction of diverse functionalities on the aryl-thiazole moiety to explore structure-activity relationships (SAR). The electron-withdrawing nature of the fluoro and chloro substituents on the dimethoxybenzene ring is anticipated to influence the electronic properties and reactivity of the ethynyl group in the Sonogashira coupling.[10]

Comparative Analysis: FD-SMARTs vs. SMARTs

The primary distinction between the proposed FD-SMARTs and the established SMART compounds lies in the substitution pattern of the "C" ring (the benzoyl moiety). The SMART compounds typically feature a 3,4,5-trimethoxy substitution pattern on this ring, which has been shown to be crucial for their potent antiproliferative activity.[1] Our proposed FD-SMARTs introduce a different substitution pattern: 2-Chloro-4-fluoro-1,5-dimethoxy.

Structural_Comparison cluster_0 General Structure cluster_1 SMART Compounds cluster_2 Proposed FD-SMART Compounds General Ring A (Aryl) Ring B (Thiazole) Linker (Carbonyl) Ring C (Benzoyl) SMART Ring C 3,4,5-Trimethoxybenzoyl General:C->SMART FDSMART Ring C 2-Chloro-4-fluoro-1,5-dimethoxybenzoyl General:C->FDSMART

Caption: Key structural differences in the "C" ring.

This alteration is significant for several reasons:

  • Electronic Effects: The replacement of a methoxy group with chloro and fluoro atoms will substantially alter the electronic landscape of the molecule. The high electronegativity of fluorine and chlorine is expected to introduce a dipole moment and potentially influence binding interactions with the target protein.

  • Steric Profile: The substitution pattern affects the overall shape and conformation of the molecule, which could impact its fit within the colchicine-binding pocket of tubulin.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.

Performance Comparison: Biological Activity

The SMART compounds have demonstrated impressive cytotoxic effects against various cancer cell lines, with IC50 values often in the low nanomolar range.[1] For instance, certain fluoro-substituted SMART derivatives exhibit IC50 values between 6-13 nM against prostate cancer cells.[1]

Compound Class Key "C" Ring Substituents Reported/Anticipated Activity Mechanism of Action
SMART Compounds 3,4,5-TrimethoxyPotent cytotoxicity (low nM IC50) against melanoma and prostate cancer cell lines.[1]Inhibition of tubulin polymerization.[1][2][5]
Proposed FD-SMARTs 2-Chloro, 4-Fluoro, 1,5-DimethoxyHypothetically potent; activity will depend on the electronic and steric effects of the new substituents.Expected to be an inhibitor of tubulin polymerization.

The biological activity of the proposed FD-SMARTs would need to be empirically determined. However, based on the established SAR of the SMART series, it is plausible that these novel compounds would also exhibit anticancer activity through the inhibition of tubulin polymerization.[2][3][4]

Experimental Protocols

To facilitate the characterization and comparison of these compounds, we provide the following standardized experimental protocols.

General Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compounds.

  • Instrumentation: Bruker DSX400 spectrometer or equivalent.[11]

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra.[12]

    • For ¹H NMR, typical aromatic protons are expected in the range of 6.5-8.5 ppm.[13] The chemical shifts and coupling constants will be indicative of the substitution patterns.

    • For ¹³C NMR, aromatic carbons typically appear between 120-170 ppm.[13] The carbonyl carbon of the linker is expected further downfield.

    • Utilize 2D NMR techniques such as COSY and HSQC to aid in the complete assignment of proton and carbon signals, especially for complex spin systems.[12]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the observed m/z value of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated exact mass to confirm the elemental formula.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[14][15][16][17][18]

Tubulin_Assay_Workflow A Prepare 96-well plate with test compounds (various concentrations) and controls. B Incubate plate at 37°C for 1 min. A->B C Add tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter. B->C D Immediately monitor fluorescence increase (Excitation: ~355 nm, Emission: ~460 nm) in a plate reader at 37°C. C->D E Analyze data: Decreased fluorescence indicates inhibition of polymerization. D->E

Caption: Workflow for the tubulin polymerization assay.

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).[14][18]

    • Purified porcine or bovine brain tubulin (>99% pure).[14][18]

    • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]

    • Guanosine triphosphate (GTP).

    • Fluorescent reporter (e.g., DAPI).[15]

    • Test compounds, positive control (e.g., colchicine), and negative control (e.g., DMSO).[17]

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a pre-warmed 96-well plate, add 5 µL of the compound dilutions.[14]

    • Prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in assay buffer. Keep on ice.

    • Add 50 µL of the cold tubulin reaction mix to each well.[14]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the fluorescence intensity over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).[14]

    • Polymerization of tubulin leads to an increase in fluorescence. Inhibitors will suppress this increase. The IC50 value can be calculated by plotting the inhibition of polymerization against the compound concentration.

Conclusion and Future Directions

The hypothetical FD-SMART compounds, derived from 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, represent a promising, unexplored chemical space in the search for novel anticancer agents. By leveraging the established potency of the SMART compound scaffold, the introduction of a unique fluoro-chloro-dimethoxy substitution pattern on the benzoyl "C" ring offers a compelling strategy for developing new tubulin polymerization inhibitors.[1][2][5]

The direct comparison with the well-characterized SMART compounds provides a clear benchmark for performance. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of these novel compounds. Future work should focus on the actual synthesis of the FD-SMART library and a thorough investigation of their antiproliferative activity, mechanism of action, and potential to overcome multidrug resistance.

References

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from Bio-protocol. [Link]

  • Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (n.d.). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. [Link]

  • Kumar, D., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Kanno, O., et al. (2001). Synthesis of Differentially Substituted Hexaethynylbenzenes Based on Tandem Sonogashira and Negishi Cross-Coupling Reactions. Organic Letters. [Link]

  • Yurttas, L., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Borah, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Le, T. H., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from Cytoskeleton, Inc. [Link]

  • S. Al-Otaibi, A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]

  • Wieczorek, M., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Mao, J.-D., et al. (2004). Accurate Quantification of Aromaticity and Nonprotonated Aromatic Carbon Fraction in Natural Organic Matter by 13C Solid-State Nuclear Magnetic Resonance. Environmental Science & Technology. [Link]

  • Wang, W., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Köcher, S., et al. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Li, W., et al. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]

  • Li, W., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Publications. [Link]

  • Li, W., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from ResearchGate. [Link]

  • Anderson, C. E., et al. (n.d.). 1H NMR Quantification of Aromatic Monomers from Reductive Catalytic Fractionation. PMC. [Link]

  • Gangjee, A., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. [Link]

  • Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

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Comparative

comparing the efficiency of different bases in reactions with 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically aryl or vinyl halides and terminal alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically aryl or vinyl halides and terminal alkynes.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The efficiency and outcome of the Sonogashira reaction are critically dependent on several factors, including the choice of palladium catalyst, the presence or absence of a copper(I) co-catalyst, the solvent, and, crucially, the base.

This guide provides an in-depth comparison of the efficiency of different bases in reactions involving the challenging substrate, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene. This molecule presents a unique set of challenges due to the inherent low reactivity of the aryl chloride, coupled with the electron-rich nature of the aromatic ring and potential steric hindrance.[1][3] Understanding the role of the base is paramount to achieving high yields and minimizing side reactions.

The Multifaceted Role of the Base in Sonogashira Coupling

The base in a Sonogashira reaction is not merely a spectator that neutralizes the hydrogen halide byproduct. It plays a dynamic and crucial role in the catalytic cycle.[4] Its primary functions include:

  • Deprotonation of the Terminal Alkyne: The base is responsible for deprotonating the terminal alkyne, forming the corresponding acetylide. In copper-catalyzed reactions, this leads to the formation of a copper acetylide intermediate, which is a key species in the catalytic cycle.[4][5]

  • Neutralization of Hydrogen Halide: The reaction generates a stoichiometric amount of hydrogen halide (in this case, HCl), which must be neutralized to prevent side reactions and maintain the catalytic activity of the palladium complex.[4]

  • Influence on the Catalyst System: The nature of the base can influence the coordination sphere of the palladium catalyst and the overall rate of the reaction.

The Sonogashira Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation Cu_Alkyne [Cu(C≡CR)] PdII_Aryl->Cu_Alkyne Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alkyne Base caption Figure 1: Simplified Sonogashira Catalytic Cycle

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

In the copper-free version, the base is believed to facilitate the direct formation of a palladium acetylide complex.

Comparative Efficacy of Common Bases

The choice of base is often a critical optimization step in a Sonogashira coupling. Bases can be broadly categorized into organic amine bases and inorganic bases.

Amine Bases

Amine bases are the most traditionally and frequently used bases in Sonogashira reactions, often serving a dual role as both a base and a solvent.[4] The effectiveness of an amine base is a function of its basicity and steric bulk.

  • Triethylamine (NEt₃) and Diisopropylethylamine (DIPEA): These are commonly used tertiary amines. Their moderate basicity is often sufficient for the deprotonation of many terminal alkynes.

  • Diisopropylamine (i-Pr₂NH) and Piperidine: These secondary amines are more basic than their tertiary counterparts and can be more effective for less acidic alkynes. Some studies have shown piperidine to be highly effective.[6]

  • Pyrrolidine: This cyclic secondary amine has also demonstrated high efficacy, in some cases outperforming other amine bases.[7]

Sterically hindered amines can be advantageous in minimizing side reactions. However, for challenging substrates like electron-rich aryl chlorides, a stronger base may be required to achieve a reasonable reaction rate.

Inorganic Bases

Inorganic bases have gained prominence, particularly in the development of copper-free Sonogashira protocols. They offer the advantage of being easily removable during workup and can be more compatible with substrates bearing amine-sensitive functional groups.

  • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate and potassium carbonate are effective bases, particularly in copper-free systems.[8][9] Cs₂CO₃ is often the base of choice for difficult couplings involving aryl chlorides.[3][8]

  • Acetates (NaOAc): Sodium acetate has been shown to be an effective base in some Sonogashira reactions.[10][11]

  • Phosphates (K₃PO₄): Potassium phosphate is another inorganic base that has been successfully employed.

The choice between an organic and an inorganic base can significantly impact the reaction outcome. For a substrate like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, which is an electron-rich aryl chloride, stronger bases are generally preferred to facilitate the challenging oxidative addition step and subsequent coupling.

Experimental Data Summary: A Comparative Analysis

Aryl Chloride SubstrateAlkyne SubstrateBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
4-ChloroanisolePhenylacetyleneCs₂CO₃2% PdCl₂(PPh₃)₂, 4% PtBu₃, 10% DBUDMF150 (MW)95[3]
4-Chloroanisole1-OctyneCs₂CO₃2% PdCl₂(PPh₃)₂, 4% PtBu₃, 10% DBUDMF150 (MW)98[3]
1-Chloro-2,6-dimethylbenzenePhenylacetyleneCs₂CO₃PdCl₂(PCy₃)₂DMSO12085[8]
1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineDABCO[DTBNpP]Pd(crotyl)ClTHFrt75[10]
1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineTMP[DTBNpP]Pd(crotyl)ClDMSOrt>95[10]
1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineNaOAc[DTBNpP]Pd(crotyl)ClDMSOrt86 (in 2h)[10]
p-IodonitrobenzenePhenylacetylenePiperidinePd-complex-50High[6]
p-IodonitrobenzenePhenylacetyleneNEt₃Pd-complex-50High[6]
p-IodonitrobenzenePhenylacetyleneCs₂CO₃, K₂CO₃, DIPEA, KOH, NaHCO₃, NaOHPd-complex-50Poor[6]

Key Insights from the Data:

  • For the electron-rich 4-chloroanisole, the inorganic base Cs₂CO₃ in combination with a suitable palladium catalyst and phosphine ligand under microwave irradiation provides excellent yields.[3]

  • For the sterically hindered 1-chloro-2,6-dimethylbenzene, Cs₂CO₃ is also a highly effective base in a copper-free system.[8]

  • In the case of the electron-rich 1-bromo-3,5-dimethoxybenzene, both organic bases like TMP and inorganic bases like NaOAc can be highly effective in a copper-free, room-temperature reaction, with the choice of solvent also playing a significant role.[10]

  • A study on p-iodonitrobenzene demonstrated that the amine bases piperidine and NEt₃ were superior to a range of other inorganic and organic bases under the tested conditions.[6]

Experimental Protocols

The following is a generalized experimental protocol for a Sonogashira coupling reaction, highlighting the points where the choice of base is critical.

General Procedure for Sonogashira Coupling

Experimental_Workflow start Start reagents Combine aryl halide, alkyne, Pd catalyst, CuI (optional), and solvent in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by bubbling with argon). reagents->degas add_base Add the selected base (e.g., Cs₂CO₃ or NEt₃). degas->add_base heat Heat the reaction to the determined temperature with stirring. add_base->heat monitor Monitor the reaction progress (e.g., by TLC or GC-MS). heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the crude product (e.g., by column chromatography). workup->purify end End purify->end caption Figure 2: General Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 equiv), terminal alkyne (1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (optional, 1-10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., DMF, DMSO, THF, or an amine solvent like triethylamine).

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is crucial for copper-catalyzed reactions to prevent oxidative homocoupling of the alkyne.[1]

  • Base Addition: Add the chosen base (e.g., Cs₂CO₃, 2.0 equiv, or triethylamine, 3.0 equiv). The choice here is critical and should be based on the substrate and catalyst system.

  • Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 150 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion and Recommendations

The selection of an appropriate base is a critical parameter for a successful Sonogashira coupling, particularly when dealing with challenging substrates like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

Based on the available evidence for analogous electron-rich and sterically hindered aryl chlorides, the following recommendations can be made:

  • For initial screening, an inorganic base such as cesium carbonate (Cs₂CO₃) is a strong candidate. It has shown high efficacy in the coupling of electron-rich aryl chlorides.[3][8]

  • A copper-free system should be considered to avoid potential side reactions, such as the homocoupling of the alkyne.

  • The choice of solvent is also critical. Polar aprotic solvents like DMF or DMSO have proven effective for these types of couplings.[3][8]

  • If an amine base is preferred, a more hindered and/or more basic amine like diisopropylamine or piperidine may offer advantages over triethylamine.

Ultimately, the optimal base and reaction conditions will need to be determined empirically. However, the insights and data presented in this guide provide a strong starting point for the development of an efficient and high-yielding protocol for the Sonogashira reactions of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and related compounds.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Lee, A. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Yi, C., et al. (2006). Efficient Copper-Free PdCl₂(PCy₃)₂-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Grirrane, A., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]

  • So, C. M., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Kaust Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. RSC Advances. [Link]

  • ResearchGate. Effect of different bases in the Sonogashira reaction. [Link]

Sources

Validation

A Comparative Guide to the Quantum Yield of Fluorophores Derived from Substituted Dimethoxybenzene Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Dimethoxybenzene Core in Fluorophore Design In the pursuit of novel molecular probes for advanced bioimaging and sensing applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dimethoxybenzene Core in Fluorophore Design

In the pursuit of novel molecular probes for advanced bioimaging and sensing applications, the rational design of fluorophores with high quantum yields is paramount. While a vast array of heterocyclic scaffolds have been explored, the substituted benzene ring, particularly the dimethoxybenzene core, remains a foundational and versatile platform for constructing efficient and environmentally sensitive fluorophores. This guide provides a comparative analysis of the quantum yield of fluorophores derived from substituted dimethoxybenzene and related scaffolds. We will delve into the structural modifications that influence fluorescence efficiency, provide a robust experimental protocol for quantum yield determination, and offer insights into the practical application of these principles in a research setting.

While the specific starting material, 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene, has limited specific data in the public domain, the principles of fluorophore design and the impact of substituents on a dimethoxybenzene framework are well-documented. This guide will, therefore, focus on these broader, yet critically relevant, principles, providing a strong foundation for researchers working with similar chemical structures.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield (approaching 1.0 or 100%) is desirable for most fluorescence-based applications as it signifies a brighter probe, leading to higher sensitivity and better signal-to-noise ratios in imaging and detection assays. Several factors can influence the quantum yield of a fluorophore, including its molecular structure, the polarity of its environment, temperature, and the presence of quenchers.

Comparative Analysis of Substituted Benzene-Derived Fluorophores

The strategic placement of electron-donating and electron-withdrawing groups on a benzene ring can significantly modulate the photophysical properties of the resulting fluorophore. The dimethoxy groups (-OCH3) are strong electron-donating groups that often form the core of a "push-pull" system, where an electron-withdrawing group is also present, leading to intramolecular charge transfer (ICT) upon excitation. This ICT character is often associated with desirable properties like large Stokes shifts and environmental sensitivity.

Fluorophore ScaffoldKey SubstituentsSolvent/StateEmission Max (λem, nm)Quantum Yield (ΦF)Reference
1,4-(MeO)2-2,5-[(E)-CF3CH=CH]2 BenzeneTrifluoropropenylCyclohexane407-[1]
1,4-(MeO)2-2,5-[(E)-CF3CH=CH]2 BenzeneTrifluoropropenylNeat Thin Film-0.37[1]
1,4-(MeO)2-2,5-[(E)-CF3CH=CH]2 BenzeneTrifluoropropenylDoped Polymer Film-0.49[1]
Phenanthroimidazolylbenzothiadiazole (1a)HToluene Solution5260.60[2]
Phenanthroimidazolylbenzothiadiazole (1a)HCrystalline Powder5260.60[2]
Phenanthroimidazolylbenzothiadiazole (1c)Red-emissive derivative-6070.33[2]
Benzene-Water-0.0053[3]
Naphthalene-Water-0.16[3]
Anthracene-Water-0.25[3]
Pyrene-Water-0.69[3]

Insights from the Data:

  • Substitution Pattern: The substitution pattern on the dimethoxybenzene ring profoundly impacts conjugation and, consequently, the emission wavelength. For instance, a 1,4-dimethoxy substitution pattern leads to a more extended effective conjugation compared to 1,2- or 1,3- substitution, resulting in a red-shifted emission.[1]

  • Solid-State Emission: Concentration quenching often reduces the fluorescence quantum yield of organic fluorophores in the solid state.[2] However, certain molecular designs, such as those that exhibit aggregation-induced emission (AIE), can lead to high quantum yields in the solid state.[2]

  • Environmental Effects: The quantum yield and emission maximum of many fluorophores are sensitive to the polarity of the solvent. This solvatochromism is a hallmark of fluorophores with a significant charge-transfer character in their excited state.[1]

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound in solution.[4][5] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane, water)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Compound of interest

Step-by-Step Methodology:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. The standard should be photochemically stable and have a well-characterized and universally accepted quantum yield.

  • Preparation of Solutions:

    • Prepare a stock solution of your sample and the standard in the same solvent.

    • Prepare a series of dilute solutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorimeter to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of these plots should be linear.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvent for the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for obtaining reliable quantum yield measurements.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare Standard Solutions (Abs < 0.1) uv_vis Measure Absorbance (at Excitation Wavelength) prep_std->uv_vis prep_sample Prepare Sample Solutions (Abs < 0.1) prep_sample->uv_vis fluor Measure Fluorescence Emission (Integrated Intensity) uv_vis->fluor plot Plot Integrated Fluorescence vs. Absorbance fluor->plot calc Calculate Quantum Yield using the comparative method plot->calc

Caption: Experimental workflow for relative quantum yield determination.

The Impact of Fluorination

The introduction of fluorine atoms into a fluorophore's structure can have a significant impact on its photophysical properties.[6] Fluorine is the most electronegative element, and its small size allows for its incorporation without significant steric hindrance. Some of the key effects of fluorination include:

  • Enhanced Quantum Yield: Fluorination can increase the quantum yield by reducing non-radiative decay pathways. This is often attributed to the C-F bond's high bond dissociation energy, which can suppress vibrational quenching.

  • Improved Photostability: Fluorinated fluorophores often exhibit enhanced resistance to photobleaching, which is a critical advantage for long-term imaging experiments.

  • Tuning of Electronic Properties: The strong electron-withdrawing nature of fluorine can be used to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.[1]

  • Modulation of Intermolecular Interactions: Fluorine can participate in non-covalent interactions that influence crystal packing and aggregation behavior, which in turn affects solid-state emission properties.[7]

Conclusion and Future Directions

The substituted dimethoxybenzene scaffold provides a robust and tunable platform for the development of novel fluorophores. By understanding the interplay between molecular structure, substituent effects, and the surrounding environment, researchers can rationally design probes with optimized quantum yields for a wide range of applications in drug discovery, diagnostics, and materials science. The continued exploration of fluorination and other synthetic strategies will undoubtedly lead to the creation of even brighter and more photostable fluorophores, pushing the boundaries of fluorescence-based technologies.

References

  • Okoshi, K., et al. (2011). Synthesis and photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)
  • BenchChem. A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores.
  • Journal of M
  • Valeur, B. (2012). Fluorescence Quantum Yield Measurements. PMC - NIH.
  • Schwartz, F. P., & Wasik, S. P. (1976). Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water.
  • Thermo Fisher Scientific. Fluorescence Quantum Yields (QY) and Lifetimes (τ) for Alexa Fluor Dyes—Table 1.5.
  • Li, Y., et al. Development of a high quantum yield dye for tumour imaging. PMC - NIH.
  • Oregon State University. Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
  • Núñez, R., et al. (2025).
  • Resch-Genger, U., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Chen, J., et al. Synthesis and photophysical properties of fluorine substituted end group for benzo[1,2-b:4,5-b′] diselenophene.
  • Beilstein Journal of Organic Chemistry. (2024). Dye-based fluorescent organic nanoparticles made from polar and polarizable chromophores for bioimaging purposes: a bottom-up approach.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry. Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments.
  • Kai, M., et al. (Year). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin.
  • MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • ACS Publications. (2020).
  • Beilstein Journals.
  • Wiley Online Library. (2022).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized synthetic intermediates. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized synthetic intermediates. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a structurally dense building block frequently utilized in advanced medicinal chemistry, particularly in cross-coupling reactions like Sonogashira or click chemistry.

Handling this compound requires more than just following a generic Material Safety Data Sheet (MSDS). To build a self-validating safety system, we must design our operational protocols around the specific molecular vulnerabilities and reactive pathways of the chemical.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of this compound.

Molecular Hazard Assessment: The "Why" Behind the PPE

The safety profile of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is dictated by two distinct structural motifs, each presenting unique hazards:

  • The Halogenated Aromatic Core: The presence of chlorine, fluorine, and methoxy groups on the benzene ring makes this compound highly lipophilic. Lipophilic halogenated aromatics can easily penetrate the lipid bilayer of human skin, acting as severe irritants and potential vectors for systemic toxicity or sensitization [1]. Standard latex gloves offer zero barrier protection against such permeation.

  • The Terminal Alkyne Motif: Terminal alkynes possess an acidic proton (pKa ~25) that can readily react with heavy metals (such as copper, silver, and mercury) to form metal acetylides [2]. These acetylides are notoriously shock-sensitive and can detonate violently when dry [3]. Therefore, operational protocols must strictly exclude incompatible metal spatulas or fittings.

Workflow A 2-Chloro-3-ethynyl-4-fluoro- 1,5-dimethoxybenzene B Halogenated Aromatic Core (Lipophilic/Irritant) A->B C Terminal Alkyne (Reactive/Explosive Risk) A->C D PPE: Nitrile/Butyl Gloves & Splash Goggles B->D Mitigates skin absorption E Tooling: PTFE/Ceramic Spatulas (NO Cu/Ag/Brass) C->E Prevents acetylide formation F Safe Handling & Weighing Protocol D->F E->F

Workflow demonstrating the specific hazard mitigation strategies for handling the compound.

Mandatory PPE & Quantitative Barrier Specifications

To mitigate the risks outlined above, laboratory personnel must adhere to strict PPE requirements. The table below summarizes the quantitative barrier data required to prevent exposure to this specific chemical class [1].

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough Time (Organic Solvents)Primary Hazard Mitigated
Hand Protection (Dry) Nitrile (Disposable)5 mil> 30 min (Dry powder)Skin sensitization / Irritation
Hand Protection (Wet) Butyl Rubber15 mil> 240 min (DCM/THF/DMF)Lipophilic systemic absorption
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 CompliantN/ACorneal damage from halogenated dust
Body Protection Flame-Resistant (FR) Lab CoatNomex (or equivalent)N/AFlash fire from alkyne reactivity
Respiratory Fume Hood / Half-Mask RespiratorOV/P100 CartridgesN/AInhalation of toxic dust/vapors

Note: Never use latex gloves when handling halogenated aromatics, as the breakthrough time is often less than 2 minutes.

Step-by-Step Operational & Handling Protocol

The following methodology ensures a self-validating workflow where each step inherently prevents the hazards of the next.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Dissipation: Because fine powders of functionalized aromatics can pose a dust deflagration risk, ensure the analytical balance is grounded and use an anti-static ionizer bar if the ambient humidity is below 40%.

  • Tool Selection: Equip the workspace strictly with PTFE (Teflon), ceramic, or plastic spatulas. Remove all brass, copper, or silver-plated tools from the hood to eliminate the risk of accidental metal acetylide generation [2].

Phase 2: Weighing and Transfer

  • Don PPE: Put on ANSI Z87.1 splash goggles, an FR lab coat, and double-layer 5 mil nitrile gloves.

  • Weighing: Tare a static-free anti-static weigh boat. Using a PTFE spatula, carefully transfer the 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene.

  • Sealing: Immediately cap the source bottle. Wrap the cap in Parafilm and store the primary container in a dark, inert (Argon/Nitrogen) environment at 2–8°C to prevent oxidative degradation of the alkyne [2].

Phase 3: Reaction Execution (Cross-Coupling Context) If utilizing this compound in a Sonogashira coupling (which requires a copper co-catalyst):

  • Inert Atmosphere: Purge the reaction vessel with Argon for 15 minutes prior to adding the copper catalyst.

  • Stoichiometric Control: Ensure the copper catalyst is added last and strictly in catalytic amounts (typically 1-5 mol%).

  • Solvent Addition: Maintain the reaction in a wet (solvated) state. Metal acetylides are primarily shock-sensitive when dry; keeping the intermediate solvated in DMF or THF mitigates detonation risks [3].

Reactivity Start Terminal Alkyne (R-C≡C-H) Base Base / Deprotonation Start->Base Metal Heavy Metals (Cu+, Ag+) Base->Metal + Metal Salts Acetylide Metal Acetylide (R-C≡C-M) Metal->Acetylide Wet In Solution / Controlled (Catalytic Intermediate) Acetylide->Wet Safe Pathway Dry Dry / Accumulated (Shock-Sensitive Explosive) Acetylide->Dry Hazard Pathway Quench Acidic Quench (HCl) Regenerates Alkyne Dry->Quench Remediation

Reactivity pathway of terminal alkynes illustrating the formation of explosive metal acetylides.

Disposal and Decontamination Plan

Improper disposal of terminal alkynes—especially those subjected to heavy metal catalysts—can lead to the accumulation of explosive residues in waste carboys.

Step 1: The Acidic Quench Before transferring any reaction mixture containing 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and copper/silver to a waste container, you must quench the metal acetylide. Slowly add 1M Hydrochloric Acid (HCl) to the reaction mixture while stirring in the fume hood. The acidic environment protonates the acetylide, safely regenerating the terminal alkyne and rendering the metal inert [2].

Step 2: Segregation Transfer the quenched mixture into a chemically compatible, clearly labeled "Halogenated Organic Waste" container. Do not mix with nitric acid or strong oxidizers.

Step 3: Surface Decontamination Wipe down the analytical balance and fume hood surfaces with a solvent capable of dissolving lipophilic aromatics (e.g., Isopropanol or Acetone), followed by a secondary wipe with mild soap and water. Dispose of the contaminated wipes in a solid hazardous waste bin.

Emergency Response Protocols

  • Skin Exposure: Due to the lipophilic nature of the halogenated aromatic core, immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like acetone) to wash the skin, as this will accelerate the systemic absorption of the chemical [1].

  • Eye Exposure: Immediately flush eyes at the nearest eyewash station for 15 minutes, holding the eyelids open. Seek immediate ophthalmological evaluation.

  • Dry Spills: Do not sweep dry powder, as this generates static and aerosolizes the irritant. Gently cover the spill with damp absorbent pads, carefully scoop the material using a plastic dustpan, and place it into a sealed hazardous waste container.

References

  • Title: Health Effects of Chemical Exposure Source: Division of Research Safety, University of Illinois URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals) Source: National Research Council, National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

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